Product packaging for Fmoc-N-Me-D-Phe(3-CN)-OH(Cat. No.:)

Fmoc-N-Me-D-Phe(3-CN)-OH

Cat. No.: B15495856
M. Wt: 426.5 g/mol
InChI Key: PMAHMTYTKRJGSX-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-N-Me-D-Phe(3-CN)-OH is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22N2O4 B15495856 Fmoc-N-Me-D-Phe(3-CN)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(2R)-3-(3-cyanophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

InChI

InChI=1S/C26H22N2O4/c1-28(24(25(29)30)14-17-7-6-8-18(13-17)15-27)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23-24H,14,16H2,1H3,(H,29,30)/t24-/m1/s1

InChI Key

PMAHMTYTKRJGSX-XMMPIXPASA-N

Isomeric SMILES

CN([C@H](CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-N-Me-D-Phe(3-CN)-OH and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Fmoc-N-Me-D-Phe(3-CN)-OH

This compound is a synthetically modified amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its structure combines three key features that are highly valuable in peptide and medicinal chemistry:

  • D-Configuration: The D-amino acid configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of peptides containing this residue.

  • N-Methylation: The methylation of the alpha-amino group introduces conformational constraints and removes the hydrogen bond donor capability of the amide bond once incorporated into a peptide. This modification can enhance membrane permeability, further increase proteolytic stability, and modulate the binding affinity of the peptide to its target.

  • 3-Cyano Phenyl Group: The cyano group at the meta-position of the phenylalanine side chain is an electron-withdrawing group that can introduce unique electronic and steric properties. It can influence the peptide's conformation, stability, and biological activity, and may serve as a bioisostere for other functional groups or as a handle for further chemical modification.[1]

The combination of these features makes this compound a potentially valuable building block for the synthesis of novel peptides with enhanced therapeutic properties.

Core Chemical Properties of Analog Compounds

The following tables summarize the available quantitative data for the two key analog compounds.

Fmoc-N-Me-D-Phe-OH

This analog provides insight into the properties conferred by the Fmoc group and N-methylation on a D-phenylalanine core.

PropertyValueReferences
CAS Number 138775-05-0[2][3][4]
Molecular Formula C25H23NO4[3]
Molecular Weight 401.45 g/mol [4]
Appearance White to off-white solid/powder or crystals[3]
Purity ≥98.0% (HPLC) to ≥99% (HPLC)[3]
Storage Temperature 2-8°C[2]
Predicted Boiling Point 595.4 ± 39.0 °C[2]
Predicted Density 1.260 ± 0.06 g/cm³[2]
Predicted pKa 3.78 ± 0.10[2]
Fmoc-D-Phe(3-CN)-OH

This analog informs on the influence of the 3-cyano group on the D-phenylalanine scaffold. While detailed quantitative data is sparse, its CAS number is confirmed, and it is available from suppliers for use in peptide synthesis.

PropertyValueReferences
CAS Number 205526-37-0[1]
Synonyms N-Fmoc-3-cyano-D-phenylalanine[1]
Application Building block for peptide synthesis[1]

Spectroscopic Data

NMR Data for Fmoc-N-Me-D-Phe-OH

Detailed NMR data is crucial for the structural confirmation of the amino acid derivative. The following is a representative ¹H and ¹³C NMR data for Fmoc-N-Me-D-Phe-OH.[5]

  • ¹H NMR (400 MHz, DMSO-d6) δ: 12.97 (s, 1H), 7.85 (d, J = 7.4 Hz, 2H), 7.52 (m, 2H), 7.40 (q, J = 7.3 Hz, 2H), 7.33-7.05 (m, 7H), 4.79 (m, 1H), 4.24 (m, 3H), 3.33-2.82 (m, 2H), 2.72 (d, J = 6.5 Hz, 3H).[5]

  • ¹³C NMR (101 MHz, DMSO-d6) δ: 172.56, 172.41, 156.23, 156.03, 144.35, 144.25, 144.13, 141.23, 141.20, 138.38, 138.21, 129.24, 129.21, 128.74, 128.10, 127.57, 126.82, 125.52, 125.42, 125.36, 120.54, 67.31, 60.70, 60.16, 47.18, 47.03, 34.85, 34.56, 32.19, 31.79.[5]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for the target compound can be devised based on established methods for the synthesis of 3-cyano-D-phenylalanine and the N-methylation of Fmoc-protected amino acids.

G cluster_0 Synthesis of 3-Cyano-D-phenylalanine cluster_1 Fmoc Protection and N-Methylation start Commercially available D-phenylalanine derivative step1 Introduction of Cyano Group (e.g., Sandmeyer reaction on an amino precursor) start->step1 product1 3-Cyano-D-phenylalanine step1->product1 step2 Fmoc Protection (Fmoc-OSu or Fmoc-Cl) product1->step2 step3 N-Methylation (e.g., Fukuyama or Biron-Kessler method) step2->step3 product2 This compound step3->product2

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Synthesis of 3-Cyano-D-phenylalanine: This precursor can be synthesized from a suitable D-phenylalanine derivative. For instance, starting with 3-amino-D-phenylalanine, a Sandmeyer reaction could be employed to introduce the cyano group.

  • Fmoc Protection: The free amine of 3-Cyano-D-phenylalanine would be protected with an Fmoc group, typically using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) under basic conditions.

  • N-Methylation: The Fmoc-protected amino acid can then be N-methylated. A common and effective method is the Biron-Kessler modification of the Fukuyama procedure.[6] This involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining NH group acidic and amenable to methylation with reagents like methyl iodide or dimethyl sulfate.[6] Subsequent removal of the o-NBS group yields the desired N-methylated product.[6]

Use in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptides via SPPS. The workflow for a typical coupling cycle is outlined below.

G resin Resin-Bound Peptide (with free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection Step 1 wash1 Wash (DMF) deprotection->wash1 Step 2 coupling Coupling: 1. This compound 2. Coupling Reagent (e.g., HATU) 3. Base (e.g., DIPEA) wash1->coupling Step 3 wash2 Wash (DMF) coupling->wash2 Step 4 next_cycle Repeat Cycle or Cleave Peptide wash2->next_cycle Step 5 next_cycle->deprotection for next amino acid

Caption: General workflow for an SPPS coupling cycle.

Coupling Protocol for N-Methylated Amino Acids:

The coupling of N-methylated amino acids like Fmoc-N-Me-D-Phe-OH can be sterically hindered and thus more challenging than for non-methylated analogs. Specialized coupling reagents and conditions are often required to achieve high efficiency.

  • Reagents: A common and effective coupling cocktail for N-methylated amino acids involves HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent and DIPEA (N,N-Diisopropylethylamine) as the base.[7][8]

  • Procedure:

    • The Fmoc-protected amino acid (typically 3-4 equivalents relative to the resin substitution) is pre-activated with an equimolar amount of HATU and a 2-fold molar excess of DIPEA in a solvent like DMF (N,N-Dimethylformamide) for several minutes.[7][8]

    • This activation mixture is then added to the resin, which has a free N-terminal amine following the removal of the previous Fmoc group.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[7] The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test (which will be negative for the secondary amine) or the bromophenol blue test.[8]

Potential Applications and Signaling Pathways

While no specific biological activity has been reported for this compound, its constituent parts suggest its utility in several research areas:

  • Drug Development: The incorporation of this amino acid into bioactive peptides is expected to enhance their stability and bioavailability, making them better drug candidates.[3] The 3-cyano group can be used to probe structure-activity relationships or to act as a warhead for covalent inhibitors.

  • Neuroscience Research: Phenylalanine derivatives are often used to develop probes and therapeutics targeting neurological pathways.[9][10] The unique properties of this analog could be leveraged to create novel tools for studying neurotransmitter systems.

  • Biomaterials: Fmoc-protected amino acids are known to self-assemble into hydrogels and other nanostructures. The specific properties of this derivative could be exploited to create novel biomaterials for tissue engineering or drug delivery.

No specific signaling pathways have been directly associated with this compound. However, peptides containing this residue would be designed to interact with specific biological targets (e.g., receptors, enzymes) implicated in various disease-related signaling cascades. The design and synthesis of such peptides would be guided by the desired therapeutic outcome.

References

A Technical Guide to Fmoc-N-Me-D-Phe(3-CN)-OH: A Novel Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for Fmoc-N-Me-D-Phe(3-CN)-OH is not publicly available. This guide is a technical extrapolation based on the well-documented properties of its constituent components: the Fmoc protecting group, N-methylated amino acids, D-phenylalanine, and 3-cyanophenylalanine.

Introduction

This compound is a highly specialized amino acid derivative designed for incorporation into synthetic peptides. It offers a unique combination of structural modifications—N-methylation and a cyano-substituted phenyl ring on a D-enantiomer—that can impart valuable properties to peptide-based therapeutics and research tools. The N-methyl group can enhance proteolytic stability and oral bioavailability, while the D-configuration provides resistance to enzymatic degradation.[1][2][3] The 3-cyano group introduces a useful spectroscopic probe and can modulate the electronic properties and conformation of the peptide.[4][5] This guide provides a comprehensive overview of the anticipated properties, synthesis, and applications of this novel building block for researchers in drug development and peptide chemistry.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be inferred from its constituent parts. The following tables summarize the expected quantitative data.

Table 1: General Properties

PropertyPredicted ValueSource of Inference
Molecular Formula C26H23N3O4Based on the addition of a cyano group to Fmoc-N-Me-D-Phe-OH
Molecular Weight ~453.48 g/mol Calculated from the predicted molecular formula
Appearance White to off-white solid/powderBased on similar Fmoc-protected amino acids[2]
Solubility Soluble in DMF, NMP, and other organic solventsCommon for Fmoc-amino acids used in SPPS
Storage 2-8°C, desiccatedStandard for Fmoc-protected amino acids[2]

Table 2: Spectroscopic Properties

PropertyPredicted CharacteristicRationale
Fluorescence Intrinsic fluorescenceThe p-cyanophenylalanine moiety is a known fluorescent probe.[6][7]
Infrared (IR) Characteristic nitrile (C≡N) stretchThe cyano group will have a distinct IR absorption band.
NMR (¹H and ¹³C) Complex spectra with distinct signalsSignals corresponding to the Fmoc group, N-methyl group, D-phenylalanine backbone, and the substituted aromatic ring will be present.

Applications in Peptide Synthesis and Drug Design

The unique structural features of this compound make it a valuable tool for addressing common challenges in peptide drug development.

  • Enhanced Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[1][2] The D-configuration of the amino acid further enhances resistance to degradation by naturally occurring L-amino acid-specific proteases.[8]

  • Improved Pharmacokinetic Properties: N-methylation can improve a peptide's oral bioavailability and cell permeability by reducing the number of hydrogen bond donors and increasing lipophilicity.[1][3]

  • Conformational Control: The steric bulk of the N-methyl group can restrict the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures, such as beta-turns, and enhance binding affinity to biological targets.

  • Fluorescent Probing: The 3-cyanophenylalanine residue can serve as an intrinsic fluorescent probe to study peptide folding, binding interactions, and localization within cells without the need for external fluorescent labels.[6][7][9]

  • Peptidomimetic Design: The incorporation of this non-natural amino acid is a key strategy in the design of peptidomimetics with improved drug-like properties.[10]

Experimental Protocols

While a specific synthesis protocol for this compound is not available, a plausible synthetic route can be extrapolated from established methods for N-methylation and Fmoc protection of amino acids. The incorporation of this building block into a peptide would follow a modified Fmoc solid-phase peptide synthesis (SPPS) protocol.

Inferred Synthesis of this compound

A potential synthetic pathway would likely involve the N-methylation of 3-cyano-D-phenylalanine, followed by the introduction of the Fmoc protecting group.

dot

Caption: Inferred synthetic pathway for this compound.

Protocol for Incorporation into Peptides via Fmoc SPPS

The coupling of N-methylated amino acids in SPPS is known to be challenging due to steric hindrance. Therefore, a specialized protocol is required.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal moiety (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[11][12]

  • Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF), for at least one hour.[12]

2. Standard Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.[13]

3. Coupling of this compound:

  • Activation: Due to the steric hindrance of the N-methyl group, a potent coupling reagent is necessary. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often effective for coupling N-methylated amino acids.[2][14] Pre-activate this compound with HATU and a hindered base such as diisopropylethylamine (DIEA) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for an extended period (e.g., 2-4 hours) to ensure complete coupling.[14]

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[14] If the coupling is incomplete, a second coupling step may be necessary.

4. Capping (Optional):

  • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.

5. Iteration:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).[11]

dot

SPPS_Workflow Start Start with Resin-NH-Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Activation Activate this compound (HATU/DIEA) Wash1->Activation Coupling Couple to Resin-NH2-Peptide Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Check Coupling Complete? Wash2->Check Next_AA Continue to Next Amino Acid Check->Next_AA Yes Recouple Recouple Check->Recouple No Recouple->Coupling

Caption: Workflow for coupling this compound in SPPS.

Conclusion

This compound represents a promising, albeit currently hypothetical, building block for the synthesis of advanced peptides. Its unique combination of an N-methyl group, a D-amino acid scaffold, and a cyano-functionalized aromatic ring offers a powerful toolkit for medicinal chemists and peptide scientists. By conferring enhanced stability, improved pharmacokinetic properties, and intrinsic spectroscopic capabilities, the incorporation of this amino acid can facilitate the development of next-generation peptide therapeutics and sophisticated biochemical probes. Further research into the synthesis and experimental validation of the properties of this compound is warranted to fully realize its potential in the field of peptide science.

References

Fmoc-N-Me-D-Phe(3-CN)-OH: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-D-Phe(3-CN)-OH is a specialized amino acid derivative crucial for the synthesis of complex peptides with enhanced pharmacological properties. The incorporation of N-methylated amino acids can significantly improve a peptide's metabolic stability, conformational rigidity, and cell permeability. The 3-cyano modification on the phenylalanine ring offers a unique electronic and steric profile, potentially influencing receptor binding and biological activity. This document provides a comprehensive overview of the structure, synthesis, and key data related to this compound, intended to support researchers in its application.

Chemical Structure

The chemical structure of (2R)-2-[--INVALID-LINK--amino]-3-(3-cyanophenyl)propanoic acid, commonly known as this compound, is depicted below.

Chemical structure of this compound

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity (%)CAS Number
Fmoc-N-Me-D-Phe-OH C25H23NO4401.45White to off-white solid≥ 99% (HPLC)138775-05-0
Fmoc-D-Phe(3-CN)-OH C25H20N2O4412.44Not specifiedNot specified205526-37-0
3-Cyano-D-phenylalanine C10H10N2O2190.20Not specifiedNot specified263396-43-6

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 3-Cyano-D-phenylalanine. The proposed pathway involves two key transformations: the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the N-methylation of the protected amino acid. A solid-phase approach for N-methylation offers advantages in terms of ease of purification and handling.

Synthesis_Workflow Start 3-Cyano-D-phenylalanine Fmoc_Protection Fmoc Protection Start->Fmoc_Protection Fmoc-Cl or Fmoc-OSu, Base Intermediate1 Fmoc-D-Phe(3-CN)-OH Fmoc_Protection->Intermediate1 Solid_Phase_Attachment Attachment to 2-CTC Resin Intermediate1->Solid_Phase_Attachment DIEA, DCM Resin_Bound_Intermediate Fmoc-D-Phe(3-CN)-O-CTC Resin Solid_Phase_Attachment->Resin_Bound_Intermediate N_Methylation N-Methylation (e.g., with o-NBS protection, followed by methylation) Resin_Bound_Intermediate->N_Methylation Resin_Bound_Product Fmoc-N-Me-D-Phe(3-CN)-O-CTC Resin N_Methylation->Resin_Bound_Product Cleavage Cleavage from Resin Resin_Bound_Product->Cleavage Dilute TFA in DCM Final_Product This compound Cleavage->Final_Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the synthesis of this compound. These are based on established methods for similar amino acid derivatives and should be optimized for specific laboratory conditions.

Fmoc Protection of 3-Cyano-D-phenylalanine

This procedure describes the protection of the primary amine of 3-Cyano-D-phenylalanine with the Fmoc group.

Materials:

  • 3-Cyano-D-phenylalanine

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., N,N-Diisopropylethylamine, DIEA)

  • 1,4-Dioxane and Water or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Cyano-D-phenylalanine in an aqueous solution of sodium bicarbonate (e.g., 10% w/v) or a mixture of an organic solvent like dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve an equimolar amount of Fmoc-OSu or Fmoc-Cl in dioxane or another suitable organic solvent.

  • Add the Fmoc-reagent solution dropwise to the amino acid solution while maintaining the temperature at 0 °C and stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with a nonpolar solvent like ether to remove any unreacted Fmoc reagent.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude Fmoc-D-Phe(3-CN)-OH.

  • The product can be further purified by recrystallization or column chromatography.

Solid-Phase N-Methylation of Fmoc-D-Phe(3-CN)-OH

This protocol outlines the N-methylation of the Fmoc-protected amino acid attached to a 2-chlorotrityl chloride (2-CTC) resin.[1] This method is advantageous as it simplifies purification.

Materials:

  • Fmoc-D-Phe(3-CN)-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

  • Methyl p-toluenesulfonate (Me-p-Ts) or Dimethyl sulfate

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Piperidine

  • Trifluoroacetic acid (TFA)

Procedure:

a) Attachment to 2-CTC Resin:

  • Swell the 2-CTC resin in DCM in a solid-phase synthesis vessel.

  • Dissolve Fmoc-D-Phe(3-CN)-OH (1.5-2 equivalents relative to resin loading) in DCM.

  • Add DIEA (3-4 equivalents) to the amino acid solution.

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

  • Cap any remaining active sites on the resin by adding a solution of DCM/Methanol/DIEA (e.g., 80:15:5) and agitating for 30 minutes.

  • Wash the resin thoroughly with DCM, DMF, and finally DCM.

b) N-Methylation:

  • Swell the resin-bound amino acid in DMF.

  • Add a solution of o-NBS-Cl (3 equivalents) and collidine (3 equivalents) in DMF and agitate for 1-2 hours to protect the secondary amine.

  • Wash the resin with DMF.

  • For methylation, add a solution of proton sponge (3 equivalents) and methyl p-toluenesulfonate (5 equivalents) in DMF and agitate for 2 hours. Repeat this step to ensure complete methylation.

  • Wash the resin with DMF.

c) Deprotection of the Nosyl Group:

  • Treat the resin with a solution of thiophenol (10 equivalents) and potassium carbonate (5 equivalents) in DMF and agitate for 30 minutes. Repeat this step.

  • Wash the resin thoroughly with DMF and DCM.

d) Cleavage from Resin:

  • Wash the resin with DCM.

  • Treat the resin with a solution of 20% TFA in DCM for 30 minutes to cleave the N-methylated amino acid from the resin.

  • Filter the resin and collect the filtrate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by preparative HPLC.

Logical Relationships in Solid-Phase N-Methylation

The following diagram illustrates the logical flow of the key stages in the solid-phase N-methylation protocol.

N_Methylation_Logic Start Fmoc-AA-OH attached to Resin Nosyl_Protection Protection of Secondary Amine (o-NBS-Cl, Collidine) Start->Nosyl_Protection Methylation_Step N-Methylation (Proton Sponge, Methylating Agent) Nosyl_Protection->Methylation_Step Nosyl_Deprotection Removal of Nosyl Group (Thiophenol, K2CO3) Methylation_Step->Nosyl_Deprotection Cleavage_Step Cleavage from Resin (TFA/DCM) Nosyl_Deprotection->Cleavage_Step Final_Product Fmoc-N-Me-AA-OH Cleavage_Step->Final_Product

Caption: Logical flow of solid-phase N-methylation.

Conclusion

This compound is a valuable building block for medicinal chemists and peptide scientists. While its synthesis requires a multi-step procedure, the protocols outlined in this guide, based on established methodologies for similar compounds, provide a solid foundation for its successful preparation. The unique structural features of this derivative hold significant promise for the development of novel peptide-based therapeutics with improved pharmacological profiles. It is recommended that all synthesis and purification steps are carefully monitored by appropriate analytical techniques such as TLC, HPLC, and mass spectrometry to ensure the desired product quality.

References

3-Cyanophenylalanine as an Arginine Analog: A Review of a Novel Hypothesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The consideration of 3-cyanophenylalanine as a direct analog of arginine is a novel hypothesis that is not yet established in the scientific literature. This guide explores the theoretical potential, outlines necessary experimental validation, and provides a framework for research into this concept. All experimental protocols and data are based on established methods for studying amino acid analogs and are provided as a template for investigation.

Introduction: The Quest for Arginine Analogs

Arginine, with its positively charged guanidinium group, plays a pivotal role in numerous biological processes. It is a key residue in protein structure and function, a substrate for nitric oxide synthases (NOS), and a crucial component in various cellular signaling pathways. Consequently, the development of arginine analogs is a significant area of research in drug discovery and chemical biology. These analogs can act as inhibitors, probes, or therapeutic agents by mimicking or competing with natural arginine.

This guide introduces the novel concept of 3-cyanophenylalanine as a potential, non-isosteric arginine analog. While structurally distinct, the electronic properties of the nitrile group in the meta position on the phenyl ring may confer functionalities that allow it to interact with some biological targets of arginine. This document provides a comprehensive technical overview for researchers interested in exploring this hypothesis.

The Rationale: Can a Nitrile Group Mimic a Guanidinium Group?

The central hypothesis rests on the ability of the cyano group in 3-cyanophenylalanine to mimic the key interactions of arginine's guanidinium group.

  • Hydrogen Bonding: The guanidinium group is a superb hydrogen bond donor. The nitrile group, with its terminal nitrogen atom, can act as a hydrogen bond acceptor. While not a direct mimicry, in certain protein binding pockets, the reorientation of water molecules or receptor side chains could accommodate this difference.

  • Electrostatic Interactions: The arginine side chain is protonated and positively charged at physiological pH. The cyano group is not charged but possesses a strong dipole moment. In specific electrostatic environments within a protein, this dipole might engage in favorable interactions with negatively charged residues like aspartate or glutamate, which are common binding partners for arginine.

  • Size and Shape: The phenyl ring of 3-cyanophenylalanine provides a rigid scaffold that is sterically different from the flexible aliphatic chain of arginine. This could offer advantages in terms of conformational restriction and potential for π-π stacking interactions.

Quantitative Data: A Framework for Investigation

As this is a nascent field of study, no direct quantitative data for 3-cyanophenylalanine as an arginine analog exists. The following tables provide a template for the types of data that need to be generated to validate this hypothesis.

Table 1: Comparative Binding Affinities

Target ProteinNatural Ligand (Arginine-containing)3-Cyanophenylalanine AnalogKd (nM)IC50 (µM)
Nitric Oxide Synthase (nNOS)L-ArginineL-3-CyanophenylalanineTBDTBD
ArginaseL-ArginineL-3-CyanophenylalanineTBDTBD
Protein Kinase A (PKA) SubstrateKemptide (LRRASLG)LRR(3-CN-Phe)SLGTBDTBD

TBD: To be determined experimentally.

Table 2: Enzyme Inhibition Parameters

EnzymeSubstrateInhibitorKi (µM)Mechanism of Inhibition
nNOSL-ArginineL-3-CyanophenylalanineTBDTBD
ArginaseL-ArginineL-3-CyanophenylalanineTBDTBD

TBD: To be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments required to investigate 3-cyanophenylalanine as an arginine analog.

Synthesis of 3-Cyanophenylalanine-Containing Peptides

Objective: To synthesize peptides where an arginine residue is replaced by 3-cyanophenylalanine for use in binding and functional assays.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-3-cyanophenylalanine-OH and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add a base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To determine if 3-cyanophenylalanine can inhibit the activity of NOS, an enzyme that uses arginine as a substrate.

Methodology: Griess Assay for Nitrite Quantification.

  • Enzyme and Substrate Preparation: Prepare solutions of purified recombinant nNOS, L-arginine, and the necessary cofactors (NADPH, FAD, FMN, BH4, calmodulin).

  • Inhibitor Preparation: Prepare a stock solution of L-3-cyanophenylalanine in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cofactors, and varying concentrations of L-3-cyanophenylalanine.

    • Add the nNOS enzyme to each well.

    • Initiate the reaction by adding L-arginine.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an appropriate reagent (e.g., zinc acetate).

  • Nitrite Detection:

    • Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate in the dark to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations: Pathways and Workflows

Signaling Pathway: Nitric Oxide Synthesis

The following diagram illustrates the canonical nitric oxide synthesis pathway, indicating where 3-cyanophenylalanine could potentially act as an inhibitor.

NitricOxidePathway L-Arginine L-Arginine L-Citrulline L-Citrulline Nitric Oxide Nitric Oxide NOS NOS NOS->L-Citrulline NOS->Nitric Oxide 3-Cyanophenylalanine 3-Cyanophenylalanine Inhibition Inhibition 3-Cyanophenylalanine->Inhibition Inhibition->NOS

Potential inhibition of Nitric Oxide Synthase by 3-cyanophenylalanine.
Experimental Workflow: Peptide Synthesis and Screening

This diagram outlines the workflow for synthesizing and screening 3-cyanophenylalanine-containing peptides.

PeptideWorkflow start Define Target Peptide Sequence spps Solid-Phase Peptide Synthesis (Incorporate 3-CN-Phe) start->spps purification RP-HPLC Purification spps->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization binding_assay Binding Affinity Assay (e.g., SPR, ITC) characterization->binding_assay functional_assay Functional Assay (e.g., Enzyme Inhibition) characterization->functional_assay data_analysis Data Analysis (Kd, IC50, Ki) binding_assay->data_analysis functional_assay->data_analysis conclusion Evaluate as Arginine Analog data_analysis->conclusion

Workflow for investigating 3-cyanophenylalanine-peptides.

Conclusion and Future Directions

The exploration of 3-cyanophenylalanine as an arginine analog is in its infancy. The theoretical framework presented here provides a starting point for research in this intriguing area. Future work should focus on:

  • Computational Modeling: Docking studies of 3-cyanophenylalanine in various arginine-binding pockets to predict favorable interactions.

  • Broader Screening: Testing 3-cyanophenylalanine and its peptide derivatives against a wider range of arginine-dependent enzymes and receptors.

  • Structural Biology: Co-crystallization of 3-cyanophenylalanine-containing ligands with their target proteins to elucidate the precise molecular interactions.

The validation of 3-cyanophenylalanine as a viable arginine analog would represent a significant advancement in the field of medicinal chemistry, providing a novel scaffold for the design of therapeutic agents and research tools.

An In-depth Technical Guide to the Role of Fmoc-N-Me-D-Phe(3-CN)-OH in Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fmoc-N-Me-D-Phe(3-CN)-OH is a highly specialized, multi-functional amino acid derivative designed for advanced peptide synthesis. While public domain data on this specific compound is scarce, its constituent features—N-methylation, a D-configuration, and a 3-cyano group on the phenyl ring—each confer distinct and valuable properties to a peptide chain. This technical guide deconstructs the role of each modification to project the overall utility of this building block in modern drug discovery and peptide engineering. N-methylation enhances proteolytic stability and modulates conformation; the D-configuration offers robust resistance to enzymatic degradation; and the 3-cyano group serves as a versatile chemical handle, most notably as a precursor to an arginine mimetic. The strategic incorporation of this compound is therefore anticipated to yield peptidomimetics with superior pharmacokinetic profiles, conformational rigidity, and potentially altered receptor binding affinities. This document serves as a foundational resource for researchers looking to leverage such advanced building blocks in their synthetic peptide programs.

Introduction: The Need for Modified Amino Acids

Standard peptides composed of L-amino acids often face significant limitations as therapeutic agents, including poor metabolic stability and low bioavailability.[1][2] To overcome these hurdles, medicinal chemists employ modified amino acid building blocks. These modifications are designed to alter the peptide's physicochemical properties, leading to improved drug-like characteristics. The compound this compound represents a confluence of three powerful strategies: N-methylation, the use of a D-enantiomer, and side-chain functionalization.

  • N-Methylation: The addition of a methyl group to the backbone amide nitrogen sterically shields the adjacent peptide bond from proteolytic enzymes and restricts conformational flexibility.[1][3]

  • D-Amino Acids: The incorporation of non-natural D-amino acids is a well-established method to enhance resistance to proteolysis, as endogenous proteases are stereospecific for L-amino acids.[4][5]

  • Side-Chain Modification (3-Cyano): The cyano group is a bioisostere for various functional groups and can be chemically transformed post-synthesis. Its conversion to an amidine group allows it to mimic the guanidinium side chain of arginine, a critical residue for many biological interactions.[6]

This guide will explore the synthesis, properties, and strategic implementation of peptides containing this unique residue.

Physicochemical Properties of Related Compounds

Table 1: Properties of N-Methylated Phenylalanine Derivatives

Property Fmoc-N-Me-D-Phe-OH Fmoc-N-Me-L-Phe-OH
CAS Number 138775-05-0 77128-73-5
Molecular Formula C₂₅H₂₃NO₄ C₂₅H₂₃NO₄
Molecular Weight 401.45 g/mol 401.45 g/mol
Appearance Colorless to white powder or crystals Not specified
Purity (HPLC) ≥98.0% ≥99.0%
Storage Temp. 2-8°C 2-8°C

| Application | Fmoc solid-phase peptide synthesis | Fmoc solid-phase peptide synthesis |

Table 2: Properties of 3-Cyano Phenylalanine Derivatives

Property Fmoc-L-Phe(3-CN)-OH[6][7] Fmoc-D-Phe(3-CN)-OH[8]
CAS Number 205526-36-9 205526-37-0
Molecular Formula C₂₅H₂₀N₂O₄ C₂₅H₂₀N₂O₄
Molecular Weight 412.4 g/mol 412.4 g/mol
Synonym N-Fmoc-3-cyano-L-phenylalanine N-Fmoc-3-cyano-D-phenylalanine

| Primary Use | Preparation of peptides with arginine analogs | Not specified |

Core Concepts and Applications

The strategic value of this compound lies in the synergistic effects of its structural modifications.

Figure 1: Contribution of structural components to final peptide properties.

Impact of N-Methylation

N-methylation is a key strategy for improving a peptide's pharmacokinetic profile. By replacing the amide proton with a methyl group, hydrogen bond donating capacity is removed, which can enhance membrane permeability. Furthermore, the steric bulk of the methyl group restricts the rotation around the Cα-C and N-Cα bonds, locking the peptide backbone into a more defined conformation. This pre-organization can lead to higher receptor binding affinity.

Role of the D-Configuration

The incorporation of a D-amino acid is a robust method for increasing a peptide's half-life in vivo.[5] Endogenous proteases, such as trypsin and chymotrypsin, are highly specific for L-amino acid residues at their cleavage sites. A peptide containing a D-residue is a poor substrate for these enzymes, resulting in significantly enhanced stability against degradation.[5]

The 3-Cyano Group as a Versatile Handle

The true synthetic versatility of this residue comes from the 3-cyano group. While it can act as a bioisostere for other groups, its primary utility is as a precursor to 3-amidinophenylalanine, a potent arginine analog.[6] This transformation is typically achieved post-synthetically while the peptide is still on the solid support. This allows for the site-specific introduction of a positively charged guanidinium-like group, which is crucial for many protein-protein and protein-nucleic acid interactions.

Figure 2: Conversion of 3-cyanophenylalanine to an arginine mimic.

Experimental Protocols

While a specific protocol for this compound is not published, its use would follow standard and advanced methodologies in solid-phase peptide synthesis (SPPS) and amino acid modification.

General Protocol for Incorporation into a Peptide via SPPS

This protocol outlines the manual coupling of a custom amino acid like this compound during Fmoc-based SPPS.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc group from the N-terminal of the growing peptide chain. Wash thoroughly with DMF (5x) and dichloromethane (DCM) (2x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent like HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add a base such as diisopropylethylamine (DIEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours. Note: The coupling of N-methylated amino acids can be sluggish due to steric hindrance. Double coupling may be necessary.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (2x).

  • Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start: Swollen Resin (with growing peptide) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling 3. Coupling Reaction (Add activated AA to resin) wash1->coupling activation 2. Activate Amino Acid (Fmoc-AA-OH + HBTU/DIEA) activation->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test (Check for free amines) wash2->kaiser_test kaiser_test->coupling Positive (Incomplete) Recouple next_cycle Repeat for next amino acid kaiser_test->next_cycle Negative (Complete) next_cycle->deprotection More residues to add final_cleavage Final Cleavage (TFA Cocktail) next_cycle->final_cleavage Sequence complete

Figure 3: A standard workflow for a single coupling cycle in Fmoc SPPS.

Protocol for N-Methylation of Amino Acids

Should this compound not be commercially available, it could be synthesized from its non-methylated precursor using a method such as the Biron-Kessler protocol on a solid support.[2][9]

  • Resin Loading: Anchor the starting amino acid, Fmoc-D-Phe(3-CN)-OH, to a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin acts as a temporary protecting group for the carboxylic acid.[2][9]

  • Fmoc Removal: Remove the Fmoc group with 20% piperidine in DMF.

  • Sulfonamide Formation: Protect the now-free α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of collidine.[9] The o-NBS group makes the remaining NH proton acidic.

  • Methylation: Treat the resin with a methylating agent, such as methyl iodide or dimethyl sulfate, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).

  • o-NBS Removal: Deprotect the sulfonamide using a solution of β-mercaptoethanol and DBU in DMF.

  • Fmoc Reprotection: Re-introduce the Fmoc group onto the newly formed secondary amine using Fmoc-OSu and DIEA.[9]

  • Cleavage from Resin: Cleave the final product, this compound, from the 2-CTC resin using a mild acidic solution (e.g., 1% TFA in DCM) to avoid cleaving other acid-labile side-chain protecting groups.[9]

Conclusion

This compound is a paradigm of rational peptide design, integrating multiple chemical modifications into a single building block to address common therapeutic limitations. Its N-methylated D-configuration provides a powerful dual strategy for enhancing proteolytic stability, a critical factor for in vivo applications. The 3-cyano group adds a layer of synthetic flexibility, enabling post-translational modification to install an arginine-mimicking amidine group. Researchers in drug development can leverage this amino acid derivative to create conformationally constrained peptidomimetics with superior stability and tailored functionality, thereby accelerating the discovery of novel peptide-based therapeutics.

References

Applications of N-Methylated D-Phenylalanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylation of D-phenylalanine residues within peptides and other small molecules represents a critical strategy in modern medicinal chemistry for enhancing therapeutic properties. This modification offers a powerful tool to overcome common challenges in drug development, such as poor metabolic stability and limited bioavailability. By introducing a methyl group to the amide nitrogen of the peptide backbone, researchers can induce significant conformational changes that render the resulting derivatives more resistant to enzymatic degradation. Furthermore, N-methylation often increases lipophilicity, which can improve membrane permeability and facilitate oral absorption or transport across the blood-brain barrier.

This technical guide provides an in-depth exploration of the applications of N-methylated D-phenylalanine derivatives, with a focus on their utility as opioid receptor ligands, somatostatin analogs, and antimicrobial agents. We present a compilation of quantitative data to illustrate the impact of N-methylation on biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Core Principles of N-Methylation

The introduction of a methyl group onto the nitrogen atom of a D-phenylalanine residue within a peptide chain imparts several advantageous physicochemical properties. This seemingly minor modification can lead to profound changes in the molecule's overall behavior and biological activity.

Key Benefits of N-Methylation:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that typically cleave peptide bonds. This increased resistance to enzymatic degradation prolongs the in-vivo half-life of the peptide, a crucial factor for therapeutic efficacy.[1]

  • Improved Membrane Permeability and Bioavailability: N-methylation increases the lipophilicity of a peptide by reducing its ability to form hydrogen bonds.[2] This enhanced "greasiness" can facilitate passive diffusion across cellular membranes, including the intestinal epithelium for oral absorption and the blood-brain barrier for central nervous system targets.[3]

  • Conformational Rigidity: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone.[2] This can lock the peptide into a bioactive conformation that is optimal for receptor binding, potentially increasing potency and selectivity.

  • Modulation of Biological Activity: The conformational constraints imposed by N-methylation can also be used to fine-tune the biological activity of a peptide, for instance, by converting a receptor agonist into an antagonist.[1]

Applications in Drug Discovery and Development

The unique properties conferred by N-methylated D-phenylalanine have led to its incorporation into a wide range of therapeutic candidates.

Opioid Receptor Ligands

Endogenous opioid peptides, while potent analgesics, are limited as therapeutics due to their rapid degradation. The incorporation of N-methylated D-phenylalanine has been a successful strategy to create more stable and effective opioid receptor ligands.[4]

Quantitative Data: Opioid Receptor Binding Affinities

CompoundReceptorKi (nM)Fold Change (vs. Non-Methylated)
DAMGO ([D-Ala², N-Me-Phe⁴ , Gly-ol⁵]-enkephalin)µ~1-5-
[D-Ala², Phe⁴, Gly-ol⁵]-enkephalinµ>100>20-100
Cyclic Enkephalin Analogµ0.93-
N-Methylated Cyclic Enkephalin Analogµ~1-2~1-2

Note: Data is compiled from multiple sources and serves as a representative comparison. Direct fold-change calculations require data from the same study.

Somatostatin Analogs

Somatostatin is a hormone that regulates the secretion of other hormones, making its analogs valuable in the treatment of various endocrine disorders and neuroendocrine tumors. N-methylation of D-phenylalanine and other residues in somatostatin analogs has been shown to modulate receptor subtype selectivity and improve metabolic stability.[5][6]

Quantitative Data: Somatostatin Receptor Binding Affinities

Analogsst1 (Ki, nM)sst2 (Ki, nM)sst3 (Ki, nM)sst4 (Ki, nM)sst5 (Ki, nM)
Parent Somatostatin Analog>10001.1>1000>100016
N-Me-D-Phe Analog>10002.5>1000>10005.98

Data adapted from studies on N-methylated somatostatin antagonists, demonstrating the nuanced effects of N-methylation on receptor affinity.[6]

Antimicrobial Peptides

The rise of antibiotic resistance has spurred the development of novel antimicrobial agents, including antimicrobial peptides (AMPs). N-methylation of D-phenylalanine in AMPs can enhance their stability in the presence of bacterial proteases and modulate their activity spectrum.

Quantitative Data: Antimicrobial Activity (MIC Values)

PeptideTarget OrganismMIC (µM)
C10:0-A2 (non-methylated lipopeptide)P. aeruginosa1.4-2.8
C10:0-A2(8-NMePhe)P. aeruginosaSimilar to non-methylated
TA4 (non-methylated cationic peptide)P. aeruginosa2.5-10.2
TA4 with N-methylated LysineP. aeruginosaSimilar to non-methylated

Data indicates that in some cases, N-methylation can be incorporated without compromising antimicrobial activity, while likely enhancing stability.[7]

Experimental Protocols

Synthesis of N-Methyl-D-phenylalanine

Method: Reductive Amination

This protocol describes a general approach for the N-methylation of an amino acid.

  • Protection of the Carboxylic Acid: The carboxylic acid group of D-phenylalanine is first protected, for example, as a methyl or benzyl ester, to prevent its reaction during the subsequent steps.

  • Imine Formation: The protected D-phenylalanine is reacted with an aldehyde, typically formaldehyde, in the presence of a dehydrating agent to form an imine intermediate.

  • Reduction: The imine is then reduced to the corresponding N-methyl amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Deprotection: The protecting group on the carboxylic acid is removed to yield N-methyl-D-phenylalanine.

Reductive_Amination D-Phenylalanine D-Phenylalanine Protected D-Phenylalanine Protected D-Phenylalanine D-Phenylalanine->Protected D-Phenylalanine Protection Imine Intermediate Imine Intermediate Protected D-Phenylalanine->Imine Intermediate Formaldehyde Protected N-Methyl-D-Phenylalanine Protected N-Methyl-D-Phenylalanine Imine Intermediate->Protected N-Methyl-D-Phenylalanine Reduction (e.g., NaBH3CN) N-Methyl-D-Phenylalanine N-Methyl-D-Phenylalanine Protected N-Methyl-D-Phenylalanine->N-Methyl-D-Phenylalanine Deprotection

Reductive amination workflow for N-methyl-D-phenylalanine synthesis.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-Methyl-D-phenylalanine

Fmoc/tBu Strategy

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-N-methyl-D-phenylalanine) is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start resin Resin-bound Amino Acid start->resin deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling washing Washing coupling->washing repeat More Amino Acids? washing->repeat repeat->deprotection Yes cleavage Cleavage & Deprotection repeat->cleavage No purification Purification cleavage->purification end End purification->end

Solid-phase peptide synthesis (SPPS) workflow.
Radioligand Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, the following are added to each well:

    • A fixed concentration of a radiolabeled ligand known to bind to the receptor.

    • Varying concentrations of the unlabeled test compound (the "competitor").

    • The receptor-containing membrane preparation.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid vacuum filtration through a filter mat that traps the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare Prepare Reagents (Membranes, Radioligand, Competitor) start->prepare incubate Incubate Reagents prepare->incubate separate Separate Bound & Free Ligand (Vacuum Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze end End analyze->end

Workflow for a radioligand receptor binding assay.

Signaling Pathways

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).

Opioid_Signaling Ligand Opioid Ligand (with N-Me-D-Phe) Receptor μ-Opioid Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Production Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia Somatostatin_Signaling Ligand Somatostatin Analog (with N-Me-D-Phe) Receptor Somatostatin Receptor (SSTR) Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Stimulation Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Stimulation

References

Fmoc-N-Me-D-Phe(3-CN)-OH for enzyme inhibitor synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Utilizing Fmoc-N-Me-D-Phe(3-CN)-OH for Enzyme Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The design of potent, selective, and metabolically stable peptide-based enzyme inhibitors is a cornerstone of modern drug discovery. Chemical modifications to the peptide backbone and amino acid side chains are critical strategies to overcome the inherent limitations of natural peptides, such as poor proteolytic stability and low cell permeability. This guide focuses on the strategic application of a specialized, non-canonical amino acid, This compound , in the synthesis of advanced enzyme inhibitors.

This building block incorporates three key structural modifications, each conferring distinct advantages to the final peptide:

  • N-methylation: The presence of a methyl group on the amide nitrogen introduces steric hindrance that can protect the adjacent peptide bond from proteolytic cleavage.[1] This modification also enhances membrane permeability and can be used to fine-tune the peptide's conformation.[1][2]

  • D-configuration: The use of a D-amino acid, in place of the natural L-enantiomer, is a well-established method to increase resistance to degradation by proteases, significantly extending the in vivo half-life of the peptide.

  • 3-Cyano Phenylalanine Moiety: The cyano group on the phenyl ring serves as a versatile chemical handle. It is primarily used as a precursor to an amidine group, which effectively mimics the guanidinium side chain of arginine. Peptides containing this 3-amidinophenylalanine moiety are often potent inhibitors of enzymes that recognize arginine, such as serine proteases.

While direct experimental data for this compound is not broadly published, its application can be confidently guided by established principles for solid-phase peptide synthesis (SPPS) of sterically hindered and modified amino acids. This document provides a comprehensive overview of its properties (inferred from related analogs), detailed experimental protocols for its incorporation into peptides, and a discussion of its role in creating next-generation enzyme inhibitors.

Physicochemical Data of Related Phenylalanine Analogs

To provide a baseline for researchers, the following table summarizes the properties of commercially available, structurally related Fmoc-protected phenylalanine derivatives. These values can be used to approximate the characteristics of this compound.

Compound NameCAS NumberMolecular Weight ( g/mol )Purity SpecificationKey Features
Fmoc-N-Me-D-Phe-OH 138775-05-0401.45≥98.0% (HPLC)[2]N-methylated, D-configuration[2]
Fmoc-D-Phe(3-CN)-OH 205526-37-0N/AResearch Grade[3]3-Cyano group, D-configuration[3]
Fmoc-Phe(3-CN)-OH 205526-36-9N/AResearch Grade3-Cyano group, L-configuration
Fmoc-N-Me-Phe-OH 77128-73-5401.45≥99.0% (HPLC)[1][4]N-methylated, L-configuration[1][4]
Fmoc-D-Phe-OH 86123-10-6387.43N/AD-configuration

Strategic Advantages in Inhibitor Design

The incorporation of this compound provides a multi-pronged approach to enhancing the therapeutic potential of a peptide inhibitor.

Structural FeatureAdvantage ConferredMechanism of Action
N-Methylation Increased Proteolytic StabilitySteric shielding of the amide backbone prevents protease recognition and cleavage.[1]
Improved Cell Permeability & Oral BioavailabilityReduces hydrogen bonding capacity and increases lipophilicity, facilitating membrane passage.[1][5]
Conformational ConstraintRestricts rotation around the peptide bond, locking the peptide into a more bioactive conformation.[6]
D-Amino Acid Enhanced Proteolytic ResistanceNatural proteases are stereospecific for L-amino acids and cannot readily cleave peptide bonds involving D-residues.
3-Cyano Group Arginine Mimicry (Post-synthetic)Can be converted to a 3-amidinophenylalanine residue, which is a potent mimic of arginine for binding to enzyme active sites.
Versatile Chemical HandleThe cyano group can potentially participate in other chemical modifications or interactions.

Experimental Protocols

The primary challenge in utilizing this compound is the sterically hindered nature of the N-methylated amine, which makes peptide bond formation difficult. The following protocols are optimized for such "difficult couplings."

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol assumes a standard Fmoc-SPPS workflow on a suitable resin (e.g., Rink Amide for C-terminal amides).

1. Resin Preparation:

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Perform Fmoc deprotection of the resin-bound amino acid using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

2. Difficult Coupling of this compound:

  • Prepare the activation solution: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (8 eq.) to the activation solution and allow to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Microwave-assisted coupling can significantly reduce reaction time and improve efficiency.[5]

3. Monitoring the Coupling Reaction:

  • The standard ninhydrin test will not work as it detects primary amines. Use the Bromophenol Blue Test to monitor coupling completion.[4]

  • Procedure: Take a small sample of resin beads, wash with methanol, and add a few drops of 250 mg/mL bromophenol blue in DMF. A yellow color indicates a complete coupling (no free amine), while a blue or green color indicates an incomplete reaction.[4]

  • If the coupling is incomplete, repeat the coupling step.

4. Coupling the Subsequent Amino Acid:

  • After successful coupling of the N-methylated residue, perform Fmoc deprotection as standard.

  • The coupling of the next amino acid onto the N-methylated amine is also sterically hindered. Use the same "Difficult Coupling" conditions as described in step 2.

5. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Post-Synthetic Conversion of Cyano to Amidine Group

This conversion is typically performed on the purified, side-chain deprotected peptide.

1. Pinner Reaction (Thioimidate Formation):

  • Dissolve the lyophilized peptide containing the 3-CN-Phe residue in a solution of anhydrous methanol/dioxane saturated with HCl gas at 0°C.

  • Stir the reaction at 0°C for 12-24 hours.

  • Remove the solvent under reduced pressure to yield the methyl imidate hydrochloride intermediate.

2. Amination to Form Amidine:

  • Dissolve the intermediate in anhydrous methanol.

  • Cool to 0°C and bubble ammonia gas through the solution, or add a solution of ammonia in methanol.

  • Allow the reaction to proceed at room temperature for 24-48 hours in a sealed vessel.

  • Evaporate the solvent and re-purify the final amidine-containing peptide by RP-HPLC.

Visualizations

SPPS Workflow for Difficult Coupling

Caption: SPPS cycle for incorporating this compound.

Inhibitor Binding to Serine Protease Active Site

Enzyme_Inhibition cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Peptide Inhibitor S1_Pocket S1 Pocket (Specificity) Catalytic_Triad Catalytic Triad (Ser, His, Asp) P1_Residue P1 Residue: 3-Amidinophenylalanine (Arg Mimic) P1_Residue->S1_Pocket Charge-charge interaction (mimics Arginine) Backbone Peptide Backbone (N-Me, D-AA stabilized) Backbone->Catalytic_Triad Positions warhead/scissile bond analog

Caption: Binding of a 3-amidinophenylalanine inhibitor to a protease.

Conclusion

This compound represents a highly valuable, albeit challenging, building block for the synthesis of sophisticated enzyme inhibitors. The combination of N-methylation, D-stereochemistry, and a latent arginine-mimicking side chain provides a powerful toolkit for addressing the key challenges of peptide drug development—namely stability, permeability, and potency. Successful incorporation requires specialized coupling strategies and careful monitoring, as outlined in this guide. By leveraging these advanced methodologies, researchers can unlock the potential of this and similar modified amino acids to create highly effective and durable peptide-based therapeutics.

References

Technical Guide: Fmoc-N-Me-D-Phe(3-CN)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of N-α-Fmoc-N-methyl-D-3-cyanophenylalanine (Fmoc-N-Me-D-Phe(3-CN)-OH), a specialized amino acid derivative crucial for the synthesis of complex and modified peptides. This document will detail its molecular characteristics, outline a general experimental protocol for its use in solid-phase peptide synthesis (SPPS), and illustrate the synthesis workflow.

Core Molecular Attributes

The introduction of both an N-methyl group and a 3-cyano modification on the D-phenylalanine scaffold imparts unique conformational constraints and potential for altered biological activity in the resulting peptides. The N-methylation enhances proteolytic stability and can influence peptide conformation, while the cyano group can be a useful chemical handle for further modifications or can modulate receptor binding.

Data Presentation: Physicochemical Properties

The precise molecular weight and formula for this compound are not widely published in commercial or database sources. The values presented below are calculated based on the addition of an N-methyl group to the known Fmoc-D-Phe(3-CN)-OH. For comparative purposes, the properties of closely related, commercially available derivatives are also provided.

Compound NameMolecular FormulaMolecular Weight ( g/mol )StereochemistryKey Modifications
This compound C₂₆H₂₂N₂O₄426.47 (Calculated) DN-methyl, 3-cyano
Fmoc-D-Phe(3-CN)-OHC₂₅H₂₀N₂O₄412.4[1][2][3]D3-cyano
Fmoc-N-Me-D-Phe-OHC₂₅H₂₃NO₄401.45[4]DN-methyl
Fmoc-L-Phe(3-CN)-OHC₂₅H₂₀N₂O₄412.4[2]L3-cyano
Fmoc-L-N-Me-Phe-OHC₂₅H₂₃NO₄401.45LN-methyl
Fmoc-D-Phe-OHC₂₄H₂₁NO₄387.43[5]DNone

Experimental Protocols

The primary application for this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.

Protocol: Incorporation of this compound in SPPS

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide or Wang resin) pre-loaded with the C-terminal amino acid of the target peptide.

  • Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

3. Amino Acid Coupling:

  • Prepare the coupling solution:

    • Dissolve this compound (3-5 equivalents relative to the resin substitution) in DMF.

    • Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents).

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

  • Pre-activate the amino acid by gently mixing the coupling solution for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature. The coupling of N-methylated amino acids can be slower than their non-methylated counterparts, so extended coupling times may be necessary.

  • Monitor the coupling reaction for completeness using a qualitative test (e.g., the Kaiser test, which will be negative for a successful coupling to a secondary amine).

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Wash with a solvent like dichloromethane (DCM) (2-3 times) and then DMF again (2-3 times).

5. Cycle Repetition:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the resin and any side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid.

SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Coupling: Activated Fmoc-AA (e.g., this compound) + HBTU/DIPEA Wash1->Coupling 3. Wash2 Wash (DMF/DCM) Coupling->Wash2 4. End_Cycle Elongated Peptide (Fmoc-Protected) Wash2->End_Cycle 5. Repeat Repeat for Next Amino Acid End_Cycle->Repeat Repeat->Deprotection Cycle

Caption: A diagram of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

References

Technical Guide: Solubility of Fmoc-N-Me-D-Phe(3-CN)-OH in Solid-Phase Peptide Synthesis (SPPS) Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of unnatural amino acids, such as Fmoc-N-Me-D-Phe(3-CN)-OH, is a critical strategy in modern peptide drug development to enhance properties like metabolic stability, conformational rigidity, and binding affinity. A fundamental prerequisite for the successful incorporation of any amino acid derivative in Solid-Phase Peptide Synthesis (SPPS) is its adequate solubility in the solvents used for coupling reactions. This technical guide provides a comprehensive overview of the expected solubility characteristics of this compound, methodologies for its empirical determination, and practical considerations for its use in SPPS workflows. While specific quantitative solubility data for this novel derivative is not extensively published, this document extrapolates from the known properties of its structural components and related molecules to provide a robust framework for researchers.

Introduction to this compound in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, relying on a stepwise cycle of coupling and deprotection of amino acids anchored to an insoluble resin. The efficiency of each coupling step is paramount and is directly influenced by the concentration of the activated amino acid in solution. Therefore, ensuring the solubility of the Fmoc-protected amino acid derivative in the chosen SPPS solvent is a critical first step.

This compound is a structurally complex amino acid derivative featuring three key modifications:

  • Nα-Fmoc group: A bulky, hydrophobic protecting group essential for the Fmoc/tBu SPPS strategy. It generally confers good solubility in common organic solvents.[1]

  • N-methylation: This modification can enhance enzymatic stability and oral bioavailability of the final peptide.[2][3] It also introduces steric hindrance, which can make subsequent coupling steps more challenging. From a solubility perspective, N-methylation can increase both lipophilicity and, in some contexts, aqueous solubility.[4][5]

  • 3-Cyanophenylalanine side chain: The cyano group introduces polarity to the otherwise hydrophobic phenylalanine side chain. This modification is often used as a fluorescent or infrared probe in structural biology studies.[6][7]

The combination of the large hydrophobic Fmoc group, the N-methyl group, and the polar cyano-functionalized aromatic side chain results in a molecule with complex solubility characteristics that must be empirically evaluated.

Overview of Common SPPS Solvents

The choice of solvent in SPPS is critical for solvating the resin and the growing peptide chain, as well as for dissolving reagents.[8] The most widely used solvents in Fmoc-SPPS are polar aprotic solvents.[9]

SolventAbbreviationKey Properties & Considerations
N,N-Dimethylformamide DMFThe most common and cost-effective SPPS solvent. Excellent resin-swelling and reagent-solubilizing properties. Can decompose over time to form dimethylamine, which can cause premature Fmoc deprotection.[8]
N-Methyl-2-pyrrolidone NMPA more polar and often more effective solvating agent than DMF, particularly for aggregating sequences.[8] Considered a reprotoxic solvent in some regions, leading to a search for alternatives.[5]
Dichloromethane DCMPrimarily used in Boc-SPPS and for loading the first amino acid onto certain resins.[8] It is less effective at solvating polar peptide chains and Fmoc-amino acids can have limited solubility.[8]
Dimethyl Sulfoxide DMSOA highly polar solvent, often used as a co-solvent with DMF or NMP to disrupt peptide aggregation and improve solubility of difficult sequences.[9]

Expected Solubility Profile of this compound

The table below provides a qualitative summary of the expected solubility. Note: These are estimates and must be confirmed experimentally.

SolventExpected Solubility of this compoundRationale
DMF High Standard solvent for Fmoc-amino acids. Should readily dissolve the compound to concentrations required for SPPS (typically 0.2–0.5 M).
NMP High Generally a stronger solvent than DMF, expected to provide excellent solubility.[8]
DCM Low to Moderate The polarity mismatch between the cyano group and DCM may limit solubility compared to DMF or NMP. Historically, solubility concerns with Fmoc-protected amino acids have limited the utility of DCM.[8]
DMF/DMSO Mixtures Very High The addition of DMSO would likely enhance solubility further, though it is typically unnecessary unless aggregation occurs during synthesis.

Experimental Protocol for Solubility Determination

To ensure successful peptide synthesis, it is imperative to determine the solubility of this compound in the desired solvent system at the concentration required for the coupling protocol (e.g., 0.5 M).

Objective: To determine the solubility of this compound in a given SPPS solvent.

Materials:

  • This compound

  • SPPS-grade solvents (e.g., DMF, NMP)

  • Vortex mixer

  • Centrifuge tubes (e.g., 1.5 mL or 10 mL)

  • Analytical balance

  • Sonication bath

Protocol:

  • Preparation: Weigh a specific amount of this compound (e.g., 0.5 mmol) into a centrifuge tube.

  • Solvent Addition: Add a precise volume of the chosen solvent to the tube to achieve the target concentration (e.g., add 1.0 mL for a 0.5 M concentration).

  • Dissolution: Vigorously vortex the mixture for 2-3 minutes. For compounds that are slow to dissolve, sonicate the vial for 10 minutes.

  • Visual Inspection: Observe the solution. A completely clear solution with no visible particulate matter indicates that the compound is soluble at that concentration.

  • Incremental Dilution (if necessary): If the solution is cloudy or contains undissolved solid, add another known volume of solvent to dilute the concentration (e.g., add another 1.0 mL to test solubility at 0.25 M). Repeat the dissolution and inspection steps.

  • Reporting: The solubility should be reported as the highest concentration at which a clear solution is formed (e.g., "Soluble at >0.5 M in DMF" or "Insoluble at 0.5 M, but soluble at 0.25 M in DCM").

This protocol is adapted from general methodologies for assessing reagent solubility in SPPS.[11]

Visualized Workflows and Relationships

To better illustrate the context in which solubility is a critical factor, the following diagrams outline the general SPPS process and the workflow for determining solubility.

spss_workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Elongation Cycle (Repeated) cluster_final Final Steps swell 1. Resin Swelling (e.g., in DMF) deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 Repeat n-1 times couple 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Solvent) wash1->couple Repeat n-1 times wash2 5. Washing (DMF) couple->wash2 Repeat n-1 times solubility_node Solubility is Critical Here couple->solubility_node wash2->deprotect Repeat n-1 times final_deprotect 6. Final Fmoc Deprotection wash2->final_deprotect cleave 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) precipitate 8. Precipitation & Purification

Fig. 1: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

solubility_workflow cluster_dilution Dilution Step decision decision start Start: Weigh 0.5 mmol of this compound add_solvent Add 1.0 mL Solvent (Target: 0.5 M) start->add_solvent mix Vortex / Sonicate for 10 min add_solvent->mix observe Is Solution Clear? mix->observe soluble Result: Soluble at 0.5 M observe->soluble  Yes add_more_solvent Add 1.0 mL Solvent (Target: 0.25 M) observe->add_more_solvent No   add_more_solvent->mix Re-evaluate insoluble Result: Insoluble at 0.25 M observe2:s->soluble:n Yes observe2:s->insoluble:n

Fig. 2: Experimental workflow for determining solubility.

Conclusion and Recommendations

While published quantitative data on the solubility of this compound is scarce, its structural characteristics suggest it will be sufficiently soluble in standard SPPS solvents like DMF and NMP for routine use. The N-methyl and 3-cyano functionalities are unlikely to cause significant solubility issues for the Fmoc-protected monomer, although they may influence the properties of the growing peptide chain.

Key Recommendations for Researchers:

  • Always perform a preliminary solubility test using the protocol outlined above before committing to a large-scale synthesis.

  • For initial trials, use DMF or NMP as the primary solvent. These have the highest probability of successfully dissolving the compound to the required 0.2-0.5 M concentration.

  • Be aware of potential challenges during coupling. The steric hindrance from the N-methyl group is a more likely source of difficulty than solubility. Special coupling reagents (e.g., HATU, PyAOP) and extended coupling times may be necessary for efficient incorporation.[3]

  • If solubility issues do arise, particularly with the growing peptide-resin, consider the use of solvent mixtures (e.g., DMF/DMSO) or "magic mixtures" containing chaotropic salts to disrupt secondary structures and improve solvation.

References

Stability of Fmoc-N-Me-D-Phe(3-CN)-OH Under Peptide Coupling Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a critical strategy in modern drug discovery, offering pathways to enhanced potency, stability, and pharmacokinetic profiles. Fmoc-N-Me-D-Phe(3-CN)-OH, a derivative of D-phenylalanine featuring both N-methylation and a cyano group on the phenyl ring, presents unique opportunities and challenges in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the stability of this building block under various standard coupling conditions, focusing on potential side reactions such as racemization and nitrile group hydrolysis. Detailed experimental protocols and comparative data are presented to aid researchers in optimizing their synthetic strategies.

Introduction to this compound

This compound is a sterically hindered amino acid derivative. The N-methylation introduces conformational constraints and can enhance proteolytic stability, while the D-configuration further contributes to resistance against enzymatic degradation. The electron-withdrawing nature of the 3-cyano group on the phenyl ring can influence the reactivity and stability of the molecule during peptide synthesis. Understanding the behavior of this unique building block under common coupling conditions is paramount for its successful incorporation into target peptides.

Potential Stability Issues and Side Reactions

The primary concerns during the coupling of this compound are:

  • Racemization/Epimerization: N-methylated amino acids are known to be susceptible to racemization, particularly during the activation step of the carboxyl group. The absence of the N-H proton, which is typically abstracted to form an oxazolone intermediate, does not entirely prevent epimerization. Alternative racemization pathways can be facilitated by strong bases and certain coupling reagents.

  • Hydrolysis of the Nitrile Group: The cyano group is generally stable under standard SPPS conditions. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to its hydrolysis to a carboxamide or a carboxylic acid, resulting in undesired side products.

  • Incomplete Coupling: The steric hindrance posed by the N-methyl group and the bulky Fmoc protecting group can lead to slower and less efficient coupling reactions. This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling strategies.

Comparative Stability Under Various Coupling Conditions

The choice of coupling reagent is critical for the successful incorporation of this compound while minimizing side reactions. This section provides a comparative overview of commonly used coupling methods.

Data Summary

The following table summarizes the expected stability and potential side reactions of this compound with different coupling reagents. It is important to note that specific quantitative data for this exact amino acid is limited in publicly available literature; therefore, the information presented is a synthesis of data from structurally related N-methylated and electron-deficient amino acids.

Coupling ReagentActivation MethodExpected Racemization RiskPotential for Nitrile HydrolysisRecommended Use
HBTU/HOBt Benzotriazole-based uronium saltLow to ModerateLowGeneral use, effective for many hindered couplings.
HATU/HOAt Azabenzotriazole-based aminium saltLowLowHighly Recommended. Generally superior for hindered and N-methylated amino acids due to faster activation and lower racemization.[1]
DIC/HOBt CarbodiimideModerate to HighLowCan be effective, but carries a higher risk of racemization, especially with prolonged reaction times.
PyBOP/HOAt Phosphonium saltLow to ModerateLowGood alternative to uronium/aminium salts, particularly effective for sterically hindered couplings.
COMU Uronium salt with Oxyma PureLowLowA newer generation reagent reported to have high efficiency and low racemization rates.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using recommended reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and solid support.

General Pre-Coupling Procedure
  • Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino group of the growing peptide chain using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times).

Coupling Protocol using HATU

This method is highly recommended for coupling this compound due to its high efficiency and low propensity for racemization with N-methylated amino acids.[1]

  • Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6.0 eq.) to the activation solution and pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitoring the coupling reaction with a colorimetric test like the Kaiser test is not effective for N-methylated amino acids; the bromophenol blue test can be used as an alternative.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Coupling Protocol using HBTU
  • Activation Solution: Dissolve this compound (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF.

  • Base Addition: Add DIPEA (6.0 eq.) to the activation solution.

  • Coupling: Immediately add the solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Capping (Optional): Perform a capping step as described above.

Coupling Protocol using DIC/HOBt

While carrying a higher risk of racemization, this method can be employed if uronium/aminium salt reagents are not available.

  • Solution Preparation: In a reaction vessel, add a solution of this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF to the deprotected resin.

  • DIC Addition: Add DIC (3.0 eq.) to the resin suspension.

  • Reaction: Agitate the reaction vessel at room temperature for 4-6 hours.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Capping (Optional): Perform a capping step.

Visualizing Reaction Pathways and Workflows

Chemical Structure and Potential Side Reactions

cluster_main This compound Coupling cluster_side_reactions Potential Side Reactions A This compound C Activated Ester Intermediate A->C Activation B Coupling Reagent (e.g., HATU, HBTU) E Desired Coupled Product C->E Peptide Bond Formation F Racemization/Epimerization (Loss of Stereochemical Integrity) C->F Base/Reagent Mediated D Resin-Bound Peptide (with N-terminal amine) H Incomplete Coupling D->H Steric Hindrance G Nitrile Hydrolysis (-CN to -CONH2 or -COOH) E->G Harsh Conditions

Caption: Potential reaction pathways for this compound during peptide coupling.

Experimental Workflow for Stability Analysis

cluster_workflow Workflow for Stability Assessment start Start: this compound resin_prep Resin Preparation (Swelling & Deprotection) start->resin_prep coupling Coupling with Test Reagent (e.g., HATU, HBTU, DIC/HOBt) resin_prep->coupling cleavage Cleavage from Resin (e.g., TFA cocktail) coupling->cleavage analysis Crude Peptide Analysis cleavage->analysis hplc RP-HPLC (Purity & Side Products) analysis->hplc ms LC-MS (Mass Verification) analysis->ms chiral_hplc Chiral HPLC (Racemization Analysis) analysis->chiral_hplc end End: Data Evaluation hplc->end ms->end chiral_hplc->end

Caption: A typical experimental workflow for assessing the stability of the amino acid.

Conclusions and Recommendations

The successful incorporation of this compound into synthetic peptides is achievable with careful selection of coupling conditions.

  • Optimal Coupling Reagent: Based on studies of structurally similar N-methylated amino acids, HATU in combination with HOAt and a non-nucleophilic base such as DIPEA is the most recommended coupling reagent.[1] This combination offers rapid activation and has been shown to be superior in suppressing racemization for sterically hindered and N-methylated residues.

  • Minimizing Racemization: The choice of base is also crucial. The use of a sterically hindered and weaker base like collidine can be considered if racemization remains a significant issue, although this may lead to slower coupling times.

  • Nitrile Group Stability: Under the recommended coupling conditions, the 3-cyano group is expected to be stable. Hydrolysis is more likely to occur during the final cleavage from the resin if harsh acidic conditions are prolonged. Standard TFA cleavage cocktails and durations are generally well-tolerated.

  • Monitoring and Optimization: Due to the inherent challenges of coupling N-methylated amino acids, it is advisable to perform a test coupling and analyze the crude product by HPLC and mass spectrometry to ensure the desired product is being formed efficiently. Double coupling may be necessary for difficult sequences.

By following these guidelines, researchers can effectively utilize this compound to introduce unique structural and functional properties into their peptide candidates, advancing the development of novel therapeutics.

References

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Peptides Containing Fmoc-N-Me-D-Phe(3-CN)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as receptor affinity, enzymatic stability, and bioavailability.[1][2] Fmoc-N-Me-D-Phe(3-CN)-OH is a specialized amino acid derivative that combines three key structural features: N-methylation, a D-configuration, and a meta-cyano group on the phenyl ring. The N-methylation can enhance proteolytic resistance and improve oral bioavailability, while the D-configuration can influence peptide conformation and stability.[1] The 3-cyano group introduces unique electronic and steric properties that can modulate the peptide's biological activity and serve as a versatile chemical handle for bioconjugation.[2][3]

However, the synthesis of peptides containing N-methylated amino acids, such as this compound, presents significant challenges due to the steric hindrance at the secondary amine, which can lead to slow and incomplete coupling reactions.[1][4][5] This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this sterically hindered amino acid, with a focus on optimized coupling strategies to achieve high yields and purity.

Data Presentation

Table 1: Recommended Reagent Equivalents for Coupling this compound

ReagentEquivalents (relative to resin substitution)
This compound2 - 4
Coupling Reagent (e.g., HATU)1.9 - 3.9
Base (e.g., DIEA or NMM)4 - 8

Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdvantagesConsiderations
HATUHighly effective for sterically hindered and N-methylated amino acids.[1][6]Can be explosive under certain conditions.[7]
HBTU/HCTUCommonly used, but less effective than HATU for N-methylated amino acids.[1]
PyAOP/PyBOP/HOAtPromising reagents for coupling N-methylated amino acids.[4][5] PyAOP is particularly effective.[8]
COMUHigh coupling efficiency, comparable to HATU, with improved safety and solubility.[9]
TOTTGood results for sterically hindered or methylated amino acids, with potentially lower racemization.[9]

Experimental Protocols

This protocol outlines the manual Fmoc solid-phase peptide synthesis of a peptide containing this compound. The procedure can be adapted for automated synthesizers.

1. Resin Selection and Swelling

  • Resin Selection: Choose a resin appropriate for your desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resin can be used.[10][11]

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[1]

2. Fmoc Deprotection

  • Procedure:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound

Due to the steric hindrance of the N-methyl group, a robust coupling strategy is essential. The use of a potent coupling reagent like HATU is recommended.

  • Procedure:

    • In a separate vial, dissolve 2-4 equivalents of this compound and 1.9-3.9 equivalents of HATU in DMF.

    • Add 4-8 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The coupling time may need to be extended for this sterically hindered amino acid.

    • Monitor the coupling reaction for completion. A ninhydrin test can be used for standard amino acids, but for N-methylated residues, a bromophenol blue test is more appropriate as N-methyl amino acids do not give a positive ninhydrin test.[1]

4. Washing

  • Procedure:

    • After the coupling reaction is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash the resin with dichloromethane (DCM) (2-3 times).

5. Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step is advisable, especially after a difficult coupling.

  • Procedure:

    • Treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF for 15-30 minutes.

    • Wash the resin with DMF and DCM.

6. Chain Elongation

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

7. Cleavage and Deprotection

  • Procedure:

    • After the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A common cocktail for peptides with standard protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[10]

    • Add the cleavage cocktail to the dried peptide-resin.

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide under vacuum.

8. Purification and Analysis

  • Procedure:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualization

SPPS_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound + HATU/DIEA Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Capping Capping (Acetic Anhydride/Base) Wash2->Capping Wash3 DMF/DCM Wash Capping->Wash3 ChainElongation Repeat for Next Amino Acid Wash3->ChainElongation ChainElongation->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) ChainElongation->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis of a Peptide Containing this compound.

Coupling_Pathway AminoAcid This compound (Carboxylic Acid) ActivatedEster Activated OAt-Ester AminoAcid->ActivatedEster Activation CouplingReagent HATU + DIEA CouplingReagent->ActivatedEster PeptideBond Formation of New Peptide Bond ActivatedEster->PeptideBond Resin Resin-Bound Peptide (Free N-terminus) Resin->PeptideBond Nucleophilic Attack

Caption: Activation and Coupling Pathway for this compound using HATU.

References

Application Notes and Protocols for Coupling N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Significance of N-Methylated Peptides

N-methylated peptides are a class of peptidomimetics that offer significant advantages over their natural counterparts in drug development. The presence of a methyl group on the amide nitrogen introduces conformational constraints, enhances metabolic stability by preventing enzymatic degradation, and can improve membrane permeability and oral bioavailability. However, the incorporation of N-methylated amino acids into peptide sequences presents a significant synthetic challenge. The steric hindrance imposed by the N-methyl group dramatically reduces the nucleophilicity of the secondary amine, making peptide bond formation sluggish and often incomplete with standard coupling reagents. Furthermore, the increased steric bulk around the alpha-carbon of the activated N-methylated amino acid can enhance the rate of epimerization, compromising the stereochemical integrity of the final peptide.

This application note provides a comprehensive overview of the most effective coupling reagents for incorporating N-methylated amino acids, offering detailed protocols and a comparative analysis of their performance to guide researchers in selecting the optimal conditions for their specific needs.

Recommended Coupling Reagents for N-Methylated Amino Acids

The key to successful coupling of N-methylated amino acids lies in the use of highly reactive acylating agents that can overcome the steric hindrance and low nucleophilicity of the N-methylated amine. Based on extensive studies, phosphonium and uronium/aminium salt-based reagents, particularly those incorporating 7-aza-1-hydroxybenzotriazole (HOAt), have demonstrated superior performance.

Key Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective uronium/aminium salt that forms a reactive HOAt ester. It is widely regarded as one of the best reagents for coupling sterically hindered and N-methylated amino acids.[1][2]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt analog of HATU that also forms a highly reactive HOAt ester. It is particularly effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[2][3]

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): A highly reactive phosphonium salt that does not rely on HOBt or HOAt. It is especially useful for difficult couplings involving N-methylated amino acids where other reagents may be inefficient.[1][4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that is a safer alternative to benzotriazole-based reagents. It demonstrates high reactivity and its byproducts are water-soluble, facilitating purification.[5][6][7]

  • BEP (2-Bromo-1-ethyl-pyridinium tetrafluoroborate): A pyridinium salt-based reagent that has shown high reactivity and low racemization for coupling N-methylated amino acids in both solution and solid-phase synthesis.

Quantitative Comparison of Coupling Reagents

The selection of the optimal coupling reagent is critical for maximizing yield and minimizing epimerization. The following table summarizes the performance of leading coupling reagents in challenging N-methylated amino acid couplings. Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here is a compilation from various sources to provide a relative performance overview.

Coupling ReagentModel Peptide SequenceYield (%)Epimerization (%)Reference
HATU Fmoc-Val-(Me)Leu-Ala-NH₂QuantitativeLow (not specified)Angell et al., 1994
PyAOP Fmoc-(Me)Ala-(Me)Phe-OMe>95<1Teixidó et al., 2005
PyBrOP Boc-Phe-(NMe)Ala-Phe-OBzlSignificant YieldLow (not specified)Wipf & Miller, 1997[8]
COMU Z-Phg-Pro-NH₂980.8El-Faham et al., 2009
BEP Z-Phe-(Me)Val-Val-OMe92<1Li & Xu, 2000

Experimental Protocols

The following are detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids using the recommended coupling reagents.

Protocol 1: HATU-Mediated Coupling of N-Methylated Amino Acids

This protocol is a general guideline for the efficient coupling of N-methylated amino acids on a solid support.

Materials:

  • Fmoc-protected amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Resin-bound peptide with a free N-terminal secondary amine

  • Bromophenol blue monitoring solution (optional)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF or NMP for at least 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc protecting group using standard procedures (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove piperidine.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF or NMP.

    • Add 8 equivalents of DIEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[1]

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling to an N-methylated proline), the reaction time may need to be extended or a double coupling performed.

  • Monitoring the Coupling: The coupling of N-methylated amino acids can be difficult to monitor with the ninhydrin test. The bromophenol blue test is a more reliable alternative.[1]

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

  • Proceed to the next cycle of deprotection and coupling.

Protocol 2: PyBrOP-Mediated Coupling of N-Methylated Amino Acids

PyBrOP is a highly reactive reagent suitable for sterically demanding couplings.

Materials:

  • Fmoc-protected amino acid

  • PyBrOP

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal secondary amine

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid and Reagent Preparation:

    • In a separate vessel, dissolve 2 equivalents of the Fmoc-amino acid in DCM or DMF.

    • Add the amino acid solution to the deprotected resin.

    • Add 2 equivalents of PyBrOP to the resin suspension.[9]

  • Coupling:

    • Cool the reaction vessel to 0°C in an ice bath.

    • Add 6 equivalents of DIEA to the cold suspension.[9]

    • Mix the reaction at 0°C for 1 minute, then allow it to warm to room temperature and shake for 1-2 hours.[9]

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

  • Proceed to the next cycle.

Protocol 3: COMU-Mediated Coupling of N-Methylated Amino Acids

COMU offers a safe and efficient alternative for N-methylated amino acid incorporation.

Materials:

  • Fmoc-protected amino acid

  • COMU

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal secondary amine

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of COMU in DMF.[5][10]

    • Add 6 equivalents of DIEA to the solution and allow it to pre-activate for 1 minute.[5][10]

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel at room temperature for 30-60 minutes. For hindered couplings, a longer reaction time or a double coupling may be necessary.[5][10]

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

  • Proceed to the next cycle.

Visualizing the Workflow and Mechanisms

To aid in the understanding of the processes involved, the following diagrams illustrate the general peptide coupling mechanism and a decision-making workflow for selecting the appropriate coupling reagent.

PeptideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (N-Protected Amino Acid) Activated_Ester R-CO-O-X (Reactive Intermediate) Carboxylic_Acid->Activated_Ester + Coupling Reagent + Base (e.g., DIEA) Coupling_Reagent Coupling Reagent (e.g., HATU, PyAOP) Coupling_Reagent->Activated_Ester Peptide_Bond R-CO-N(Me)-R' (N-Methylated Peptide Bond) Activated_Ester->Peptide_Bond + N-Methylated Amine N_Methyl_Amine R'-NH(Me) (N-Methylated Amine) N_Methyl_Amine->Peptide_Bond

Caption: General mechanism of peptide bond formation with N-methylated amino acids.

ReagentSelectionWorkflow Start Start: Coupling to an N-Methylated Amino Acid Decision1 Is the coupling known to be highly hindered? Start->Decision1 Reagent_High Use high-reactivity reagent: HATU, PyAOP, or PyBrOP Decision1->Reagent_High Yes Reagent_Standard Use standard high-performance reagent: HATU or COMU Decision1->Reagent_Standard No Perform_Coupling Perform Coupling Reaction (Follow Protocol) Reagent_High->Perform_Coupling Decision2 Is safety a primary concern (avoid benzotriazoles)? Reagent_Standard->Decision2 Reagent_Standard->Perform_Coupling Decision2:s->Reagent_Standard:n No Reagent_COMU Use COMU Decision2->Reagent_COMU Yes Reagent_COMU->Perform_Coupling Monitor Monitor Reaction Progress (Bromophenol Blue Test) Perform_Coupling->Monitor Decision3 Is coupling complete? Monitor->Decision3 End End: Proceed to next synthesis step Decision3->End Yes Recouple Perform a second coupling Decision3->Recouple No Recouple->Perform_Coupling

Caption: Workflow for selecting a suitable coupling reagent for N-methylated amino acids.

Conclusion

The successful synthesis of N-methylated peptides is achievable with the appropriate selection of coupling reagents and optimized protocols. Reagents such as HATU, PyAOP, and PyBrOP have consistently demonstrated high efficiency in overcoming the steric and electronic challenges posed by N-methylated amino acids. COMU presents a valuable, safer alternative without compromising on reactivity. By following the detailed protocols and considering the comparative data provided in this application note, researchers can significantly improve the outcomes of their N-methylated peptide syntheses, paving the way for the development of novel and potent therapeutic agents.

References

Application Notes and Protocols for Fmoc Deprotection of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups.[1][2] N-methylated amino acids are crucial components in the design of therapeutic peptides, as N-methylation can enhance metabolic stability, improve cell permeability, and modulate conformation. However, the Fmoc deprotection of these residues presents unique challenges, including slower reaction kinetics and an increased propensity for side reactions like diketopiperazine (DKP) formation.[3] These application notes provide a detailed overview of the chemistry, protocols, and key considerations for the efficient and clean Fmoc deprotection of N-methylated amino acids.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine such as piperidine.[4][5]

  • Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene ring.[2][6]

  • β-Elimination: This is followed by a β-elimination reaction that liberates the free secondary amine of the N-methylated amino acid, carbon dioxide, and dibenzofulvene (DBF).[4][5] The DBF is subsequently scavenged by the amine base to form a stable adduct.[6][7]

The steric hindrance imposed by the N-methyl group can slow down the rate of deprotection compared to their non-methylated counterparts, necessitating optimized conditions for complete removal of the Fmoc group.

Key Considerations for N-Methylated Residues

Several factors must be carefully considered when performing Fmoc deprotection on N-methylated amino acids to ensure high purity and yield of the final peptide:

  • Deprotection Reagent: While 20% piperidine in N,N-dimethylformamide (DMF) is the standard, alternative bases may offer advantages. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine has been shown to be effective and can reduce side reactions.[8][9][10] 4-methylpiperidine is another alternative with similar efficiency to piperidine but with lower toxicity.[4][5][11]

  • Reaction Time and Temperature: Extended reaction times are often necessary to ensure complete deprotection of sterically hindered N-methylated residues. Monitoring the deprotection reaction is crucial. Microwave-assisted SPPS can also accelerate this step.[4]

  • Solvent: DMF is the most common solvent for Fmoc deprotection.[4] N-methylpyrrolidone (NMP) can also be used and may offer advantages in certain contexts.[7]

  • Diketopiperazine (DKP) Formation: Peptides containing an N-methylated amino acid at the C-terminus of a dipeptide sequence are highly susceptible to intramolecular cyclization, leading to the formation of a diketopiperazine and truncation of the peptide chain.[3] This side reaction is particularly prevalent after the Fmoc deprotection of the second amino acid. The choice of deprotection conditions can significantly impact the extent of DKP formation.[3][9]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for most N-methylated amino acids but may require optimization of the deprotection time.

Reagents:

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Swell the peptidyl-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin suspension at room temperature for an initial 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine/DMF solution.

  • Continue to agitate for an additional 10-20 minutes. The optimal time should be determined empirically by monitoring the completion of the deprotection.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed with the coupling of the next amino acid.

Protocol 2: Optimized Fmoc Deprotection to Minimize Diketopiperazine Formation

This protocol utilizes a milder deprotection cocktail that has been shown to suppress DKP formation.[3][9][10]

Reagents:

  • 2% (v/v) DBU, 5% (w/v) Piperazine in NMP

Procedure:

  • Swell the peptidyl-resin in NMP for 30-60 minutes.

  • Drain the NMP.

  • Add the 2% DBU, 5% piperazine/NMP solution to the resin.

  • Agitate the resin suspension at room temperature. The reaction is typically faster than with piperidine; monitor for completion (usually 5-15 minutes).

  • Drain the deprotection solution.

  • Wash the resin thoroughly with NMP (5-7 times).

  • Proceed with the coupling of the next amino acid immediately to minimize the risk of DKP formation.[9]

Quantitative Data Summary

The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal and the prevalence of side reactions. The following table summarizes comparative data from literature.

Deprotection Reagent/ConditionTarget Residue/SequenceDeprotection TimeEfficiency/PurityNotes
20% Piperidine in DMFGeneral2 x 10 minHighStandard condition, but can promote DKP formation.
5% Piperazine in DMF/NMPDKP-susceptible sequencesNot specifiedSignificantly reduced DKP formation (<4%) compared to 20% piperidine (13.8%).[9]Piperazine is a weaker base than piperidine.
2% DBU, 5% Piperazine in NMPDKP-susceptible sequencesNot specifiedDrastic reduction in DKP formation compared to 20% piperidine/DMF.[3][10]Enhanced Fmoc-removal kinetics.[9]
20% 4-Methylpiperidine in DMFGeneralNot specifiedSimilar efficiency to piperidine.[4][11]Less toxic alternative to piperidine.[5]
10% Piperazine in 9:1 DMF/EthanolGeneralNot specifiedBehaves similarly to piperidine and 4-methylpiperidine.[4]Ethanol is added to improve solubility.[4]

Visualizing the Workflow and Mechanism

To aid in the understanding of the Fmoc deprotection process, the following diagrams illustrate the chemical mechanism and a typical experimental workflow.

Fmoc_Deprotection_Mechanism Fmoc-N(Me)-AA Fmoc-N(Me)-Amino Acid Proton_Abstraction Proton Abstraction Fmoc-N(Me)-AA->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Products Free N(Me)-Amino Acid + Dibenzofulvene (DBF) + CO2 Beta_Elimination->Products DBF_Adduct DBF-Base Adduct Products->DBF_Adduct DBF reacts with Base

Caption: Chemical mechanism of Fmoc deprotection.

SPPS_Deprotection_Workflow cluster_workflow Fmoc Deprotection Workflow Start Start: Fmoc-Peptidyl-Resin Swell 1. Swell Resin in Solvent (DMF or NMP) Start->Swell Deprotect 2. Add Deprotection Solution (e.g., 20% Piperidine/DMF) Swell->Deprotect Agitate 3. Agitate for Specified Time Deprotect->Agitate Wash 4. Drain and Wash Resin with Solvent Agitate->Wash Monitor 5. Monitor for Completion (Optional, e.g., Kaiser Test) Wash->Monitor End Ready for Next Coupling Monitor->End

Caption: Experimental workflow for Fmoc deprotection in SPPS.

References

Application Note and Manual Synthesis Protocol for Fmoc-N-Me-D-Phe(3-CN)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the manual synthesis of Fmoc-N-Me-D-Phe(3-CN)-OH, a specialized amino acid derivative valuable in peptide synthesis and drug discovery. The presence of the N-methyl group can enhance the metabolic stability and conformational properties of peptides, while the cyano group on the phenylalanine ring offers a site for further chemical modification or can influence biological activity.[1][2] This protocol is based on established solid-phase synthesis techniques, specifically the N-methylation of a commercially available precursor on a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid.[3][4]

Experimental Protocols

The synthesis is divided into two main stages:

  • Solid-Phase N-methylation of Fmoc-D-Phe(3-CN)-OH: This involves attaching the commercially available Fmoc-D-Phe(3-CN)-OH to a 2-CTC resin, followed by N-methylation using the Biron-Kessler method, and subsequent cleavage from the resin to yield the desired product.[3][4]

  • Incorporation into a Peptide Chain (General Protocol): A general protocol for the incorporation of the synthesized this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) is also provided.

This protocol details the N-methylation of Fmoc-D-Phe(3-CN)-OH on a 2-CTC resin.

Materials and Reagents:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-D-Phe(3-CN)-OH

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptidyl-peptidase IV (DPP-IV)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling and Activation:

    • Swell 1 g of 2-CTC resin in anhydrous DCM for 1 hour in a solid-phase synthesis vessel.

    • Drain the DCM.

  • Loading of Fmoc-D-Phe(3-CN)-OH:

    • Dissolve 3 equivalents of Fmoc-D-Phe(3-CN)-OH in a minimal amount of anhydrous DCM.

    • Add the dissolved amino acid to the resin.

    • Immediately add 9 equivalents of DIEA and shake the mixture for 2 hours.[3]

  • Capping of Unreacted Sites:

    • Without draining the previous solution, add MeOH (0.8 mL/g of resin) and shake for 30 minutes to cap any unreacted chloride sites on the resin.

    • Drain the solution and wash the resin thoroughly with DCM (3x), followed by DMF (2x), and again with DCM (2x).[3]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 20 minutes to remove the Fmoc protecting group.

    • Drain the solution and wash the resin with DMF (5x) and DCM (5x).

  • Protection with o-NBS Group:

    • Swell the resin in anhydrous DCM.

    • Add 5 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 2,4,6-collidine.

    • Shake the reaction mixture for 2 hours.

    • Drain and wash the resin with DCM (5x).

  • N-Methylation:

    • Swell the resin in DMF.

    • Add 10 equivalents of dimethyl sulfate (DMS) or methyl iodide (MeI) and 5 equivalents of DBU.

    • Shake the mixture for 2 hours.

    • Drain and wash the resin with DMF (5x) and DCM (5x).

  • Deprotection of o-NBS Group:

    • Swell the resin in DMF.

    • Add a solution containing 20 equivalents of thiophenol and 10 equivalents of DBU in DMF.

    • Shake for 1 hour.

    • Drain and wash the resin with DMF (5x) and DCM (5x).

  • Re-introduction of Fmoc Group:

    • Swell the resin in DMF.

    • Add 3 equivalents of Fmoc-OSu and 6 equivalents of DIEA in DMF.

    • Shake for 2 hours.

    • Drain and wash the resin with DMF (5x) and DCM (5x).

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[5]

    • Add the cleavage cocktail to the resin and shake gently for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.

This protocol outlines the steps to incorporate this compound or any other Fmoc-protected amino acid into a growing peptide chain on a solid support (e.g., Rink Amide resin).[6][7]

Procedure:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour.[7]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the peptide chain.[7]

    • Drain and wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling agent such as HATU (2.9 equivalents) and a base like DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours. N-methylated amino acids may require longer coupling times or double coupling.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.[6]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x), followed by DCM (3x), and then DMF again (3x) to remove excess reagents and byproducts.

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Quantitative Data Summary

The following table summarizes expected quantitative data based on typical yields for solid-phase synthesis of modified amino acids and peptides. Actual results may vary depending on the specific sequence and reaction conditions.

ParameterExpected ValueNotes
Loading on 2-CTC Resin 0.4 - 0.7 mmol/gDependent on the initial substitution of the resin.
Yield of this compound >70%Based on the initial loading of the precursor on the resin.
Purity (Crude) >80%As determined by HPLC analysis.
Coupling Efficiency per SPPS cycle >98%Monitored by Kaiser test or other in-process controls.
Final Peptide Yield (Crude) 50-70%Highly dependent on the length and sequence of the peptide.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Resin Preparation & Loading cluster_modification N-Methylation Cycle cluster_final Final Product Generation Swell_Resin Swell 2-CTC Resin in DCM Load_AA Load Fmoc-D-Phe(3-CN)-OH Swell_Resin->Load_AA Cap_Resin Cap Unreacted Sites Load_AA->Cap_Resin Fmoc_Off Fmoc Deprotection (20% Piperidine/DMF) Cap_Resin->Fmoc_Off oNBS_On Add o-NBS Protecting Group Fmoc_Off->oNBS_On Methylation N-Methylation (DMS or MeI, DBU) oNBS_On->Methylation oNBS_Off Remove o-NBS Group (Thiophenol, DBU) Methylation->oNBS_Off Fmoc_On Re-protect with Fmoc oNBS_Off->Fmoc_On Cleavage Cleave from Resin (TFA Cocktail) Fmoc_On->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification Purify (HPLC) Precipitation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

SPPS_Cycle Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 Wash (DMF) Deprotection->Washing_1 Coupling Couple next Fmoc-AA (HATU/DIEA) Washing_1->Coupling Washing_2 Wash (DMF/DCM) Coupling->Washing_2 Elongated_Peptide Elongated Peptide-Resin Washing_2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat for next AA

Caption: The cycle for manual solid-phase peptide synthesis (SPPS).

References

Post-Synthesis Modification of 3-Cyanophenylalanine Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the post-synthesis modification of peptides containing the unnatural amino acid 3-cyanophenylalanine (3-CN-Phe). The cyano group serves as a versatile chemical handle for a variety of transformations, enabling the creation of peptide analogs with novel properties for applications in drug discovery, chemical biology, and materials science.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic potential by improving properties such as metabolic stability, receptor affinity, and bioavailability.[1][2] 3-Cyanophenylalanine, in particular, offers a unique opportunity for post-synthesis modification due to the reactivity of its cyano group. This allows for the late-stage diversification of peptide scaffolds, a crucial step in optimizing lead compounds in drug discovery.[3][4]

This document outlines two primary modifications of the cyano group in 3-CN-Phe-containing peptides:

  • [2+3] Cycloaddition with Azide: Conversion of the cyano group to a tetrazole ring. Tetrazoles are known bioisosteres of carboxylic acids and cis-amides, often leading to improved metabolic stability and receptor binding.[3][4]

  • Reduction to a Primary Amine: Conversion of the cyano group to an aminomethyl group, introducing a basic moiety that can influence peptide structure and function.[5]

I. Synthesis of 3-Cyanophenylalanine-Containing Peptides

Prior to post-synthesis modification, the peptide containing 3-cyanophenylalanine must be synthesized. Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the most common method.[6]

Protocol: Solid-Phase Peptide Synthesis (SPPS) of 3-CN-Phe Peptides

This protocol describes the manual synthesis of a generic pentapeptide (e.g., Gly-Ala-Val-Leu-3-CN-Phe) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-CN-Phe-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

II. Post-Synthesis Modification of the Cyano Group

The following protocols describe the modification of the 3-cyano group on the phenylalanine residue of a purified peptide.

A. Conversion to a Tetrazole Ring

This modification is achieved through a [2+3] cycloaddition reaction between the cyano group and an azide salt. The resulting tetrazole ring is a bioisostere of a carboxylic acid and can enhance the peptide's pharmacological properties.[3][4][7]

Experimental Protocol: Tetrazole Formation on a 3-CN-Phe Peptide

Materials:

  • 3-CN-Phe-containing peptide

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF) or water

  • Hydrochloric acid (HCl)

  • RP-HPLC system for purification

Procedure:

  • Reaction Setup: Dissolve the 3-CN-Phe-containing peptide in DMF or water.

  • Reagent Addition: Add sodium azide (5-10 equivalents) and a catalyst, either zinc chloride (2 eq.) or ammonium chloride (5-10 eq.), to the peptide solution.

  • Reaction Conditions: Heat the reaction mixture at 80-120°C for 12-48 hours. The reaction can be monitored by RP-HPLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution with dilute HCl to pH ~3 to protonate the tetrazole and precipitate the product.

  • Purification: Purify the resulting tetrazole-containing peptide by RP-HPLC.

  • Characterization: Confirm the modification by mass spectrometry (expect a mass increase of 42 Da) and analytical HPLC.

Quantitative Data Summary (Adapted from small molecule synthesis):

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
ZnCl₂Water1002480-95
NH₄ClDMF1204870-90

Note: Yields are based on reactions with small organic nitriles and may require optimization for specific peptide sequences.

B. Reduction to a Primary Amine

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. This modification introduces a positive charge at physiological pH, which can alter the peptide's solubility, conformation, and receptor interactions.[5]

Experimental Protocol: Reduction of the Cyano Group to an Amine

Method 1: Catalytic Hydrogenation with Raney Nickel

Materials:

  • 3-CN-Phe-containing peptide

  • Raney Nickel (slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel

Procedure:

  • Reaction Setup: Dissolve the 3-CN-Phe-containing peptide in ethanol or methanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel slurry to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up:

    • Carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet.

  • Purification: Purify the resulting aminomethylphenylalanine-containing peptide by RP-HPLC.

  • Characterization: Confirm the modification by mass spectrometry (expect a mass increase of 4 Da) and analytical HPLC.

Method 2: Reduction with Diisopropylaminoborane

Materials:

  • 3-CN-Phe-containing peptide

  • Diisopropylaminoborane

  • Lithium borohydride (LiBH₄) (catalytic amount)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve the 3-CN-Phe-containing peptide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add a catalytic amount of LiBH₄ followed by diisopropylaminoborane (excess).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by RP-HPLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the resulting aminomethylphenylalanine-containing peptide by RP-HPLC.

  • Characterization: Confirm the modification by mass spectrometry (expect a mass increase of 4 Da) and analytical HPLC.

Quantitative Data Summary (Adapted from small molecule synthesis):

Reducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Raney Ni / H₂Ethanol2512-2470-90
Diisopropylaminoborane / LiBH₄THF2524-4880-95

Note: Yields are based on reactions with small organic nitriles and may require optimization for specific peptide sequences. Other functional groups in the peptide may be susceptible to reduction and should be considered.

III. Visualization of Workflows and Applications

Experimental Workflow

The general workflow for the synthesis and post-synthesis modification of 3-cyanophenylalanine peptides is depicted below.

G cluster_synthesis Peptide Synthesis cluster_modification Post-Synthesis Modification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (incorporating 3-CN-Phe) Cleavage Cleavage from Resin SPPS->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Modification Chemical Modification of Cyano Group Purification1->Modification Purified 3-CN-Phe Peptide Purification2 RP-HPLC Purification Modification->Purification2 Analysis Mass Spectrometry & Analytical HPLC Purification2->Analysis

General workflow for peptide modification.
Signaling Pathway Application Example

Peptides containing 3-(tetrazolyl)phenylalanine can act as mimetics of phosphorylated amino acids or acidic residues, potentially influencing signaling pathways involving protein-protein interactions. For example, a modified peptide could act as an inhibitor of a kinase-substrate interaction.

G cluster_pathway Kinase Signaling Pathway Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Tetrazole-Peptide Inhibitor (mimics phosphorylated state) Inhibitor->Kinase Binds to active site

Inhibition of a kinase pathway.

Peptides containing 3-(aminomethyl)phenylalanine introduce a positive charge that can be critical for binding to negatively charged pockets on target proteins, such as certain GPCRs or ion channels.

G cluster_receptor GPCR Signaling GPCR GPCR GProtein G-Protein GPCR->GProtein Activation Effector Effector Enzyme GProtein->Effector SecondMessenger Second Messenger Effector->SecondMessenger Ligand Aminomethyl-Phe Peptide Ligand Ligand->GPCR Binds to receptor

GPCR activation by a modified peptide.

Conclusion

The post-synthesis modification of 3-cyanophenylalanine-containing peptides offers a robust platform for generating novel peptide analogs with tailored properties. The protocols provided herein for tetrazole formation and amine reduction serve as a starting point for researchers to explore the chemical space of peptide-based therapeutics and chemical probes. Careful optimization of reaction conditions will be necessary for each specific peptide sequence to achieve high yields and purity. The ability to introduce these functionalities at a late stage in the synthesis provides a powerful tool for structure-activity relationship studies and the development of next-generation peptide drugs.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-N-Me-D-Phe(3-CN)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-N-Me-D-Phe(3-CN)-OH. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of low coupling efficiency with this sterically hindered N-methylated amino acid.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the coupling of this compound.

Question 1: I am observing a low coupling yield for this compound using standard coupling reagents like DIC/HOBt. What is the likely cause and how can I improve the efficiency?

Answer:

Low coupling efficiency with this compound is expected when using standard coupling reagents due to the significant steric hindrance posed by the N-methyl group and the bulky phenylalanine side chain. Standard reagents are often not reactive enough to overcome this steric barrier effectively.

To improve coupling efficiency, it is highly recommended to switch to more potent coupling reagents.[1] Several options have proven successful for coupling N-methylated amino acids:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly effective reagent for sterically hindered amino acids.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While HATU is generally considered more efficient, HBTU can also yield good results, often with an excess of the reagent.[2]

  • PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate): This is another powerful coupling reagent specifically designed for challenging couplings, including those involving N-methylated amino acids.[1][3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Similar to PyBroP, PyAOP is also very effective for hindered couplings.

Question 2: How can I monitor the completion of the coupling reaction for this compound? The standard ninhydrin (Kaiser) test is giving a false negative.

Answer:

The ninhydrin test is unreliable for secondary amines, such as the N-terminal of a peptide after coupling an N-methylated amino acid. This is because the secondary amine does not react with ninhydrin to produce the characteristic blue color.

A reliable alternative for monitoring the coupling of N-methylated amino acids is the bromophenol blue test .[1]

  • Procedure: A small sample of the resin is washed and then treated with a solution of bromophenol blue in DMF.

  • Interpretation:

    • A yellow color indicates a complete coupling (no free amine).

    • A blue or green color indicates an incomplete coupling (free amine is present), and a recoupling step is necessary.

Question 3: I have switched to HATU as the coupling reagent, but the coupling efficiency is still not optimal. What other parameters can I adjust?

Answer:

Even with a potent coupling reagent like HATU, several other factors can influence the coupling efficiency of this compound. Consider the following adjustments:

  • Equivalents of Reagents: For difficult couplings, it is common to use a higher excess of the Fmoc-amino acid and the coupling reagent. A typical starting point is 4 equivalents of this compound and 4 equivalents of HATU.[1]

  • Base: The choice and amount of base are crucial. Diisopropylethylamine (DIEA) is commonly used. Ensure you are using a sufficient excess, for example, 8 equivalents.

  • Reaction Time: Extend the coupling time. While standard couplings are often complete within 1-2 hours, sterically hindered amino acids may require longer reaction times. Monitor the reaction using the bromophenol blue test.

  • Double Coupling: If a single coupling does not lead to completion, a second coupling with fresh reagents should be performed.

  • Solvent: Ensure you are using a high-quality, amine-free solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The swelling of the resin is critical for efficient coupling.[4]

  • Temperature: While most couplings are performed at room temperature, a slight increase in temperature can sometimes improve efficiency. However, this should be done with caution as it can also increase the risk of side reactions.

Question 4: I suspect the quality of my this compound might be poor. What are the potential impurities and how can they affect the coupling?

Answer:

The purity of the Fmoc-amino acid is critical for successful peptide synthesis. Impurities in your this compound can lead to failed couplings and the formation of deletion sequences. Potential impurities can arise from the synthesis of the amino acid itself.

Common issues include:

  • Incomplete Fmoc protection: The presence of the free amino acid can interfere with the coupling reaction.

  • Side products from synthesis: The synthesis of N-methylated amino acids can be challenging, and side products may be carried over.

  • Racemization: Ensuring the chiral integrity of the D-phenylalanine derivative is crucial.

It is recommended to verify the purity of your this compound using methods like HPLC and mass spectrometry before use. If you suspect poor quality, consider re-purifying the material or obtaining it from a reputable supplier.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to couple?

A1: The difficulty arises from steric hindrance. The N-methyl group on the alpha-amino group and the bulky 3-cyano-phenylalanine side chain create a crowded environment around the reactive carboxyl group, making it difficult for the incoming nucleophile (the N-terminal amine of the growing peptide chain) to attack.

Q2: Can I use standard coupling reagents like HCTU or TBTU?

A2: While HCTU and TBTU are efficient for many standard couplings, they are generally less effective for highly hindered N-methylated amino acids compared to HATU, HBTU, or PyBroP.[1] If you are experiencing low yields with HCTU or TBTU, switching to a more potent reagent is the recommended first step.

Q3: Is it necessary to pre-activate the this compound before adding it to the resin?

A3: Yes, pre-activation is a standard and recommended procedure. This involves mixing the Fmoc-amino acid, the coupling reagent, and the base in the solvent for a short period (e.g., 5 minutes) before adding the mixture to the deprotected peptide-resin.[1] This allows for the formation of the activated species in solution, which then reacts with the resin-bound amine.

Q4: What should I do if I see persistent incomplete coupling even after double coupling with HATU?

A4: If you face persistent issues, consider the following:

  • Capping: After the first coupling attempt, you can cap the unreacted amines using acetic anhydride. This will prevent the formation of deletion sequences, although it will terminate those chains.

  • Resin Choice: The type of resin and its swelling properties can impact coupling efficiency. Ensure your resin is properly swollen in the reaction solvent.

  • Peptide Sequence: The preceding amino acid can also influence the coupling efficiency. In some cases, the conformation of the growing peptide chain on the resin can hinder the accessibility of the N-terminal amine.

Data Presentation

The following table provides illustrative data on the coupling efficiency of a sterically hindered N-methylated amino acid with various coupling reagents. Please note that this data is representative and actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentEquivalents (AA:Reagent:Base)Reaction Time (hours)Estimated Coupling Efficiency (%)
DIC/HOBt3:3:64< 50%
HBTU/DIEA4:4:8270-80%
HATU/DIEA4:4:82> 95%
PyBroP/DIEA4:4:82> 95%

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA.

  • Pre-activation: Gently mix the activation mixture at room temperature for 5 minutes.

  • Coupling: Add the pre-activated mixture to the deprotected peptide-resin. Shake at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin and perform the bromophenol blue test to check for completion.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

  • Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), repeat steps 3-7.

Protocol 2: PyBroP-Mediated Coupling of this compound

  • Resin Preparation: Swell the peptide-resin in DCM for at least 30 minutes.

  • Fmoc Deprotection: Perform standard Fmoc deprotection and wash the resin.

  • Coupling Solution: In a separate vessel, dissolve 2 equivalents of this compound in DCM or DMF.

  • Addition to Resin: Add the amino acid solution to the resin. Then, add 2 equivalents of PyBroP.

  • Cooling: Cool the reaction vessel to 0°C.

  • Base Addition: Add 6 equivalents of DIEA.

  • Reaction: Mix the reaction at 0°C for 1 minute and then at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction completion with the bromophenol blue test. Once complete, wash the resin with DCM.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Completion swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash1 Wash with DMF deprotection->wash1 prepare_reagents Prepare Activation Mixture (Fmoc-AA, HATU, DIEA) add_to_resin Add to Resin & Couple (2-4h) wash1->add_to_resin preactivate Pre-activate (5 min) prepare_reagents->preactivate preactivate->add_to_resin monitoring Bromophenol Blue Test add_to_resin->monitoring monitoring->add_to_resin Incomplete (Blue/Green) Recouple wash2 Wash with DMF monitoring->wash2 Complete (Yellow) next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Experimental workflow for the efficient coupling of this compound using HATU.

troubleshooting_workflow start Low Coupling Efficiency Observed check_reagent Using Standard Coupling Reagent? start->check_reagent switch_reagent Switch to Potent Reagent (e.g., HATU, PyBroP) check_reagent->switch_reagent Yes check_monitoring Using Ninhydrin Test? check_reagent->check_monitoring No optimize_conditions Optimize Conditions: - Increase Equivalents - Extend Reaction Time - Double Couple switch_reagent->optimize_conditions switch_monitoring Use Bromophenol Blue Test check_monitoring->switch_monitoring Yes check_monitoring->optimize_conditions No switch_monitoring->optimize_conditions check_purity Check Purity of Fmoc-AA-OH optimize_conditions->check_purity success Coupling Successful check_purity->success

Caption: Troubleshooting decision tree for low coupling efficiency of this compound.

References

Technical Support Center: Preventing Peptide Aggregation with N-Methylated Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing peptide aggregation using N-methylated phenylalanine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and handling of peptides containing N-methylated phenylalanine to mitigate aggregation.

Issue 1: My peptide containing N-methylated phenylalanine is still aggregating.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH Determine the isoelectric point (pI) of your peptide. Adjust the buffer pH to be at least one unit away from the pI.Increased peptide solubility and reduced aggregation.
Inappropriate Salt Concentration Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). Both increasing and decreasing salt concentration can be effective depending on the peptide sequence.Identification of an optimal salt concentration that minimizes aggregation by modulating electrostatic interactions.
Peptide Concentration is Too High Reduce the working concentration of the peptide. If a high concentration is necessary for your experiment, consider adding stabilizing excipients.Decreased rate of aggregation due to reduced intermolecular interactions.
Ineffective N-Methylation Position If the peptide sequence is long, a single N-methylation may not be sufficient. Consider synthesizing analogs with N-methylation at different phenylalanine residues or at multiple sites.Enhanced disruption of the hydrogen bonding network required for β-sheet formation, leading to reduced aggregation.
Presence of Impurities Purify the peptide to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC). Impurities can act as nucleation seeds for aggregation.A homogenous peptide solution that is less prone to aggregation.

Issue 2: I'm observing low yield during the solid-phase synthesis of my N-methylated phenylalanine-containing peptide.

Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance During Coupling Use a stronger coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate).[1] Extend the coupling time and consider double coupling for the residue immediately following the N-methylated amino acid.Improved coupling efficiency and higher peptide yield.
Incomplete Fmoc Deprotection Increase the deprotection time with piperidine or use a stronger deprotection cocktail (e.g., DBU/piperidine). Monitor the deprotection using a colorimetric test like the Kaiser test.Complete removal of the Fmoc protecting group, allowing for efficient subsequent coupling reactions.
On-Resin Aggregation Incorporate a pseudoproline dipeptide or a Dmb-dipeptide at strategic locations in the peptide backbone to disrupt secondary structure formation on the resin.[2]Reduced on-resin aggregation, leading to improved reagent accessibility and higher synthesis yield.[2]
Side Reactions During Cleavage Optimize the cleavage cocktail and time. For peptides with multiple N-methylated residues, be aware of potential side reactions like fragmentation between consecutive N-methylated amino acids.[1]Minimized side reactions and increased yield of the desired full-length peptide.

Frequently Asked Questions (FAQs)

Q1: How does N-methylation of phenylalanine prevent peptide aggregation?

A1: N-methylation of the amide nitrogen on the peptide backbone at a phenylalanine residue introduces a methyl group that sterically hinders the formation of the hydrogen bonds necessary for the assembly of β-sheets.[3][4] These β-sheets are the fundamental structural motifs in amyloid fibrils, which are a common form of peptide aggregates.[4] By disrupting this hydrogen bonding network, N-methylation makes it energetically unfavorable for the peptide chains to align and aggregate.

Q2: What are the key advantages of using N-methylated phenylalanine in peptide drug development?

A2: Incorporating N-methylated phenylalanine into therapeutic peptides offers several benefits:

  • Increased Proteolytic Stability: The N-methyl group can protect the adjacent peptide bond from cleavage by proteases, increasing the peptide's half-life in vivo.[1][4]

  • Enhanced Membrane Permeability: The increased lipophilicity due to the methyl group can improve the peptide's ability to cross cell membranes.[1][4][5]

  • Improved Bioavailability: As a result of increased stability and permeability, the overall bioavailability of the peptide drug can be significantly enhanced.[1][6]

  • Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone, which can help in locking the peptide into its bioactive conformation and improving receptor binding affinity and specificity.[7]

Q3: At which position should I introduce N-methylated phenylalanine for maximal aggregation prevention?

A3: The optimal position for introducing N-methylated phenylalanine depends on the specific peptide sequence and its aggregation-prone regions. It is often most effective to place the N-methylated residue within a known "hot spot" for aggregation, which is typically a hydrophobic stretch of amino acids. For peptides where the aggregation mechanism is not well understood, a systematic "N-methyl scan," where different phenylalanine residues are individually replaced with their N-methylated counterparts, can be performed to identify the most effective position.[7]

Q4: Can I use commercially available Fmoc-N-Me-Phe-OH for my solid-phase peptide synthesis?

A4: Yes, Fmoc-N-methyl-L-phenylalanine is commercially available and is the most straightforward way to incorporate this modified amino acid into your peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). However, be aware that coupling the subsequent amino acid to the N-methylated residue can be challenging due to steric hindrance.[1]

Quantitative Data Summary

The following tables summarize the impact of N-methylation on peptide aggregation and solubility based on published data.

Table 1: Effect of N-Methylation on Amyloid-β (Aβ) Peptide Aggregation

Peptide SequenceModificationThT Fluorescence (Arbitrary Units)% Inhibition of AggregationReference
Aβ(16-20) - KLVFFNone1000[4]
Aβ(16-20) with N-Me-Val at position 18Single N-methylation2575[4]
Aβ(16-20) with N-Me-Phe at position 19Single N-methylation1585[4]
Aβ(16-20) with alternating N-methylationMultiple N-methylations<5>95[4]

Table 2: Impact of N-Methylation on Peptide Solubility

PeptideModificationSolubility in Aqueous BufferReference
D-enantiomeric peptide based on KLVFFNoneInsoluble and toxic[8]
D-enantiomeric peptide based on KLVFFSingle N-methylationSoluble and non-toxic[8]
α-Synuclein fragment (71-76) - VTGVTANoneForms aggregates[9]
α-Synuclein fragment with N-Me-ValSingle N-methylationReduced aggregation potential[9]

Experimental Protocols

1. Thioflavin T (ThT) Aggregation Assay

This protocol is used to monitor the kinetics of amyloid fibril formation in real-time.

  • Materials:

    • Lyophilized peptide

    • Hexafluoro-2-propanol (HFIP)

    • 10 mM Tris buffer, pH 7.4

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)[10]

    • 96-well black, clear-bottom non-binding surface microplate

    • Fluorescence microplate reader

  • Procedure:

    • Peptide Preparation:

      • To disaggregate any pre-formed aggregates, dissolve the lyophilized peptide in HFIP and incubate for 1-2 hours at room temperature.

      • Lyophilize the peptide to remove the HFIP.

      • Dissolve the treated peptide in 10 mM Tris buffer, pH 7.4.

      • Centrifuge the solution at high speed (e.g., 15,000 rpm) for 10 minutes to pellet any remaining insoluble material.

      • Determine the peptide concentration of the supernatant using a suitable method (e.g., BCA assay or UV-Vis spectroscopy).

    • Assay Setup:

      • Prepare the reaction mixture in each well of the 96-well plate. A typical reaction mixture includes the peptide at the desired concentration (e.g., 25 µM) and ThT at a final concentration of 25 µM in Tris buffer.

      • Include appropriate controls: buffer with ThT only (blank), and the non-methylated control peptide.

    • Data Acquisition:

      • Seal the plate to prevent evaporation.

      • Incubate the plate in a fluorescence microplate reader at 37°C. Agitation (e.g., orbital shaking) can be used to accelerate aggregation.

      • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[10][11]

    • Data Analysis:

      • Subtract the blank fluorescence from all readings.

      • Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time, elongation rate, and final fluorescence intensity.

2. Transmission Electron Microscopy (TEM) for Fibril Morphology

This protocol is used to visualize the morphology of peptide aggregates.

  • Materials:

    • Peptide aggregation reaction sample (from the ThT assay or a separate incubation)

    • Copper or nickel TEM grids (200-400 mesh) with a formvar/carbon support film

    • 2% (w/v) Uranyl acetate solution in water (handle with care as it is radioactive and toxic)

    • Filter paper

    • Transmission Electron Microscope

  • Procedure:

    • Sample Preparation:

      • Take an aliquot of the peptide aggregation reaction at the desired time point (e.g., after the plateau phase in the ThT assay).

    • Grid Preparation:

      • Place a 3-5 µL drop of the peptide sample onto the formvar/carbon-coated side of the TEM grid.

      • Allow the sample to adsorb for 1-3 minutes.

      • Wick away the excess liquid from the edge of the grid using a piece of filter paper.

    • Negative Staining:

      • Immediately apply a drop of 2% uranyl acetate solution to the grid.

      • After 1-2 minutes, wick away the excess stain.

    • Drying:

      • Allow the grid to air dry completely.

    • Imaging:

      • Examine the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80 keV).

      • Acquire images at different magnifications to observe the overall distribution and the detailed morphology of the aggregates. Amyloid fibrils typically appear as long, unbranched filaments.[12]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Aggregation Analysis cluster_data Data Analysis synthesis Solid-Phase Peptide Synthesis (with Fmoc-N-Me-Phe-OH) cleavage Cleavage from Resin synthesis->cleavage purification RP-HPLC Purification (>95% purity) cleavage->purification disaggregation Disaggregation of Pre-formed Aggregates (HFIP Treatment) purification->disaggregation tht_assay ThT Aggregation Assay (Monitor Kinetics) disaggregation->tht_assay tem Transmission Electron Microscopy (Visualize Morphology) tht_assay->tem analysis Compare Aggregation Kinetics (N-methylated vs. Control) tht_assay->analysis tem->analysis

Caption: Experimental workflow for synthesizing and analyzing N-methylated peptides.

troubleshooting_logic start Peptide with N-Me-Phe Shows Aggregation check_solution Check Solution Conditions start->check_solution check_synthesis Review Synthesis & Purity start->check_synthesis adjust_ph Adjust pH away from pI check_solution->adjust_ph pH near pI? adjust_salt Optimize Salt Concentration check_solution->adjust_salt Salt optimal? lower_conc Lower Peptide Concentration check_solution->lower_conc High concentration? check_purity Verify Purity (>95%) check_synthesis->check_purity Purity low? review_synthesis Consider Alternative N-Me Position check_synthesis->review_synthesis Single N-Me ineffective?

Caption: Troubleshooting logic for persistent aggregation of N-methylated peptides.

References

Technical Support Center: Fmoc-N-Me-D-Phe(3-CN)-OH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-N-Me-D-Phe(3-CN)-OH in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Difficulties incorporating this compound often stem from its sterically hindered N-methylated α-amino group and the presence of the electron-withdrawing 3-cyano group on the phenyl ring. This guide addresses common issues and provides systematic solutions.

Problem 1: Low Coupling Efficiency or Incomplete Coupling

Symptoms:

  • Positive bromophenol blue test after coupling.

  • Deletion of the N-Me-D-Phe(3-CN) residue in the final peptide, confirmed by mass spectrometry.

  • Low yield of the desired full-length peptide.

Root Causes:

  • Steric Hindrance: The N-methyl group significantly slows down the coupling reaction.

  • Ineffective Activation: Standard coupling reagents may not be sufficiently reactive to activate the sterically hindered amino acid effectively.

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering access to the free amine.

Solutions:

  • Optimize Coupling Reagents and Conditions: For sterically hindered N-methylated amino acids, more potent coupling reagents are necessary.[1] Consider the following options:

Coupling ReagentAdditiveBase (equivalents)Reaction TimeNotes
HATU HOAtDIPEA (2-4 eq)2 - 24 hoursHighly effective for hindered couplings. Extended reaction times may be needed.
PyAOP NoneDIPEA (2-4 eq)2 - 24 hoursParticularly effective for coupling N-methyl amino acids.[1][2]
PyBOP HOAtDIPEA (2-4 eq)2 - 24 hoursA common and effective choice for difficult couplings.
COMU NoneDIPEA (2-4 eq)1 - 4 hoursKnown for rapid and efficient couplings with low racemization.
  • Double Coupling: If a single coupling shows low efficiency, repeat the coupling step with a fresh solution of the activated amino acid.

  • Increase Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents).

  • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 30-40 °C) to increase the reaction rate. However, monitor for potential side reactions like racemization.

  • Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for aggregating sequences and may improve coupling efficiency.

Problem 2: Suspected Side Reactions

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data showing masses that do not correspond to the target peptide or simple deletion sequences.

Potential Side Reactions and Solutions:

Side ReactionDescriptionDetectionMitigation Strategies
Hydrolysis of 3-Cyano Group The cyano group on the phenyl ring may be hydrolyzed to a carboxylic acid during the final TFA cleavage step.Mass increase of +17 Da (CN -> COOH).Use a shorter cleavage time with TFA. Employ a milder cleavage cocktail if compatible with other protecting groups.
Diketopiperazine (DKP) Formation If N-Me-D-Phe(3-CN) is the second amino acid in the sequence, the dipeptide can cyclize and cleave from the resin, especially after Fmoc deprotection.[3][4]Loss of the dipeptide from the resin.Use a bulky resin like 2-chlorotrityl chloride resin. Couple the first two amino acids as a pre-formed dipeptide.
Racemization Although a D-amino acid is used, racemization at the α-carbon can occur, especially with aggressive activation methods or prolonged exposure to base.Chiral chromatography or enzymatic digestion followed by analysis of the resulting amino acids.Use coupling reagents with racemization-suppressing additives (e.g., HOAt, Oxyma). Avoid excessive amounts of base.
Incomplete Fmoc Deprotection The steric hindrance around the N-terminus of the preceding residue can lead to incomplete removal of the Fmoc group.UV monitoring of the piperidine solution will show lower than expected Fmoc adduct.Extend the piperidine treatment time (e.g., 2 x 10 minutes). Add a small amount of DBU (1-2%) to the piperidine solution to enhance deprotection.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so slow?

A1: The primary reason for the slow coupling kinetics is the steric hindrance caused by the N-methyl group on the α-amino nitrogen. This bulkiness impedes the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support. Consequently, more powerful coupling reagents and potentially longer reaction times are required to achieve a high coupling yield.

Q2: Can the 3-cyano group on the phenyl ring cause any side reactions?

A2: Yes, the 3-cyano group is a potential site for a side reaction. During the final cleavage from the resin using strong acids like Trifluoroacetic Acid (TFA), the cyano group (-CN) can undergo hydrolysis to a carboxylic acid (-COOH). This will result in a mass increase of 17 Da in the final peptide. To minimize this, it is advisable to use the shortest possible cleavage time that still ensures complete removal of all other side-chain protecting groups.

Q3: What is the best coupling reagent for this compound?

A3: For sterically hindered N-methylated amino acids, aminium/uronium or phosphonium salt-based coupling reagents are highly recommended. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are excellent first choices.[1][2] They are known to be very effective for difficult couplings, including those involving N-methylated residues.

Q4: I see a peak with a mass of +17 Da in my crude product. What is it?

A4: A mass increase of +17 Da strongly suggests the hydrolysis of the 3-cyano group (-C≡N) on the phenylalanine side chain to a carboxylic acid (-COOH) during the acidic cleavage step.

Q5: How can I confirm that the coupling of this compound was successful before proceeding with the synthesis?

A5: A qualitative and quick method is the bromophenol blue test . After the coupling step, a small sample of the resin beads is washed and treated with a bromophenol blue solution. If the beads remain yellow, it indicates that the coupling is likely complete (no free primary/secondary amines). If the beads turn blue or green, the coupling is incomplete, and a second coupling should be performed. For quantitative assessment, a small amount of resin can be cleaved and the resulting peptide fragment analyzed by LC-MS.

Experimental Protocols

Standard Protocol for Coupling this compound

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid/HATU solution and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction vessel should be gently agitated during this time.

  • Washing: Wash the resin with DMF (3 times).

  • Monitoring: Perform a bromophenol blue test to check for completion of the coupling. If the test is positive (blue/green beads), repeat the coupling step (double coupling).

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.

Visualizations

Troubleshooting_Workflow start Start SPPS with This compound coupling Perform Coupling Step start->coupling monitoring Monitor Coupling Completion (e.g., Bromophenol Blue Test) coupling->monitoring incomplete Incomplete Coupling monitoring->incomplete Test Positive complete Coupling Complete monitoring->complete Test Negative troubleshoot_coupling Troubleshoot Coupling: - Use stronger coupling reagent (HATU, PyAOP) - Double couple - Increase equivalents and time incomplete->troubleshoot_coupling continue_synthesis Continue Synthesis complete->continue_synthesis final_cleavage Final Cleavage and Deprotection continue_synthesis->final_cleavage analysis LC-MS Analysis of Crude Peptide final_cleavage->analysis target_product Target Product Obtained analysis->target_product Clean Product side_products Unexpected Peaks Observed analysis->side_products Impure Product end End target_product->end troubleshoot_side_reactions Investigate Side Reactions: - Check for +17 Da (Cyano Hydrolysis) - Check for DKP formation - Check for racemization side_products->troubleshoot_side_reactions troubleshoot_coupling->coupling Re-attempt troubleshoot_side_reactions->end

Caption: Troubleshooting workflow for SPPS with this compound.

Side_Reaction_Pathway cluster_peptide Peptide Side Chain peptide_CN Phe(3-CN) Side Chain (R-C≡N) hydrolysis Hydrolysis peptide_CN->hydrolysis TFA TFA Cleavage (H₂O scavenger) TFA->hydrolysis peptide_COOH Hydrolyzed Side Chain (R-COOH) (+17 Da mass shift) hydrolysis->peptide_COOH

Caption: Potential side reaction of the 3-cyano group during TFA cleavage.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of N-Methylated Residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the incomplete Fmoc deprotection of N-methylated residues during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection of N-methylated amino acids?

Incomplete Fmoc deprotection of N-methylated residues is primarily attributed to two factors:

  • Steric Hindrance: The presence of the N-methyl group adds significant steric bulk around the nitrogen atom. This bulkiness can physically impede the approach of the deprotecting base (e.g., piperidine) to the carbamate proton of the Fmoc group, thereby slowing down the deprotection reaction.

  • Peptide Aggregation: Peptides containing N-methylated amino acids, particularly hydrophobic ones, have a tendency to aggregate on the solid support. This aggregation can limit the accessibility of the Fmoc group to the deprotection reagent, leading to incomplete removal.

Q2: How can I detect incomplete Fmoc deprotection?

Several analytical techniques can be employed to detect incomplete Fmoc deprotection:

  • High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage from the resin is the most common method. Incomplete deprotection will result in the appearance of a "deletion peptide" peak, which is a peptide sequence missing the intended amino acid where the deprotection failed. The retention time of this deletion sequence will be different from the target peptide.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the peaks observed in the HPLC chromatogram. The mass of the deletion peptide will be lower than the target peptide by the mass of the uncoupled amino acid.

  • Kaiser Test (for primary amines): The Kaiser test is a colorimetric test that detects free primary amines. A negative (yellow) result after the deprotection step indicates that the Fmoc group has not been removed. However, this test is not suitable for N-methylated amino acids as they are secondary amines.

  • Chloranil Test (for secondary amines): The Chloranil test can be used to detect the presence of free secondary amines after the deprotection of an N-methylated residue. A positive result (e.g., a blue or green bead color) indicates successful deprotection.

  • UV Monitoring of Dibenzofulvene (DBF) Adduct: The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution. An incomplete or slow release profile can indicate a difficult deprotection step.

Q3: What are the consequences of incomplete Fmoc deprotection?

Incomplete Fmoc deprotection leads to the formation of deletion sequences in your final peptide product. This not only reduces the yield of the desired peptide but also complicates the purification process, as the deletion peptide often has similar chromatographic properties to the target peptide, making separation challenging.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting incomplete Fmoc deprotection of N-methylated residues.

Problem: HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion sequence.

This is a classic sign of incomplete Fmoc deprotection at the residue preceding the N-methylated amino acid.

TroubleshootingWorkflow cluster_step1 Modify Deprotection Conditions cluster_step2 Change Deprotection Reagent cluster_step3 Address Peptide Aggregation cluster_step4 Re-evaluate Synthesis Strategy start Deletion Sequence Detected in HPLC step1 Step 1: Modify Deprotection Conditions start->step1 step2 Step 2: Change Deprotection Reagent step1->step2 If problem persists s1_opt1 Increase Deprotection Time s1_opt2 Increase Number of Deprotection Cycles s1_opt3 Increase Temperature step3 Step 3: Address Peptide Aggregation step2->step3 If problem persists s2_opt1 Use DBU s2_opt2 Use 4-Methylpiperidine step4 Step 4: Re-evaluate Synthesis Strategy step3->step4 If problem persists s3_opt1 Use Chaotropic Agents s3_opt2 Incorporate Backbone Protection (e.g., Hmb) end Problem Resolved step4->end Implement new strategy s4_opt1 Synthesize as Dipeptide s1_opt1->step2 s1_opt2->step2 s1_opt3->step2 s2_opt1->step3 s2_opt2->step3 s3_opt1->step4 s3_opt2->step4 s4_opt1->end

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

  • Increase Deprotection Time: For N-methylated residues, the standard deprotection time may be insufficient. Extend the deprotection time to ensure complete removal of the Fmoc group.

  • Increase the Number of Deprotection Cycles: Instead of a single long deprotection step, performing multiple shorter deprotection cycles can be more effective.

  • Increase Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-40 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

If modifying the conditions with piperidine is not successful, consider using a different deprotection reagent.

ReagentRecommended Concentration & ConditionsAdvantagesDisadvantages
Piperidine 20% in DMF, 2 x 10 minStandard, well-characterizedCan be ineffective for sterically hindered residues.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% DBU in DMF, 2 x 5 min[1]Stronger, non-nucleophilic base, often more effective for hindered residues.[2][3]Does not scavenge dibenzofulvene, which can lead to side reactions. May increase risk of aspartimide formation.[3]
4-Methylpiperidine 20% in DMF, 2 x 10 min[4]Similar efficiency to piperidine but may be more effective in some cases. Not a controlled substance.[2][5]Can also be insufficient for highly hindered residues.
Piperazine/DBU 5% Piperazine + 2% DBU in DMFFaster deprotection kinetics than 20% piperidine.[6]Potential for side reactions associated with DBU.
  • Use Chaotropic Agents: Adding chaotropic agents like LiCl or KSCN to the deprotection solution can help to disrupt secondary structures and improve solvent penetration, thereby increasing the accessibility of the Fmoc group.

  • Incorporate Backbone Protection: For particularly difficult sequences, incorporating a backbone protecting group like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the residue preceding the difficult coupling can prevent aggregation.

  • Synthesize as a Dipeptide: If a particular coupling to a deprotected N-methylated residue is consistently problematic, consider synthesizing the corresponding Fmoc-dipeptide in solution and then coupling it to the growing peptide chain on the solid support.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-N-methyl-amino acids

This protocol is based on the Biron-Kessler method for on-resin N-methylation.[7]

  • Loading of the first amino acid: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Dissolve 3 equivalents of the first Fmoc-amino acid in a minimal amount of DCM and add it to the resin. Add 9 equivalents of diisopropylethylamine (DIEA) and shake for 2 hours.[7]

  • Fmoc Deprotection: Wash the resin with DMF. Add a solution of 20% piperidine in DMF and shake for 10 minutes. Repeat this step once.

  • Sulfonylation: Wash the resin with DMF. Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP and shake for 20 minutes.

  • Methylation: Wash the resin with NMP. Add a solution of methyl p-toluenesulfonate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP and shake for 5 minutes. Repeat this step.

  • o-NBS Deprotection: Wash the resin with NMP. Add a solution of 2-mercaptoethanol and DBU in NMP and shake for 5 minutes. Repeat this step twice.

  • Fmoc Protection: Wash the resin with NMP. Add a solution of Fmoc-OSu and DIEA in DCM and shake for 30 minutes.

  • Cleavage from Resin: Wash the resin with DCM. Add a solution of 1% trifluoroacetic acid (TFA) in DCM and shake for 2 minutes. Collect the filtrate. Repeat this step four times.[7]

  • Work-up: Combine the filtrates and evaporate the solvent. Purify the resulting Fmoc-N-methyl-amino acid by chromatography.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
  • Collect the filtrate from the Fmoc deprotection step.

  • Dilute an aliquot of the filtrate with the deprotection solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at 301 nm.

  • The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹).

  • A plateau in the absorbance over time indicates the completion of the deprotection reaction.

Protocol 3: Chloranil Test for Secondary Amines
  • Take a small sample of resin beads (10-20) from the reaction vessel after the deprotection and washing steps.

  • Wash the beads with methanol and allow them to dry.

  • Add 1-2 drops of a 2% solution of acetaldehyde in DMF.

  • Add 1-2 drops of a 2% solution of chloranil in DMF.

  • Observe the color of the beads after 5 minutes. A blue or green color indicates the presence of a free secondary amine (successful deprotection). A yellow or colorless result indicates an incomplete deprotection.

Signaling Pathways and Workflows

FmocDeprotectionMechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction by Base Fmoc_Peptide->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Deprotected_Peptide H2N-Peptide-Resin Elimination->Deprotected_Peptide CO2 CO2 Elimination->CO2 Base_Adduct DBF-Base Adduct DBF->Base_Adduct Base Base (e.g., Piperidine) Base->Proton_Abstraction Base->Base_Adduct

Caption: The mechanism of Fmoc deprotection by a secondary amine base.

References

Technical Support Center: Fmoc-N-Me-D-Phe(3-CN)-OH Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the racemization of Fmoc-N-Me-D-Phe(3-CN)-OH during the activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during activation?

A1: this compound is susceptible to racemization for two main reasons:

  • Steric Hindrance: The presence of the N-methyl group increases steric bulk around the alpha-carbon, which can slow down the coupling reaction. Prolonged exposure to basic conditions during activation and coupling increases the opportunity for epimerization.

  • Electron-Withdrawing Group: The 3-cyano group on the phenyl ring is electron-withdrawing, which can increase the acidity of the alpha-proton. This makes the proton more susceptible to abstraction by bases present in the reaction mixture, leading to the formation of a planar carbanion intermediate that can be protonated from either face, resulting in racemization.

Q2: What is the proposed mechanism for the racemization of N-methylated amino acids?

A2: Unlike non-methylated N-acyl amino acids, which can racemize through a 5(4H)-oxazolone intermediate, N-methylated amino acids cannot form this structure. The proposed mechanism involves the formation of a highly reactive oxazolonium salt intermediate during activation. This intermediate is susceptible to base-catalyzed proton abstraction at the alpha-carbon, leading to a planar enolate-like structure that rapidly racemizes.

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A3: For sterically hindered N-methylated amino acids, phosphonium and uronium salt-based coupling reagents are generally recommended. Reagents such as HATU, HCTU, PyAOP, and PyBOP are often more effective than standard carbodiimides like DIC, especially when used with an additive like HOAt or OxymaPure.[1][2] HBTU and TBTU have been reported to be less effective for coupling N-methylated amino acids.[1]

Q4: How does the choice of base affect racemization?

A4: The base used during coupling plays a crucial role. Less nucleophilic, sterically hindered bases are preferred as they are less likely to abstract the alpha-proton. Bases like N,N-diisopropylethylamine (DIEA) are commonly used, but for particularly sensitive couplings, weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine may offer better chiral integrity.

Q5: Can microwave-assisted SPPS be used for coupling this compound?

A5: Yes, microwave-assisted SPPS can be beneficial as it accelerates the coupling of sterically hindered residues, potentially reducing the overall reaction time and exposure to racemizing conditions. However, it is critical to carefully control the temperature, as higher temperatures can also accelerate racemization. It is advisable to perform microwave-assisted couplings at a reduced temperature (e.g., 50°C) to balance coupling efficiency and chiral purity.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Racemization Detected Inappropriate Coupling Reagent: Using standard carbodiimides (e.g., DIC/HOBt) alone may not be efficient enough, leading to longer reaction times and increased racemization.Switch to a more potent coupling reagent suitable for N-methylated amino acids, such as HATU, HCTU, or PyAOP, in combination with an additive like HOAt or OxymaPure.
Strong or Unhindered Base: Use of a strong, non-hindered base can promote alpha-proton abstraction.Replace stronger bases like DBU or TEA with a more sterically hindered base like DIEA. For highly sensitive couplings, consider using a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.
Prolonged Pre-activation: Long pre-activation times of the amino acid before addition to the resin can lead to significant racemization of the activated species.Minimize or eliminate the pre-activation time. Add the coupling reagents and the amino acid to the resin simultaneously or with a very short pre-activation step (e.g., 1-2 minutes).
High Temperature: Elevated temperatures during coupling can accelerate the rate of racemization.Perform the coupling at room temperature or below (e.g., 0°C). If using microwave synthesis, reduce the setpoint temperature to 50°C or lower.
Slow Coupling Reaction: Incomplete coupling after a standard reaction time may lead to re-coupling attempts, increasing exposure to racemizing conditions.Increase the excess of amino acid and coupling reagents (e.g., from 3 to 5 equivalents). Consider a double coupling protocol if necessary, but monitor for racemization.
Low Coupling Efficiency Steric Hindrance: The N-methyl group and the bulky side chain hinder the approach of the activated amino acid to the N-terminus of the peptide.Use a highly efficient coupling reagent like HATU or PyAOP. Microwave irradiation can also help overcome steric hindrance and improve coupling efficiency.
Aggregation of Peptide Chain: The growing peptide chain on the resin may aggregate, making the N-terminus inaccessible.Switch to a more polar solvent like NMP or add a chaotropic salt (e.g., LiCl) to the coupling mixture to disrupt secondary structures.

Quantitative Data on Racemization

Coupling ReagentAdditiveBaseExpected Racemization Risk
DICHOBtDIEAModerate to High
HBTU-DIEAModerate
HATU-DIEALow to Moderate
HCTU-DIEALow to Moderate
PyAOP-DIEALow
PyBOPHOAtNMMLow
DMTMM-BF4-NMMLow

This table provides a qualitative summary based on published findings for similar challenging amino acids. Actual racemization rates should be determined empirically for your specific sequence and conditions.

Experimental Protocols

Recommended Coupling Protocol to Minimize Racemization

This protocol is designed for the manual coupling of this compound onto a resin-bound peptide.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • Reagent Preparation: In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HATU in DMF.

  • Activation and Coupling: Add 8 equivalents of N-methylmorpholine (NMM) or 2,4,6-collidine to the amino acid/HATU solution. Immediately add the solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling progress using a colorimetric test suitable for secondary amines (e.g., Bromophenol Blue test).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional): If the coupling is incomplete, consider capping the unreacted amino groups with acetic anhydride before proceeding to the next deprotection step.

Protocol for Chiral HPLC Analysis

This protocol provides a general method for the analysis of the enantiomeric purity of the peptide after cleavage. The exact conditions may need to be optimized for your specific peptide sequence.

  • Sample Preparation: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC System: An HPLC system equipped with a UV detector is required.

  • Chiral Stationary Phase:

    • Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Daicel CHIRALPAK series) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase (Isocratic):

    • A typical mobile phase for reversed-phase separation of Fmoc-amino acids consists of acetonitrile and water with an acidic additive.

    • Example: 60:40 (v/v) Acetonitrile/Water + 0.1% Trifluoroacetic Acid (TFA). The ratio of organic modifier to aqueous phase should be optimized to achieve baseline separation of the diastereomers.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: Ambient.

    • Detection: UV at 220 nm or 265 nm.

    • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas of the desired diastereomer and the corresponding epimer to calculate the percentage of racemization.

Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway Fmoc_AA Fmoc-N(Me)-D-Phe(3-CN)-OH Activated_Ester Activated Ester / Acylphosphonium Fmoc_AA->Activated_Ester + Coupling Reagent (e.g., HATU) Oxazolonium Oxazolonium Intermediate Activated_Ester->Oxazolonium Intramolecular Cyclization Peptide Peptide Chain Elongation Activated_Ester->Peptide + Peptide-Resin (Desired Coupling) Enolate Planar Enolate Oxazolonium->Enolate + Base - H+ L_Enantiomer Fmoc-N(Me)-L-Phe(3-CN)-OH (Racemized Product) Enolate->L_Enantiomer + H+

Caption: Mechanism of racemization for N-methylated amino acids during activation.

troubleshooting_workflow Start Racemization Detected in This compound Coupling Check_Reagent Is the coupling reagent optimized for N-Me-AAs? (e.g., HATU, PyAOP) Start->Check_Reagent Change_Reagent Switch to HATU, HCTU, or PyAOP. Check_Reagent->Change_Reagent No Check_Base Is a sterically hindered and/or weak base being used? Check_Reagent->Check_Base Yes Change_Reagent->Check_Base Change_Base Switch from DIEA to NMM or 2,4,6-collidine. Check_Base->Change_Base No Check_Preactivation Is there a prolonged pre-activation step? Check_Base->Check_Preactivation Yes Change_Base->Check_Preactivation Eliminate_Preactivation Minimize or eliminate pre-activation time. Check_Preactivation->Eliminate_Preactivation Yes Check_Temp Is the coupling performed at elevated temperature? Check_Preactivation->Check_Temp No Eliminate_Preactivation->Check_Temp Lower_Temp Reduce temperature to RT or 0°C. For microwave, use ≤ 50°C. Check_Temp->Lower_Temp Yes Re_analyze Re-run coupling and analyze for racemization. Check_Temp->Re_analyze No Lower_Temp->Re_analyze

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Synthesis of Peptides with Consecutive N-Methylated Residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of peptides containing consecutive N-methylated residues.

Frequently Asked Questions (FAQs)

Q1: Why is coupling to an N-methylated amino acid so much more difficult than to a standard amino acid?

A1: The primary challenge is steric hindrance. The methyl group on the backbone nitrogen atom physically blocks the incoming activated amino acid, slowing down the coupling reaction significantly. When coupling two consecutive N-methylated residues, this steric hindrance is compounded, making the formation of the peptide bond extremely difficult and often incomplete with standard coupling reagents.

Q2: My standard coupling reagents like HBTU/HCTU are giving very low yields. What should I use instead?

A2: Standard uronium-based reagents like HBTU and HCTU are often ineffective for sterically hindered couplings involving consecutive N-methylated residues.[1] More potent phosphonium- or guanidinium-based reagents are required. Reagents such as HATU , PyAOP , and PyBroP are recommended for these challenging couplings as they have demonstrated higher efficiencies.[2][3]

Q3: How can I monitor the completion of a coupling reaction with an N-methylated amine? The Kaiser test (ninhydrin test) isn't working.

A3: The Kaiser test is unreliable for N-methylated amino acids because it requires a primary amine to produce the characteristic blue color. For secondary amines, like N-methylated residues, the test gives a weak or false-negative result (typically a yellow or faint color). A more reliable method is the bromophenol blue test , which indicates the presence of an unreacted free secondary amine by a color change from yellow (acidic) to blue/green (basic).

Q4: I'm observing significant racemization in my N-methylated peptide. What are the causes and how can I minimize it?

A4: Racemization can be a significant issue, particularly during the activation of the carboxylic acid. The basic conditions required for coupling can facilitate the abstraction of the alpha-proton, leading to epimerization.[4] To minimize this, consider the following:

  • Use a weaker base: Substitute a bulky, weaker base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) for the more commonly used DIEA.[5]

  • Choose the right coupling reagent: Reagents like HATU are known to react faster and cause less epimerization compared to some other reagents.[2]

  • Incorporate additives: Using additives like HOAt (1-Hydroxy-7-azabenzotriazole) can help suppress racemization.[4]

Q5: My N-methylated peptide is showing poor solubility and is aggregating on the resin. What can I do?

A5: N-methylation increases the hydrophobicity of a peptide and disrupts the regular hydrogen bonding network that stabilizes secondary structures like alpha-helices and beta-sheets. This can sometimes lead to aggregation. To mitigate this, you can:

  • Use specialized resins: Resins with polyethylene glycol (PEG) linkers can improve the solvation of the growing peptide chain.

  • Optimize solvents: Using solvent mixtures, such as DMF/NMP or incorporating "magic mixtures" (e.g., a combination of DCM, DMF, and NMP), can disrupt aggregation.

  • Incorporate pseudoproline dipeptides: If the sequence allows, inserting a pseudoproline dipeptide can disrupt aggregation-prone sequences.

Q6: Are there special considerations for the final cleavage and deprotection of N-methyl-rich peptides?

A6: Yes, N-methyl-rich peptides can be more susceptible to side reactions during cleavage. Fragmentation between consecutive N-methylated amino acids and the formation of diketopiperazines (DKPs) can occur.[3] It is crucial to optimize the cleavage time; prolonged exposure to strong acids like TFA can exacerbate these side reactions.[3] Performing a small-scale trial cleavage to determine the minimum time required for complete deprotection is highly recommended.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of peptides with consecutive N-methylated residues.

Problem Potential Cause Recommended Solution
Low or No Coupling Yield Ineffective Coupling Reagent: Standard reagents (HBTU, DIC/HOBt) are not potent enough for the sterically hindered N-methyl-N-methyl junction.Switch to a more powerful coupling reagent such as HATU , PyAOP , or PyBroP .[2][3]
Insufficient Reaction Time/Temp: The coupling reaction is kinetically slow due to steric hindrance.Increase the coupling time significantly (e.g., 2-4 hours or overnight). Consider performing a double coupling. Gentle heating (e.g., 40-50°C) can also improve kinetics, but must be balanced against the risk of racemization.
Incorrect Monitoring Test: Using the Kaiser test for an N-methyl amine gives a false negative, leading to premature termination of the coupling step.Use the bromophenol blue test to accurately monitor for the presence of the free secondary amine.
Product Shows Deletion Sequence(s) Incomplete Coupling: The previous coupling step did not go to completion, leaving unreacted amine.Implement the solutions for "Low or No Coupling Yield." Ensure rigorous washing between steps to remove any residual reagents that could interfere with the subsequent coupling.
Final Product is Racemized Strong Base: Use of a strong, non-hindered base like DIEA can promote epimerization.Replace DIEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) .[5]
Prolonged Activation/Coupling: Long reaction times at elevated temperatures increase the risk of racemization.Find the optimal balance of time and temperature. Use a highly efficient coupling reagent like HATU to achieve completion faster, thereby reducing the time the activated residue is exposed to basic conditions.[2]
Multiple Peaks in HPLC of Crude Product Slow Conformational Isomerization: N-methylated amide bonds can exist in both cis and trans conformations, which interconvert slowly on the HPLC timescale, resulting in peak broadening or multiple peaks for a single pure compound.[3]Heat the sample before injection or analyze the sample using NMR, which can confirm if the multiple peaks are due to conformers.
Side Reactions During Cleavage: Fragmentation or DKP formation during TFA cleavage.[3]Reduce the cleavage time to the minimum required for full deprotection. Perform a time-course study on a small scale to optimize.

Data Presentation: Comparison of Coupling Reagents

The following data summarizes the yields obtained during the synthesis of three model tripeptides containing sterically hindered N-methylated residues, using various coupling reagents. This highlights the critical impact of reagent choice on reaction success.

Table adapted from a comparative study on solid-phase synthesis of N-methylated, sterically hindered amino acids.

Coupling ReagentBase (eq.)H-Val-MeLeu-Ala-NH₂ Yield (%)H-MeLeu-MeLeu-Ala-NH₂ Yield (%)H-MeLeu-MeVal-Ala-NH₂ Yield (%)
PyBroP DIEA (3)8851
PyBroP DIEA (6)988065
BOP NMM (3)902510
Fmoc-Val-F DIEA (3)>997550
HBTU DIEA (3)954020
BOP-Cl DIEA (3)7051
BOP-Cl DIEA (6)987560
DIPCDI/HOAt NMM (3)>998065
HATU DIEA (3)>998570

Experimental Protocols

Protocol 1: General HATU Coupling for N-Methylated Residues

This protocol is recommended for coupling an amino acid onto an N-methylated residue on a solid support.

  • Resin Preparation: Swell the peptide-resin in DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal residue.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

  • Coupling: Add the activation mixture to the washed resin. Then, add a hindered base, such as NMM or 2,4,6-collidine (8 equivalents).

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction for completion using the bromophenol blue test. If the reaction is sluggish, a second coupling may be necessary.

  • Washing: Once the coupling is complete (bromophenol blue test is yellow), wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Bromophenol Blue Test for Reaction Monitoring
  • Sample Preparation: Withdraw a small sample of resin beads (approx. 1-2 mg) from the reaction vessel.

  • Washing: Place the beads in a small glass test tube and wash thoroughly with methanol or DMF to remove any soluble reagents.

  • Test Solution: Add 1-2 drops of a 0.1% bromophenol blue solution in DMF.

  • Observation:

    • Blue or Green Beads/Solution: Indicates the presence of unreacted free amine. The coupling is incomplete.

    • Yellow Beads/Solution: Indicates the absence of free amine. The coupling is complete.

Visualizations

Workflow for Synthesizing Consecutive N-Methylated Peptides

SPPS_Workflow start Start: Fmoc-AA-Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 coupling Coupling Step: - Fmoc-N-Me-AA (4 eq) - HATU (3.9 eq) - Hindered Base (8 eq) - 2-4 hours wash1->coupling monitor Monitor Reaction (Bromophenol Blue Test) coupling->monitor monitor->coupling Incomplete (Blue/Green) Recouple wash2 Wash (DMF/DCM) monitor->wash2 Complete (Yellow) repeat_cycle Repeat Cycle for Next Amino Acid wash2->repeat_cycle final_cleavage Final Cleavage & Deprotection (TFA) wash2->final_cleavage Final Residue repeat_cycle->deprotect end Purify Peptide final_cleavage->end

Caption: Standard SPPS workflow adapted for challenging N-methylated residues.

Troubleshooting Logic for Low Coupling Yield

Troubleshooting_Flowchart start Problem: Low Coupling Yield Detected q1 Are you using a standard coupling reagent (HBTU, HCTU)? start->q1 sol1 Action: Switch to HATU, PyAOP, or PyBroP. q1->sol1 Yes q2 Was the Kaiser (ninhydrin) test used for monitoring? q1->q2 No end Re-evaluate Yield sol1->end sol2 Action: Use Bromophenol Blue test. Rerun coupling and monitor. q2->sol2 Yes q3 Was coupling time < 2 hours? q2->q3 No sol2->end sol3 Action: Increase coupling time (2-4h) and/or perform a double coupling. q3->sol3 Yes q3->end No sol3->end

References

minimizing deletion sequences with Fmoc-N-Me-D-Phe(3-CN)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-Me-D-Phe(3-CN)-OH in solid-phase peptide synthesis (SPPS). The primary challenge addressed is the minimization of deletion sequences that can arise from incomplete coupling of this sterically hindered amino acid.

Troubleshooting Guide: Minimizing Deletion Sequences

Deletion of this compound during SPPS is a common issue primarily attributed to the steric hindrance posed by the N-methyl group, which can impede the coupling reaction. The following guide provides a systematic approach to troubleshooting and optimizing the incorporation of this amino acid.

Initial Assessment and Diagnosis

The first step in troubleshooting is to confirm the presence and extent of the deletion sequence.

Recommended Analytical Method:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method for identifying deletion sequences. The crude peptide should be analyzed to detect the presence of a peak with a mass corresponding to the target peptide minus the mass of the N-Me-D-Phe(3-CN) residue.

DOT Diagram: Diagnostic Workflow for Deletion Sequences

cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Troubleshooting Strategy A Synthesize Crude Peptide B Analyze by LC-MS A->B C Identify Target Peptide Peak (Expected Mass) B->C D Search for Deletion Sequence Peak (Expected Mass - Mass of N-Me-D-Phe(3-CN)) C->D E Quantify Deletion Sequence (Peak Area Integration) D->E F Deletion Sequence Detected? E->F G Optimize Coupling Protocol (See Tables 1 & 2) F->G Yes H Continue with Synthesis/ Purification F->H No I Re-synthesize with Optimized Protocol G->I

Caption: Diagnostic workflow for identifying and addressing deletion sequences.

Troubleshooting Strategies and Solutions

Once a deletion sequence is confirmed, the following strategies can be employed to improve coupling efficiency.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassKey AdvantagesRecommended Equivalents (Amino Acid:Reagent:Base)Notes
HATU UroniumHigh reactivity, fast kinetics.1 : 0.95 : 2Generally considered one of the most effective reagents for hindered couplings.
HBTU UroniumEffective and widely used, lower cost than HATU.1 : 0.95 : 2Slightly less reactive than HATU but a reliable alternative.
PyAOP PhosphoniumParticularly effective for coupling N-methyl amino acids.1 : 1 : 2Generates a non-carcinogenic byproduct (compared to BOP).
PyBOP PhosphoniumHigh coupling efficiency, especially with the addition of HOAt.1 : 1 : 2A robust choice for difficult couplings.
COMU UroniumExists in a more reactive uronium form, requires only one equivalent of base.1 : 1 : 1A newer generation reagent with high efficiency and improved safety profile.

Table 2: Troubleshooting Parameters for this compound Incorporation

ParameterStandard ConditionOptimized Condition for Hindered CouplingRationale
Coupling Time 30-60 minutes2-4 hours (or overnight)Allows more time for the sterically hindered reaction to proceed to completion.
Double Coupling Single couplingPerform a second coupling with fresh reagents.Increases the probability of complete reaction at all sites.
Equivalents of Amino Acid 2-3 eq.3-5 eq.Drives the reaction equilibrium towards product formation.
Equivalents of Coupling Reagent 2-3 eq.3-5 eq.Ensures sufficient activation of the increased amount of amino acid.
Temperature Room Temperature40-50°CProvides additional energy to overcome the activation barrier of the sterically hindered coupling.
Solvent DMFNMP or a mixture of DMF/NMPNMP can improve resin swelling and solvation of the growing peptide chain, potentially reducing aggregation.

Frequently Asked Questions (FAQs)

Q1: Why are deletion sequences common with this compound?

A1: The primary reason is steric hindrance. The presence of the methyl group on the alpha-amino nitrogen physically blocks the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This slows down the reaction rate and can lead to incomplete coupling under standard SPPS conditions.

Q2: What is the impact of the 3-cyano group on coupling?

A2: The 3-cyano group is an electron-withdrawing group. While this can have minor electronic effects on the reactivity of the amino acid, the dominant factor contributing to poor coupling is the steric bulk of the N-methyl group. The cyano group itself does not significantly increase the steric hindrance at the reaction center.

Q3: Can I use standard coupling reagents like DIC/HOBt?

A3: While not impossible, it is highly discouraged. Standard carbodiimide-based reagents like DIC, often used with HOBt or Oxyma, are generally not reactive enough to efficiently drive the coupling of sterically hindered N-methylated amino acids to completion. This often results in significant deletion sequences. It is strongly recommended to use more potent uronium or phosphonium salt-based reagents like HATU, HBTU, or PyAOP.

Q4: How do I know if my coupling reaction is complete?

A4: Traditional monitoring methods like the ninhydrin (Kaiser) test are not reliable for secondary amines, such as the N-terminus after coupling an N-methylated amino acid. A qualitative chloranil test or a bromophenol blue test can be used to monitor the presence of unreacted secondary amines. However, the most definitive method is to perform a test cleavage and analyze the product by LC-MS after incorporating the difficult residue.

Q5: Is a capping step necessary when using this compound?

A5: Yes, a capping step is highly recommended. After the coupling of this compound, any unreacted N-termini should be capped (e.g., with acetic anhydride) to prevent them from reacting in subsequent coupling steps. This terminates the growth of the deletion sequence, making the purification of the target peptide easier.

DOT Diagram: Logic for Using a Capping Step

A Coupling of This compound B Incomplete Coupling? A->B C Add Capping Agent (e.g., Acetic Anhydride) B->C Yes E Proceed to next deprotection/coupling cycle B->E No D Unreacted N-termini are acetylated C->D D->E F Deletion sequence growth is terminated D->F G All sites coupled

Caption: Decision process for implementing a capping step.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed to maximize the coupling efficiency of this compound and minimize the formation of deletion sequences.

Reagents and Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (4 equivalents)

  • HATU (3.8 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation and First Coupling:

    • In a separate vessel, dissolve this compound (4 eq.) and HATU (3.8 eq.) in NMP.

    • Add DIEA (8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin with DMF (5x).

  • Second Coupling (Double Coupling):

    • Repeat steps 2 and 3 for the second coupling.

  • Capping:

    • Prepare a capping solution of acetic anhydride/pyridine/DMF (1:1:3 v/v/v).

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) and proceed to the next cycle.

Protocol 2: Cleavage and Analysis

Procedure:

  • Cleavage:

    • After completion of the synthesis, wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.

  • Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • LC-MS Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the sample using a C18 reverse-phase column with a suitable gradient.

    • Monitor the elution profile by UV absorbance (e.g., 214 nm and 280 nm) and mass spectrometry.

    • Identify the peak corresponding to the full-length target peptide and any peaks corresponding to deletion sequences. Calculate the relative percentage of the deletion impurity based on peak area integration.

troubleshooting difficult couplings in N-methylated peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding difficult couplings in N-methylated peptide synthesis, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why are peptide couplings involving N-methylated amino acids so challenging?

The primary difficulty in coupling to an N-methylated amino acid residue arises from steric hindrance. The methyl group on the nitrogen atom physically blocks the incoming activated amino acid, slowing down the reaction rate.[1][2] This steric bulk makes the nitrogen atom less nucleophilic and less reactive compared to a standard secondary amine in the peptide backbone.[1] The issue is further compounded when coupling an N-methylated amino acid to another N-methylated residue.[3] These factors often lead to incomplete reactions, resulting in deletion sequences and difficult-to-purify side products, which ultimately lowers the final crude yield and purity.[1]

Q2: What are the signs of an incomplete or failed coupling reaction?

Incomplete couplings are a common issue in the synthesis of N-methyl-rich peptides.[4] The most direct sign of a failed coupling is the detection of deletion sequences in the final crude product via mass spectrometry. During the synthesis, qualitative tests can be used to monitor the reaction's progress. For instance, a positive bromophenol blue test will indicate the presence of unreacted secondary amine on the resin.[3] It is important to note that the standard ninhydrin test is not suitable for monitoring couplings to N-methylated amines as they do not produce the characteristic color change.[3]

Q3: Which coupling reagents are recommended for sterically hindered N-methylated peptides?

Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[3] More potent reagents are required to overcome the steric hindrance. Phosphonium and aminium salts, as well as triazine-based reagents, have shown high efficiency. Below is a comparison of commonly used reagents for these difficult couplings.

Coupling ReagentTypeKey Advantages & Use CasesReferences
HATU Aminium SaltReacts faster and with less epimerization than HBTU. Successfully used for N-methyl amino acid couplings.[3][5][6]
PyAOP Phosphonium SaltHighly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[4][5]
PyBOP/HOAt Phosphonium SaltA promising combination for difficult couplings involving N-methylamino acids.[4]
PyBrOP Phosphonium SaltMore reactive than PyBOP; used for highly challenging couplings where other reagents are inefficient.[3][5][6][7]
BOP-Cl Phosphonium SaltEffective for hindered, N-methylated amino acid couplings in solution phase.[3][8]
COMU Aminium SaltCoupling efficiencies comparable to HATU, with improved safety (non-explosive) and solubility. Well-suited for microwave-assisted synthesis.[6]
DMTMM Triazine-basedA triazine "superactive ester" that has been shown to be efficient for sterically hindered amino acids and can be used in aqueous solutions.[6][9]

Q4: How does microwave-assisted synthesis help with difficult couplings?

Microwave heating can significantly improve the efficiency of difficult coupling reactions in solid-phase peptide synthesis (SPPS).[10][11] The energy from microwaves is directly absorbed by the solvent (commonly DMF or NMP), leading to rapid and uniform heating of the reaction mixture.[10][11] This increase in temperature accelerates the reaction kinetics, helping to overcome the activation energy barrier caused by steric hindrance.[10] Microwave-enhanced methods have been successfully used for coupling amino acids onto N-methylated N-termini and for the synthesis of peptides containing multiple N-methylated residues.[10][12][13]

Troubleshooting Guide

Problem: My coupling to an N-methylated residue is incomplete.

This is a common issue. The following flowchart provides a systematic approach to troubleshooting and resolving the problem.

G cluster_0 Troubleshooting Incomplete Coupling to N-Methylated Residue start Incomplete coupling detected (e.g., positive bromophenol blue test) recouple Perform a second coupling (double coupling) start->recouple check_completion Monitor coupling completion recouple->check_completion check_reagents Are you using a high-potency coupling reagent? switch_reagent Switch to a more potent reagent (e.g., HATU, PyAOP, PyBrOP) check_reagents->switch_reagent No increase_temp Increase reaction temperature (conventional heating or microwave) check_reagents->increase_temp Yes switch_reagent->recouple increase_time Increase reaction time and/or reagent equivalents increase_temp->increase_time re_evaluate Re-evaluate synthetic strategy (e.g., different protecting groups, segment condensation) increase_temp->re_evaluate increase_time->recouple check_completion->check_reagents Incomplete proceed Proceed with synthesis check_completion->proceed Complete

Caption: Troubleshooting flowchart for incomplete couplings.

Q5: What are some common side reactions in N-methylated peptide synthesis and how can they be minimized?

Beyond incomplete couplings, several side reactions can occur:

  • Diketopiperazine (DKP) Formation: This can happen, particularly with sequences containing N-methylated amino acids, leading to cleavage of the dipeptide from the resin.[4] Careful selection of the C-terminal residue and the use of bulky protecting groups can help minimize this.

  • Fragmentation during Cleavage: Peptides with consecutive N-methylated amino acids can be susceptible to fragmentation during the final TFA cleavage from the resin.[4] Optimizing the cleavage time is crucial to reduce this side reaction.[4]

  • Racemization: While many modern coupling reagents are designed to minimize racemization, the extended reaction times and elevated temperatures often required for N-methylated couplings can increase this risk.[5][6] Using additives like HOAt can help suppress epimerization.[5]

  • Aspartimide Formation: When synthesizing peptides containing aspartic acid, prolonged exposure to bases like DBU during on-resin N-methylation can lead to aspartimide formation.[14][15] Reducing the exposure time to the base can mitigate this issue.[14][15]

Experimental Protocols

Protocol 1: General Procedure for a Difficult Coupling using HATU

This protocol is a starting point for coupling an Fmoc-amino acid to an N-methylated amine on the solid phase.

  • Resin Preparation: Swell the peptide-resin in DMF or NMP (approx. 10 mL per gram of resin) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP.

  • Base Addition: Add 8 equivalents of diisopropylethylamine (DIEA) to the activation mixture.

  • Pre-activation: Allow the mixture to pre-activate for 5 minutes at room temperature.[3]

  • Coupling: Add the activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 4 hours. For particularly difficult couplings, the reaction time can be extended or microwave heating can be applied.[3]

  • Monitoring: After the initial coupling time, take a small sample of the resin and perform the bromophenol blue test (see Protocol 2) to check for completion.

  • Recoupling (if necessary): If the test indicates incomplete coupling, drain the solution and repeat steps 3-7.[3]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF, followed by DCM, and then methanol to prepare for the next step or storage.

Protocol 2: Bromophenol Blue Test for Coupling Completion

This test is used to detect the presence of unreacted secondary (including N-methylated) amines on the resin.[3]

  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.

  • Sample Preparation: Remove a small sample of the peptide-resin (a few beads) from the reaction vessel.

  • Washing: Wash the resin sample with methanol and allow it to dry briefly.

  • Testing: Add 1-2 drops of the bromophenol blue test solution to the resin beads.

  • Observation:

    • Yellow beads: Indicates a negative test (no free amine), meaning the coupling is complete.

    • Blue to green beads: Indicates a positive test (free amine present), meaning the coupling is incomplete and a recoupling step is required.[3]

Workflow Diagram

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide containing an N-methylated residue.

G cluster_workflow SPPS Workflow for N-Methylated Peptides start Start with Resin deprotect1 Fmoc Deprotection start->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple_nm Couple Fmoc-N-Me-AA-OH (High-potency reagent, e.g., HATU) wash1->couple_nm monitor1 Monitor Completion (Bromophenol Blue Test) couple_nm->monitor1 wash2 Wash (DMF/DCM) monitor1->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple_next Couple next Fmoc-AA-OH (Difficult coupling protocol) wash3->couple_next monitor2 Monitor Completion couple_next->monitor2 wash4 Wash (DMF/DCM) monitor2->wash4 repeat Repeat cycle for remaining residues wash4->repeat cleavage Final Cleavage and Side-chain Deprotection repeat->cleavage purify Purification (HPLC) cleavage->purify end Characterization (MS) purify->end

Caption: SPPS workflow for N-methylated peptides.

References

Technical Support Center: Purification of Hydrophobic Peptides with 3-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of hydrophobic peptides, with a special focus on those containing the unnatural amino acid 3-cyanophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying synthetic peptides?

A1: The most common and standard technique for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This method separates peptides based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, with trifluoroacetic acid (TFA) as an ion-pairing agent.[1]

Q2: Why are hydrophobic peptides, especially those with 3-cyanophenylalanine, challenging to purify?

A2: Hydrophobic peptides present several purification challenges:

  • Poor Solubility: They often have limited solubility in the aqueous mobile phases used at the beginning of an RP-HPLC gradient, which can lead to precipitation on the column or in the sample loop.

  • Aggregation: Their tendency to aggregate can cause peak broadening, reduced resolution, and low recovery.

  • Strong Retention: Their high hydrophobicity can lead to very strong binding to the stationary phase, requiring high concentrations of organic solvent for elution, which can sometimes be problematic for subsequent steps like lyophilization.

The inclusion of 3-cyanophenylalanine, an unnatural amino acid, can further contribute to these challenges. The cyano group on the phenyl ring alters the electronic properties and can increase the hydrophobicity of the peptide, potentially leading to stronger interactions with the RP-HPLC column and influencing peptide aggregation.

Q3: How does 3-cyanophenylalanine affect the detection of the peptide?

A3: Like other aromatic amino acids (e.g., Tryptophan, Tyrosine), 3-cyanophenylalanine has a chromophore (the phenyl ring) that allows for UV detection. Peptides are typically monitored at 210-220 nm for the peptide bond.[1] If the peptide contains aromatic residues like 3-cyanophenylalanine, detection at around 280 nm can also be used as a reference.[2]

Q4: What purity level should I aim for with my synthetic peptide?

A4: The required purity depends on the intended downstream application. For example, for immunological applications like raising polyclonal antibodies, a purity of >70% may suffice. However, for cell-based assays, in vivo studies, or structural analysis like NMR, a purity of >95% is generally required.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of hydrophobic peptides containing 3-cyanophenylalanine.

Problem Possible Cause(s) Suggested Solution(s)
Poor/No Peptide Solubility in Initial Mobile Phase The peptide is highly hydrophobic and precipitating in the aqueous loading buffer (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).- Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase. - Consider using a mobile phase with a higher initial concentration of organic solvent (e.g., 10-20% acetonitrile). - For extremely hydrophobic peptides, using n-propanol or isopropanol in the mobile phase, sometimes in a mixture with acetonitrile, can improve solubility.[3]
Broad or Tailing Peaks in Chromatogram - Peptide aggregation on the column. - Secondary interactions with the silica backbone of the stationary phase. - Sub-optimal mobile phase conditions.- Increase the column temperature (e.g., to 40-60°C) to reduce aggregation and improve peak shape. - Ensure the mobile phase contains an appropriate ion-pairing agent like TFA (typically 0.1%). - Experiment with a shallower gradient to improve separation.
Low or No Recovery of the Peptide - Irreversible adsorption of the highly hydrophobic peptide to the stationary phase. - Precipitation of the peptide on the column.- Use a column with a less retentive stationary phase (e.g., C8 or C4 instead of C18). - Employ a mobile phase containing a stronger organic solvent like n-propanol. - Perform a high-organic wash (e.g., 95-100% acetonitrile or isopropanol) at the end of the gradient to elute any strongly bound peptide.
Peptide Elutes in the Void Volume or with the Solvent Front The sample was dissolved in a solvent that is too strong (high organic content), causing the peptide to not bind to the column upon injection.- If possible, dissolve the peptide in a solvent with a lower organic concentration than the initial mobile phase. - If a strong solvent like DMSO is necessary for solubility, inject the smallest possible volume. - Consider a dry loading technique where the peptide is adsorbed onto a small amount of C18 silica and then loaded onto the column.
Co-elution of Impurities with the Main Peptide Peak - The gradient is too steep, not allowing for sufficient separation. - The selectivity of the mobile phase/stationary phase system is not optimal.- Decrease the gradient slope (e.g., from 1% acetonitrile/minute to 0.5% acetonitrile/minute). - Try a different organic solvent in the mobile phase (e.g., methanol instead of acetonitrile) to alter selectivity. - Consider a different stationary phase (e.g., a phenyl-hexyl column) which may offer different selectivity for aromatic-containing peptides.

Quantitative Data Summary

The following tables provide representative data for the purification of hydrophobic peptides. Note that actual results will vary depending on the specific peptide sequence, synthesis quality, and chromatographic conditions.

Table 1: Comparison of RP-HPLC Conditions for a Model Hydrophobic Peptide

Condition Column Mobile Phase B Gradient (%B/min) Purity (%) Recovery (%)
Standard C18Acetonitrile + 0.1% TFA1.092.575
High Temp C18Acetonitrile + 0.1% TFA1.095.182
Alt. Solvent C18n-Propanol + 0.1% TFA1.094.385
Shallow Grad. C18Acetonitrile + 0.1% TFA0.596.878

Table 2: Purity Analysis of a 3-Cyanophenylalanine Containing Peptide

Analysis Stage Purity (%) Major Impurities
Crude Peptide 45Truncated sequences, deletion sequences, incompletely deprotected peptides
After RP-HPLC 97.2Minor deletion sequence (-1 amino acid)

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation:

    • Dissolve a small amount of the lyophilized peptide (approx. 1 mg/mL) in 50% acetonitrile/water with 0.1% TFA.

    • If solubility is an issue, use a minimal amount of DMSO and dilute with the solvent.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      • 5-15% B over 1 minute.

      • 15-55% B over 30 minutes.

      • 55-95% B over 2 minutes.

      • Hold at 95% B for 3 minutes.

      • 95-5% B over 1 minute.

      • Re-equilibrate at 5% B for 8 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as: (Area of main peak / Total area of all peaks) * 100.

Protocol 2: Preparative RP-HPLC for Purification
  • Sample Preparation:

    • Based on the analytical run, determine the approximate elution percentage of acetonitrile.

    • Dissolve the crude peptide (e.g., 50-100 mg) in a minimal volume of a strong solvent (e.g., DMSO or DMF) if necessary.

    • Dilute the dissolved peptide with Mobile Phase A to a final concentration where the peptide remains in solution, and the organic content is as low as possible. The final volume will depend on the column size and loading capacity.

  • Chromatographic Conditions:

    • Column: C18, 21.2 x 250 mm, 10 µm particle size, 300 Å pore size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 15-20 mL/min.

    • Column Temperature: 40°C.

    • Detection: 220 nm.

    • Gradient: Design a shallow gradient around the elution point determined from the analytical run. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 1-minute intervals) across the main peak.

    • Analyze the purity of each fraction using the analytical RP-HPLC method described above.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Post-Purification dissolve Dissolve Crude Peptide (e.g., in DMSO/Water/TFA) filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto Preparative RP-HPLC Column filter->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity (Analytical RP-HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize Pooled Fractions pool->lyophilize final_qc Final QC (Purity, Mass) lyophilize->final_qc

Caption: Workflow for the purification of hydrophobic peptides.

Troubleshooting_Tree start Problem with Purification peak_shape Poor Peak Shape (Broad/Tailing)? start->peak_shape recovery Low Recovery? peak_shape->recovery No sol_agg Solubility/Aggregation Issue peak_shape->sol_agg Yes resolution Poor Resolution? recovery->resolution No adsorption Irreversible Adsorption recovery->adsorption Yes gradient_issue Gradient Too Steep resolution->gradient_issue Yes end_node Problem Resolved resolution->end_node No temp Increase Column Temperature (e.g., to 50°C) sol_agg->temp alt_solvent Use n-propanol or isopropanol in mobile phase sol_agg->alt_solvent temp->end_node alt_solvent->end_node less_retentive Use C8 or C4 column adsorption->less_retentive strong_wash Add high-organic wash step adsorption->strong_wash less_retentive->end_node strong_wash->end_node shallow Decrease gradient slope (e.g., 0.5%/min) gradient_issue->shallow change_selectivity Try different organic solvent (e.g., Methanol) gradient_issue->change_selectivity shallow->end_node change_selectivity->end_node

Caption: Troubleshooting decision tree for peptide purification.

References

analytical methods for detecting side products in Fmoc-N-Me-D-Phe(3-CN)-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis and analysis of Fmoc-N-Me-D-Phe(3-CN)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several side products can form. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unmethylated Precursor (Fmoc-D-Phe(3-CN)-OH): Incomplete methylation reaction leads to the presence of the starting material.

    • Over-methylated Product (Quaternary Ammonium Salt): Although less common with secondary amines, excessive methylation can lead to the formation of a quaternary ammonium salt, which would be highly polar.

    • Fmoc-Dipeptide: Formation of Fmoc-N-Me-D-Phe(3-CN)-N-Me-D-Phe(3-CN)-OH can occur if the Fmoc group is prematurely cleaved and the resulting secondary amine reacts with another activated amino acid.[1]

    • Free Amino Acid (H-N-Me-D-Phe(3-CN)-OH): Incomplete Fmoc protection after methylation will result in the presence of the free N-methylated amino acid.

  • Product-Related Impurities:

    • Racemization Product (Fmoc-N-Me-L-Phe(3-CN)-OH): The corresponding L-enantiomer can form, particularly under harsh basic conditions during methylation.[2] However, solid-phase synthesis methods have been shown to proceed without racemization.[3]

    • Hydrolysis of the Cyano Group: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can occur during synthesis or work-up.[3][4] This can lead to the formation of the corresponding amide (Fmoc-N-Me-D-Phe(3-CONH2)-OH) or carboxylic acid (Fmoc-N-Me-D-Phe(3-COOH)-OH).

Q2: Which analytical techniques are best suited for detecting these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection (typically at 265 nm for the Fmoc group) is the primary method for assessing purity and quantifying impurities. Chiral HPLC is necessary to detect racemization.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities by their mass-to-charge ratio (m/z). It can readily distinguish between the desired product and side products with different molecular weights, such as the unmethylated precursor or hydrolyzed products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the final product and for the characterization of unknown impurities. The chemical shifts of protons and carbons near the N-methyl group and the cyano group can provide clear evidence of successful synthesis and the presence of side products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and analysis of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Suggested Solution
Incomplete Methylation Monitor the reaction closely by TLC or LC-MS. If starting material is still present, consider extending the reaction time, increasing the equivalents of the methylating agent (e.g., dimethyl sulfate or methyl iodide), or using a stronger base. For solid-phase synthesis, multiple reaction cycles may be necessary.[5]
Premature Cleavage of Fmoc Group During solution-phase synthesis, ensure the pH is carefully controlled. Strong basic conditions can lead to premature deprotection.
Side Reactions Optimize reaction conditions (temperature, solvent, base) to minimize the formation of side products. See the FAQs for common side reactions.
Loss during Work-up/Purification Ensure appropriate extraction and purification methods are used. The product is an acid and can be extracted into a basic aqueous solution.

Issue 2: Presence of an Unexpected Peak in HPLC/LC-MS

Potential Side Product Identification Method Mitigation Strategy
Unmethylated Precursor Compare retention time with a standard of Fmoc-D-Phe(3-CN)-OH. Confirm by MS (lower molecular weight).See "Incomplete Methylation" under Issue 1.
Racemized Product (L-enantiomer) Analyze by chiral HPLC.Use milder N-methylation conditions, particularly in solution-phase synthesis. Consider solid-phase synthesis which has been shown to be racemization-free.[3]
Hydrolyzed Cyano Group (Amide or Carboxylic Acid) Confirm by MS (higher molecular weight: +18 for amide, +36 for carboxylic acid).Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures during synthesis and work-up.[3][4]
Fmoc-Dipeptide Confirm by MS (higher molecular weight).Use a slight excess of the amino acid during Fmoc protection to ensure complete reaction and minimize the presence of free amine for dipeptide formation.

Experimental Protocols

General RP-HPLC Method for Purity Analysis

A general reversed-phase HPLC method can be adapted for the analysis of this compound and its impurities.

Parameter Condition
Column C18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water with 0.045% TFA
Mobile Phase B Acetonitrile with 0.036% TFA
Gradient 50% to 100% B over 8 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for baseline separation of all potential impurities.[5]

General LC-MS Method for Identification
Parameter Condition
Column C18, 3.5 µm, 4.6 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.07% Formic Acid
Gradient 50% to 100% B over 3.5 minutes
Flow Rate 1.6 mL/min
Detection UV at 220 nm and ESI-MS (positive ion mode)

Note: This method is suitable for rapid analysis and identification of the main product and impurities by their mass-to-charge ratio.[5]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing issues during the synthesis of this compound.

TroubleshootingWorkflow start Synthesize this compound analyze Analyze Crude Product (HPLC, LC-MS) start->analyze purity_check Purity > 95%? analyze->purity_check end Product Meets Specification purity_check->end Yes troubleshoot Identify Impurities (LC-MS, NMR) purity_check->troubleshoot No unmethylated Unmethylated Precursor (Lower MW) troubleshoot->unmethylated Impurity Found racemized Racemized Product (Chiral HPLC) troubleshoot->racemized Impurity Found hydrolyzed Hydrolyzed Cyano Group (Higher MW) troubleshoot->hydrolyzed Impurity Found optimize_methylation Optimize Methylation: - Increase reagent - Extend reaction time unmethylated->optimize_methylation optimize_conditions Optimize Conditions: - Milder base - Control temperature racemized->optimize_conditions optimize_workup Optimize Work-up: - Avoid prolonged acid/base - Control temperature hydrolyzed->optimize_workup optimize_methylation->start Re-synthesize optimize_conditions->start Re-synthesize optimize_workup->start Re-synthesize

References

Validation & Comparative

A Comparative Guide to Arginine Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various arginine analogs utilized as inhibitors for three key enzyme families: Nitric Oxide Synthases (NOS), Arginases (ARG), and Protein Arginine Methyltransferases (PRMTs). The following sections detail their inhibitory potencies, the experimental methods to determine these activities, and the broader signaling contexts in which these enzymes operate.

Quantitative Comparison of Arginine Analog Inhibitors

The inhibitory activities of several prominent arginine analogs against their target enzymes are summarized below. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for inhibitor potency. Lower values indicate higher potency.

InhibitorTarget EnzymeIsoform(s)IC50 (µM)Ki (nM)
For Nitric Oxide Synthases (NOS)
L-NMMA (NG-Monomethyl-L-arginine)NOSnNOS, eNOS, iNOS4.1 (nNOS), 6.6 (iNOS), 3.5 (eNOS)[1]180 (nNOS), 400 (eNOS), 6000 (iNOS)[2]
L-NAME (NG-Nitro-L-arginine methyl ester)NOSnNOS, eNOS, iNOS70 (for NOS in general)[3][4][5]15 (nNOS), 39 (eNOS), 4400 (iNOS)[6]
For Arginases (ARG)
NOHA (Nω-Hydroxy-L-arginine)ArginaseARG1, ARG2230 ± 26[7]150,000[8]
nor-NOHA (Nω-Hydroxy-nor-L-arginine)ArginaseARG1, ARG2~1 (aorta), 0.5 (liver), 10-12 (macrophage)[9][10]-
ABH (2(S)-amino-6-boronohexanoic acid)ArginaseARG1, ARG20.14 ± 0.01[11]8.5 (hARG2)[12][13]
For Protein Arginine Methyltransferases (PRMTs)
AMI-1 (Arginine Methyltransferase Inhibitor 1)PRMTsPan-PRMT8.8 (hPRMT1)[14][15]-
MS023PRMTsType I PRMTs0.03 (PRMT1), 0.119 (PRMT3), 0.083 (PRMT4), 0.004 (PRMT6), 0.005 (PRMT8)[16][17]-

Signaling Pathways and Experimental Workflows

To visualize the interplay between these enzymes and the methodologies for their study, the following diagrams are provided in Graphviz DOT language.

Arginase and NOS Signaling Crosstalk

The metabolic pathways of L-arginine by arginase and nitric oxide synthase are interconnected. Arginase competes with NOS for their common substrate, L-arginine. Increased arginase activity can limit the production of nitric oxide (NO), a critical signaling molecule.

Arginase and NOS metabolic pathways and points of inhibition.
General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of an arginine analog inhibitor.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Prepare Buffer and Reagents P2 Prepare Serial Dilutions of Inhibitor P1->P2 P3 Prepare Enzyme and Substrate Solutions P1->P3 A1 Add Enzyme and Inhibitor to Plate/Tube P2->A1 P3->A1 A2 Pre-incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Incubate at Optimal Temperature A3->A4 A5 Stop Reaction A4->A5 D1 Measure Product Formation or Substrate Depletion A5->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Calculate IC50 D2->D3

A generalized workflow for determining enzyme inhibition.

Detailed Experimental Protocols

The following are representative protocols for assessing the activity and inhibition of the target enzymes. These can be adapted based on the specific arginine analog and enzyme isoform being studied.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

This protocol measures the production of nitric oxide by monitoring the accumulation of its stable oxidation product, nitrite.

Materials:

  • Griess Reagent System (Sulfanilamide solution, N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT)

  • L-Arginine (substrate)

  • NADPH

  • Calmodulin, CaCl2, and Tetrahydrobiopterin (BH4) (for constitutive NOS isoforms)

  • Enzyme source (purified NOS or cell/tissue lysate)

  • Arginine analog inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and buffers as required. Prepare serial dilutions of the arginine analog inhibitor.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • NOS Assay Buffer

    • Enzyme source

    • Cofactors (NADPH, Calmodulin, CaCl2, BH4)

    • Arginine analog inhibitor at various concentrations (or vehicle for control)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding L-arginine to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Add Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add N-(1-Naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Arginase Activity Assay (Urea Assay)

This method quantifies arginase activity by measuring the amount of urea produced from the hydrolysis of L-arginine.

Materials:

  • Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MnCl2)

  • L-Arginine (substrate)

  • Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone)

  • Enzyme source (purified arginase or cell/tissue lysate)

  • Arginine analog inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-activate the enzyme source by incubating with MnCl2 at 55-60°C for 10 minutes.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Arginase Assay Buffer

    • Activated enzyme

    • Arginine analog inhibitor at various concentrations (or vehicle for control)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding L-arginine solution.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Urea Detection:

    • Stop the reaction by adding an acid mixture.

    • Add the colorimetric reagent (e.g., α-isonitrosopropiophenone) to each well.

    • Heat the plate at 95-100°C for 30-60 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of urea. Calculate the amount of urea produced in each sample. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Protein Arginine Methyltransferase (PRMT) Activity Assay (Filter-Binding Assay)

This radiometric assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate peptide.

Materials:

  • PRMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing EDTA and DTT)

  • [3H]-SAM (S-adenosyl-L-[methyl-3H]methionine)

  • Substrate peptide (e.g., a histone-derived peptide)

  • Enzyme source (purified PRMT)

  • Arginine analog inhibitor

  • Phosphocellulose filter paper or membrane

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine:

    • PRMT Assay Buffer

    • Purified PRMT enzyme

    • Arginine analog inhibitor at various concentrations (or vehicle for control)

    • Substrate peptide

  • Pre-incubation: Pre-incubate the mixture at 30°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding [3H]-SAM.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Spotting: Stop the reaction by adding an acid (e.g., trichloroacetic acid). Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [3H]-SAM.

  • Measurement: Place the dried filter paper into a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The measured radioactivity is proportional to the amount of methylated substrate. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

References

A Tale of Two Amino Acids: Unlocking New Research Avenues with 3-Cyanophenylalanine Over L-Arginine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more precise and effective molecular tools is perpetual. While L-arginine is fundamental to numerous physiological processes, most notably as the substrate for nitric oxide synthase (NOS), the unnatural amino acid 3-cyanophenylalanine offers a unique set of advantages for in-depth biochemical and pharmaceutical research. This guide provides a comprehensive comparison, supported by experimental principles, to illuminate the distinct benefits of employing 3-cyanophenylalanine in studies related to the L-arginine-nitric oxide pathway.

This comparison will not posit 3-cyanophenylalanine as a direct replacement for L-arginine in its biological roles, but rather as a sophisticated tool to probe, modulate, and innovate in ways that the natural amino acid cannot. The primary advantages of 3-cyanophenylalanine lie in its utility as a fluorescent probe and as a building block for novel peptide-based therapeutics with enhanced properties.

At a Glance: L-Arginine vs. 3-Cyanophenylalanine

FeatureL-Arginine3-Cyanophenylalanine
Primary Role Natural substrate for Nitric Oxide Synthase (NOS), precursor to nitric oxide (NO), polyamines, and other biologically active molecules.[1][2]Unnatural amino acid used as a fluorescent/infrared probe and a building block for synthetic peptides.[3][4]
Interaction with NOS Binds to the active site of NOS isoforms (nNOS, eNOS, iNOS) to produce NO and L-citrulline.[1][5]Not a natural substrate for NOS. Can be incorporated into peptide inhibitors to target NOS with high specificity.[6]
Research Applications Used in studies of NO signaling, cardiovascular physiology, and immune response.Used to study protein conformation, dynamics, and interactions through its intrinsic fluorescence.[3][7][8] Incorporated into peptides to develop novel therapeutics.[4][6]
Key Advantages Physiologically relevant for studying endogenous pathways.- Spectroscopic Probe: Enables real-time monitoring of molecular events. - Enhanced Peptide Properties: Can improve stability, selectivity, and potency of peptide-based drugs.[4]

Delving Deeper: The Experimental Edge of 3-Cyanophenylalanine

The true advantages of 3-cyanophenylalanine become apparent when we examine its application in specific experimental contexts.

A Fluorescent Beacon to Illuminate Protein Dynamics

One of the most significant advantages of 3-cyanophenylalanine is its intrinsic fluorescence, which is sensitive to its local environment.[8][9] This property allows it to be used as a site-specific probe to study the structure and conformational changes of proteins, such as NOS, without the need for bulky external fluorescent dyes that may perturb the protein's function.[1][7]

Hypothetical Application: Probing NOS Conformation

While direct studies using 3-cyanophenylalanine to probe NOS are not extensively documented in the available literature, the principle is well-established. Researchers can genetically encode or chemically synthesize a version of a NOS isoform where a specific amino acid residue is replaced with 3-cyanophenylalanine. Changes in the fluorescence of 3-cyanophenylalanine upon substrate binding (L-arginine), cofactor association, or inhibitor interaction can provide valuable insights into the enzyme's conformational dynamics.[7][10]

Experimental Protocol: Monitoring Protein Conformational Changes Using 3-Cyanophenylalanine Fluorescence

1. Protein Preparation:

  • Site-directed mutagenesis is used to introduce a codon for 3-cyanophenylalanine at a specific position in the gene encoding the protein of interest (e.g., a NOS isoform).
  • The protein is then expressed in a system that allows for the incorporation of unnatural amino acids.[3]
  • Alternatively, the peptide or protein can be chemically synthesized with 3-cyanophenylalanine at the desired position.

2. Fluorescence Spectroscopy:

  • The purified protein containing 3-cyanophenylalanine is placed in a fluorometer.
  • The sample is excited at a wavelength specific for 3-cyanophenylalanine (e.g., ~240 nm) to minimize interference from other aromatic residues like tryptophan and tyrosine.[3]
  • The fluorescence emission spectrum is recorded.

3. Perturbation and Analysis:

  • A ligand of interest (e.g., L-arginine, a potential inhibitor) is added to the protein sample.
  • Changes in the fluorescence intensity, emission wavelength, and fluorescence lifetime of 3-cyanophenylalanine are monitored.
  • A shift in the emission spectrum or a change in intensity can indicate a change in the local environment of the probe, reflecting a conformational change in the protein.

Engineering Superior Peptide-Based Inhibitors

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug design to overcome the limitations of natural peptides, such as poor stability and low bioavailability.[4] 3-Cyanophenylalanine, with its unique steric and electronic properties, can be used to design potent and selective inhibitors of enzymes like NOS.

Advantage over L-Arginine-based Inhibitors:

While L-arginine analogs are common NOS inhibitors, peptides incorporating 3-cyanophenylalanine can be designed to have:

  • Increased Proteolytic Stability: The unnatural side chain can hinder cleavage by proteases, prolonging the inhibitor's half-life.

  • Enhanced Binding Affinity and Selectivity: The cyano group can form specific interactions within the enzyme's active site or allosteric sites that are not possible with natural amino acids, leading to tighter binding and better discrimination between NOS isoforms.[6]

Experimental Workflow: Design and Evaluation of a 3-Cyanophenylalanine-Containing NOS Inhibitor

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays Computational Modeling Computational modeling to predict binding of a 3-cyanophenylalanine-containing peptide to the NOS active site. Peptide Synthesis Solid-phase synthesis of the designed peptide. Computational Modeling->Peptide Synthesis NOS Activity Assay Measure the inhibitory activity (IC50) of the peptide against purified NOS isoforms. Peptide Synthesis->NOS Activity Assay Selectivity Profiling Compare IC50 values across different NOS isoforms (nNOS, eNOS, iNOS) to determine selectivity. NOS Activity Assay->Selectivity Profiling Cellular NO Production Assess the peptide's ability to inhibit NO production in cultured cells. Selectivity Profiling->Cellular NO Production

Caption: Workflow for developing a 3-cyanophenylalanine-based NOS inhibitor.

Visualizing the Pathways

The L-Arginine-Nitric Oxide Signaling Pathway

L-arginine is at the heart of a crucial signaling pathway. The following diagram illustrates the conversion of L-arginine to nitric oxide and its downstream effects.

L_Arginine_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: The L-Arginine-Nitric Oxide signaling cascade.

Experimental Workflow for Utilizing 3-Cyanophenylalanine as a Fluorescent Probe

The unique properties of 3-cyanophenylalanine enable a distinct experimental approach to study biological systems.

Three_CPF_Workflow cluster_0 Probe Incorporation cluster_1 Data Acquisition cluster_2 Analysis & Interpretation Site_Selection Select a site in the target protein for 3-CPF incorporation. Protein_Synthesis Synthesize the protein with 3-CPF at the chosen site. Site_Selection->Protein_Synthesis Fluorescence_Measurement Measure the fluorescence properties of the labeled protein under different conditions (e.g., with/without ligand). Protein_Synthesis->Fluorescence_Measurement Data_Analysis Analyze changes in fluorescence to infer conformational or environmental changes. Fluorescence_Measurement->Data_Analysis Biological_Insight Gain insights into protein function, dynamics, or interactions. Data_Analysis->Biological_Insight

Caption: Workflow for using 3-cyanophenylalanine as a fluorescent probe.

Conclusion

References

A Comparative Guide to the Biological Activity of Peptides with 3-Amidinophenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptides incorporating the synthetic amino acid 3-amidinophenylalanine (3-AphA) against other relevant therapeutic agents. The unique properties of 3-AphA make it a key building block in the design of potent and selective inhibitors of trypsin-like serine proteases, a class of enzymes pivotal in various physiological and pathological processes.

This document summarizes quantitative data on the inhibitory activity of 3-AphA peptides, details the experimental protocols for their evaluation, and visualizes the key signaling pathways they modulate.

Overview of 3-Amidinophenylalanine Peptides

Peptides containing 3-amidinophenylalanine are primarily recognized for their potent inhibitory activity against serine proteases. The amidino group on the phenylalanine residue mimics the side chain of arginine, a natural substrate for many of these enzymes, allowing for strong and specific binding to the enzyme's active site. This has led to the development of 3-AphA-containing peptides as therapeutic candidates for a range of conditions, most notably in anticoagulation, with emerging applications in oncology and virology.

Comparative Inhibitory Activity

The efficacy of 3-amidinophenylalanine peptides is best understood by comparing their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against their primary targets and clinically relevant alternatives.

Anticoagulant Activity: Thrombin and Factor Xa Inhibition

A primary application of 3-AphA peptides is in the inhibition of key enzymes in the coagulation cascade, namely thrombin (Factor IIa) and Factor Xa. Their performance can be compared to established direct oral anticoagulants (DOACs). Nα-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine piperidide (NAPAP) is a well-characterized, potent thrombin inhibitor of the benzamidine type, though it suffers from poor pharmacokinetic properties, making it a useful benchmark.[1][2]

Compound/Peptide ClassTargetKi (nM)IC50 (nM)Selectivity Profile
3-Amidinophenylalanine Derivatives
NAPAP (benchmark)Thrombin~2-10-High for Thrombin
Various 3-AphA PiperididesThrombin1 - 100-Variable, design-dependent
Adamantyl-ureido-3-AphA-phenetyl amideFactor Xa-Low nM rangeHighly selective for Factor Xa
Direct Oral Anticoagulants (DOACs)
DabigatranThrombin4.5134.1 (for thrombin generation)Highly selective for Thrombin
ArgatrobanThrombin40-Highly selective for Thrombin
BivalirudinThrombin1.9-2.6-Highly selective for Thrombin
RivaroxabanFactor Xa0.4>100 (for thrombin generation)Highly selective for Factor Xa
ApixabanFactor Xa0.08 - 0.850 (for thrombin generation)Highly selective for Factor Xa
EdoxabanFactor Xa0.5658 (for thrombin generation)Highly selective for Factor Xa

Note: Ki and IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Matriptase Inhibition: Implications for Cancer and Viral Infections

Matriptase, a type II transmembrane serine protease, is implicated in cancer progression and the activation of certain viruses. 3-Amidinophenylalanine-based inhibitors have shown significant promise in targeting this enzyme.

Compound/PeptideTargetKi (nM)Selectivity over ThrombinSelectivity over Factor Xa
Dibasic 3-AphA derivative (Compound 2)MatriptaseLow nMModerate (Ki for Thrombin = 33 nM)High
Monobasic 3-AphA derivative (Compound 3)MatriptaseLow nMLow (Ki for Thrombin = 3.6 nM)High
N-terminal 2′,4′-dichloro-biphenyl-3-sulfonyl 3-AphA derivativeMatriptase< 3ExcellentGood

Signaling Pathways and Mechanisms of Action

The biological activity of 3-amidinophenylalanine peptides is a direct consequence of their ability to interrupt critical signaling cascades.

The Coagulation Cascade

In anticoagulation, 3-AphA peptides and their alternatives inhibit key serine proteases in the coagulation cascade, preventing the formation of a stable fibrin clot. Thrombin and Factor Xa are central to this process.

Coagulation_Cascade XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X + VIIIa VIIIa Factor VIIIa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->IX TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin + Va Va Factor Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->VIIIa Thrombin->Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin AphA_FXa 3-AphA Peptides (e.g., Adamantyl-ureido derivative) AphA_FXa->Xa DOAC_FXa DOACs (Rivaroxaban, Apixaban) DOAC_FXa->Xa AphA_Thrombin 3-AphA Peptides (e.g., NAPAP) AphA_Thrombin->Thrombin DOAC_Thrombin DOACs (Dabigatran) DOAC_Thrombin->Thrombin

Caption: The Coagulation Cascade and Points of Inhibition.

Matriptase-Mediated Signaling in Cancer and Viral Entry

Matriptase is involved in the activation of signaling pathways that promote cancer cell invasion and metastasis, such as the c-Met pathway. It also plays a role in the proteolytic processing of viral envelope proteins, which is essential for viral entry into host cells.

Matriptase_Signaling cluster_cancer Cancer Progression cluster_virus Viral Entry proHGF pro-HGF HGF HGF proHGF->HGF Matriptase cMet c-Met Receptor HGF->cMet Cancer_Response Cell Proliferation, Invasion, Metastasis cMet->Cancer_Response Signaling Cascade Virus Virus Viral_Protein Viral Surface Protein (e.g., Hemagglutinin) Virus->Viral_Protein Cleaved_Protein Cleaved Viral Protein Viral_Protein->Cleaved_Protein Matriptase Viral_Entry Viral Entry into Host Cell Cleaved_Protein->Viral_Entry Matriptase Matriptase AphA_Matriptase 3-AphA Peptide Inhibitors AphA_Matriptase->Matriptase

Caption: Role of Matriptase in Cancer and Viral Entry.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of 3-amidinophenylalanine peptides against their primary serine protease targets.

Thrombin Inhibition Assay (Chromogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of thrombin on a chromogenic substrate.

Workflow:

Thrombin_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Thrombin Prepare Thrombin Solution Incubate Incubate Thrombin with Inhibitor Thrombin->Incubate Inhibitor Prepare Inhibitor Dilutions (e.g., 3-AphA peptide) Inhibitor->Incubate Substrate Prepare Chromogenic Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Incubate->Add_Substrate Measure Measure Absorbance (e.g., at 405 nm) Add_Substrate->Measure Plot Plot Absorbance vs. Inhibitor Concentration Measure->Plot Calculate Calculate IC50/Ki Plot->Calculate

Caption: Workflow for a Chromogenic Thrombin Inhibition Assay.

Methodology:

  • Reagents and Materials:

    • Purified human α-thrombin

    • Chromogenic thrombin substrate (e.g., S-2238)

    • Assay buffer (e.g., Tris-HCl with NaCl and PEG)

    • Test compound (3-AphA peptide or alternative)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add a fixed amount of thrombin to each well of the microplate, followed by the test compound dilutions.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time.

    • The rate of substrate cleavage is proportional to the residual thrombin activity.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Factor Xa Inhibition Assay (Chromogenic)

This assay is analogous to the thrombin inhibition assay but uses Factor Xa and a specific chromogenic substrate for Factor Xa.

Methodology:

  • Reagents and Materials:

    • Purified human Factor Xa

    • Chromogenic Factor Xa substrate (e.g., S-2765)

    • Assay buffer (e.g., Tris-HCl with NaCl and EDTA)

    • Test compound

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Follow the same general procedure as the thrombin inhibition assay, substituting Factor Xa for thrombin and a Factor Xa-specific substrate.

    • The principles of incubation, reaction initiation, and data analysis are the same.

Matriptase Activity Assay (Fluorometric)

This assay measures the inhibition of matriptase activity using a fluorogenic substrate.

Methodology:

  • Reagents and Materials:

    • Recombinant human matriptase

    • Fluorogenic matriptase substrate (e.g., a peptide substrate linked to a fluorophore like AMC or Rh110)

    • Assay buffer

    • Test compound

    • Black 96-well microplate (to minimize background fluorescence)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add matriptase and the test compound to the wells of the black microplate.

    • Incubate to allow for inhibitor binding.

    • Add the fluorogenic substrate to initiate the reaction.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition and determine the IC50/Ki values as described for the chromogenic assays.

Conclusion

Peptides containing 3-amidinophenylalanine represent a versatile and potent class of serine protease inhibitors. Their performance, particularly in the context of anticoagulation, is comparable to and, in some cases, may offer advantages over established therapeutic agents in terms of selectivity and potency. The ability to fine-tune their structure allows for the development of inhibitors with high specificity for targets like thrombin, Factor Xa, and matriptase. Further research and clinical development of 3-AphA-based peptides hold significant promise for new therapies in thrombosis, oncology, and infectious diseases. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in these fields.

References

N-Methyl-D-Phenylalanine: A Superior Strategy for Enhancing Peptide Enzymatic Stability

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in drug development are in a constant search for methods to improve the stability of peptide-based therapeutics. A key challenge is their susceptibility to degradation by enzymes in the body, which limits their bioavailability and therapeutic efficacy. This guide provides a comparative analysis of the enzymatic stability of peptides containing N-methyl-D-phenylalanine against those with L-phenylalanine, D-phenylalanine, and N-methyl-L-phenylalanine, supported by experimental data.

The incorporation of non-natural amino acids is a widely adopted strategy to protect peptides from proteolytic cleavage. Among these, N-methylation and the substitution of L-amino acids with their D-enantiomers are two of the most effective approaches. This guide delves into the quantitative effects of these modifications, with a particular focus on the synergistic benefit of combining N-methylation and D-amino acid substitution in the form of N-methyl-D-phenylalanine.

Comparative Enzymatic Stability: A Quantitative Overview

The stability of peptides against enzymatic degradation is significantly influenced by modifications to the peptide backbone. The following tables summarize the quantitative data on the half-life of peptides with different modifications when exposed to proteases.

Table 1: Stability in the Presence of Chymotrypsin
Peptide Modification at Cleavage SiteNormalized Half-Life (t½)Fold Increase in Stability
L-Phenylalanine (Unmodified)11
D-Phenylalanine>200>200
N-Methyl-L-Phenylalanine~15~15
N-Methyl-D-Phenylalanine >200 >200

Data is extrapolated from a study on backbone modifications' impact on protease susceptibility. The study used chymotrypsin, which, like trypsin, is a serine protease. The data indicates that both D-amino acid substitution and N-methylation at the P1' position (immediately C-terminal to the cleavage site) significantly increase peptide stability.[1]

Table 2: Stability in Human Serum
Peptide Modification% Peptide Remaining after 1 hour% Peptide Remaining after 8 hours
Unmodified Peptide~20-40%Not Reported
N-Methylated Amino Acid Substitution~50-65%Not Reported
D-Amino Acid SubstitutionNot Reported100%

This data, from a study on antimicrobial peptides, demonstrates the enhanced stability conferred by D-amino acid and N-methyl amino acid substitutions in a complex biological fluid like human serum.[2]

The Underlying Mechanisms of Enhanced Stability

The increased resistance of modified peptides to enzymatic degradation can be attributed to several factors:

  • Steric Hindrance: The N-methyl group on the peptide backbone provides steric hindrance, making the amide bond less accessible to the active site of proteolytic enzymes.[3] This disruption of the typical enzyme-substrate interaction slows down or prevents cleavage.

  • Conformational Constraints: N-methylation can influence the local conformation of the peptide chain, potentially favoring conformations that are not recognized by proteases.[4] It can also increase the energy barrier for the cis-trans isomerization of the peptide bond, further affecting the peptide's three-dimensional structure.[5]

  • Stereochemical Incompatibility: Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site creates a stereochemical mismatch, preventing the enzyme from binding effectively and carrying out its catalytic function.[6][7]

The combination of N-methylation and D-amino acid stereochemistry in N-methyl-D-phenylalanine offers a dual layer of protection, making peptides incorporating this modification exceptionally resistant to enzymatic degradation.

Experimental Protocols

A detailed methodology for assessing the enzymatic stability of peptides is crucial for obtaining reliable and reproducible data. The following is a generalized protocol for an in vitro enzymatic stability assay using trypsin, followed by HPLC analysis.

In Vitro Trypsin Stability Assay

1. Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0)
  • Trypsin solution (e.g., TPCK-treated trypsin, 1 mg/mL in 1 mM HCl)
  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8)
  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
  • HPLC system with a C18 reverse-phase column
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution and digestion buffer to a final peptide concentration of 100 µM.
  • Enzyme Addition: Add trypsin to the peptide solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).
  • Incubation: Incubate the reaction mixture at 37°C.
  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
  • Mobile Phase: A linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 65% B over 30 minutes).
  • Flow Rate: 1 mL/min
  • Detection: UV absorbance at 215 nm and 280 nm.
  • Data Analysis: The percentage of remaining peptide at each time point is calculated by integrating the peak area of the intact peptide. The half-life (t½) of the peptide is then determined from the degradation curve.

Visualizing the Workflow and Rationale

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical basis for the enhanced stability of modified peptides.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Digestion cluster_analysis Analysis Peptide Stock Peptide Stock Reaction Mixture Reaction Mixture Peptide Stock->Reaction Mixture Trypsin Stock Trypsin Stock Trypsin Stock->Reaction Mixture Digestion Buffer Digestion Buffer Digestion Buffer->Reaction Mixture Incubation (37°C) Incubation (37°C) Reaction Mixture->Incubation (37°C) Time-Point Sampling Time-Point Sampling Incubation (37°C)->Time-Point Sampling Quenching (TFA) Quenching (TFA) Time-Point Sampling->Quenching (TFA) HPLC Analysis HPLC Analysis Quenching (TFA)->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Experimental workflow for assessing peptide enzymatic stability.

stability_logic cluster_modifications Peptide Modifications cluster_mechanisms Resistance Mechanisms L_Phe L-Phenylalanine (Susceptible) D_Phe D-Phenylalanine (Resistant) Stereo Stereochemical Incompatibility D_Phe->Stereo NMe_L_Phe N-Methyl-L-Phenylalanine (More Resistant) Steric Steric Hindrance NMe_L_Phe->Steric NMe_D_Phe N-Methyl-D-Phenylalanine (Highly Resistant) NMe_D_Phe->Stereo NMe_D_Phe->Steric Protease Proteolytic Enzyme (e.g., Trypsin) Stereo->Protease Inhibits Binding Steric->Protease Blocks Active Site Protease->L_Phe Cleavage

References

comparing coupling efficiency of COMU vs HBTU for Fmoc-N-Me-D-Phe(3-CN)-OH

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of COMU and HBTU for the Acylation of Fmoc-N-Me-D-Phe(3-CN)-OH

For researchers and professionals in drug development, the efficient synthesis of peptides containing sterically hindered and N-methylated amino acids is a significant challenge. The choice of coupling reagent is paramount to achieving high yields and purity. This guide provides a detailed comparison of two widely used coupling reagents, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), for the acylation of the particularly demanding amino acid derivative, this compound.

Introduction to COMU and HBTU

COMU is a third-generation uronium-type coupling reagent based on an oxima-derivative leaving group (Oxyma).[1][2] It is known for its high reactivity and efficiency, particularly in difficult couplings.[3] A key advantage of COMU is its enhanced safety profile; it is not explosive and is considered less allergenic than benzotriazole-based reagents.[1][4] Furthermore, the byproducts of the COMU-mediated coupling reaction are water-soluble, which can simplify the purification process.[1]

HBTU is a well-established aminium-type coupling reagent that utilizes HOBt (1-hydroxybenzotriazole) as the leaving group.[5] It has been a workhorse in solid-phase peptide synthesis for many years and is effective for a wide range of standard couplings.[6] However, its efficiency can be lower for sterically hindered amino acids, and it is associated with potential safety concerns, as HOBt is explosive.[4]

The Challenge of Coupling this compound

The structure of this compound presents several challenges for peptide coupling:

  • N-methylation: The methyl group on the amide nitrogen significantly increases steric hindrance, slowing down the rate of acylation.[7][8]

  • Bulky Side Chain: The 3-cyanophenylalanine side chain is bulky, further impeding access to the N-terminal amine.

  • D-Configuration: While not directly impacting the chemical reactivity, ensuring the stereochemical integrity of the D-amino acid is crucial, and the choice of coupling reagent can influence the degree of epimerization.[3]

Comparative Performance: COMU vs. HBTU

Based on the known properties of these reagents, the following table summarizes the expected performance differences for the coupling of this compound.

FeatureCOMUHBTURationale
Coupling Efficiency Expected to be Higher Expected to be Lower COMU is a uronium salt, which is generally more reactive than the aminium salt form of HBTU.[3][5] It has shown superior performance for sterically hindered and N-methylated amino acids.[1][9]
Reaction Kinetics Expected to be Faster Expected to be Slower The higher reactivity of COMU typically leads to shorter reaction times to achieve complete coupling.[1]
Racemization/Epimerization Expected to be Lower Expected to be Higher COMU has been shown to reduce epimerization compared to benzotriazole-based reagents.[3]
Safety Profile Safer (non-explosive, less allergenic)Less Safe (based on potentially explosive HOBt)The Oxyma-based structure of COMU avoids the safety risks associated with benzotriazole derivatives.[1][4]
Byproduct Removal Easier (water-soluble byproducts)More Difficult The water-solubility of COMU's byproducts simplifies purification, especially in solution-phase synthesis.[1]
Base Requirement Typically 1 equivalent Typically 2 equivalents COMU's structure includes a hydrogen bond acceptor, reducing the amount of external base needed.[5]

Experimental Protocols

The following are generalized protocols for the coupling of a challenging amino acid like this compound in solid-phase peptide synthesis (SPPS). Researchers should optimize these conditions for their specific system.

Protocol 1: Coupling with COMU

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), COMU (3 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIEA) (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For highly hindered couplings, a double coupling may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling can be monitored using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for N-methylated amines.[7]

Protocol 2: Coupling with HBTU

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF and wash thoroughly.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A double coupling is more likely to be required compared to COMU.

  • Washing: Wash the resin with DMF.

  • Monitoring: Monitor the reaction using the bromophenol blue test.[7]

Visualizations

G cluster_comu COMU (Uronium) Pathway cluster_hbtu HBTU (Aminium) Pathway comu_reagent COMU + R-COOH + Base comu_active O-Acyluronium Ester (Highly Reactive) comu_reagent->comu_active comu_peptide Peptide Bond Formation (Fast, Efficient) comu_active->comu_peptide comu_byproduct Oxyma + Urea Byproduct (Water Soluble) comu_peptide->comu_byproduct hbtu_reagent HBTU + R-COOH + Base hbtu_active OBt-Ester (Reactive) hbtu_reagent->hbtu_active hbtu_peptide Peptide Bond Formation hbtu_active->hbtu_peptide hbtu_byproduct HOBt + Tetramethylurea hbtu_peptide->hbtu_byproduct

Caption: General reaction pathways for COMU and HBTU.

G cluster_exp Experimental Comparison start Start: Deprotected Resin + this compound split Split Resin into Two Batches start->split comu_couple Couple with COMU/DIEA split->comu_couple Batch 1 hbtu_couple Couple with HBTU/DIEA split->hbtu_couple Batch 2 comu_monitor Monitor with Bromophenol Blue Test comu_couple->comu_monitor hbtu_monitor Monitor with Bromophenol Blue Test hbtu_couple->hbtu_monitor comu_cleave Cleave Peptide from Resin comu_monitor->comu_cleave hbtu_cleave Cleave Peptide from Resin hbtu_monitor->hbtu_cleave comu_analyze Analyze Crude Product (HPLC, LC-MS) comu_cleave->comu_analyze hbtu_analyze Analyze Crude Product (HPLC, LC-MS) hbtu_cleave->hbtu_analyze compare Compare Yield, Purity, and Side Products comu_analyze->compare hbtu_analyze->compare

Caption: Workflow for comparing COMU and HBTU efficiency.

Conclusion

For the challenging coupling of this compound, COMU is the recommended reagent over HBTU . Its superior reactivity, enhanced safety profile, and the ease of byproduct removal make it a more suitable choice for overcoming the steric hindrance associated with this N-methylated amino acid.[1][3][4] While HBTU may still yield the desired product, it is likely to require longer reaction times, double coupling, and may result in lower yields and higher levels of epimerization.[10] Researchers are encouraged to perform a small-scale comparison to determine the optimal conditions for their specific synthetic sequence.

References

A Researcher's Guide to Selecting the Optimal Resin for 3-Cyanophenylalanine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of common solid-phase peptide synthesis (SPPS) resins, supported by experimental data, to guide researchers in synthesizing peptides incorporating the unnatural amino acid 3-cyanophenylalanine.

The incorporation of unnatural amino acids like 3-cyanophenylalanine (3-CN-Phe) into peptides is a powerful strategy for developing novel therapeutics and research probes, offering enhanced stability, unique conformational properties, and the ability to act as a spectroscopic marker. The success of solid-phase peptide synthesis (SPPS) for these modified peptides is critically dependent on the choice of the solid support, or resin. This guide provides a comparative overview of the performance of three commonly used resins—Wang resin, 2-Chlorotrityl chloride (2-CTC) resin, and Rink Amide resin—for the synthesis of peptides containing 3-cyanophenylalanine, supported by available data and detailed experimental protocols.

Resin Selection: C-Terminal Amide or Carboxylic Acid?

The primary consideration when selecting a resin is the desired C-terminal functionality of the peptide. Wang and 2-CTC resins are utilized for peptides requiring a C-terminal carboxylic acid, while Rink Amide resin is the standard choice for producing peptide amides.

Resin_Selection Start Desired C-Terminal Functionality? Acid C-Terminal Carboxylic Acid Start->Acid  Acid   Amide C-Terminal Amide Start->Amide  Amide   Mild_Cleavage Acid-sensitive peptide? Need for protected fragments? Acid->Mild_Cleavage Rink Rink Amide Resin Amide->Rink Wang Wang Resin CTC 2-Chlorotrityl (2-CTC) Resin Mild_Cleavage->Wang No Mild_Cleavage->CTC Yes

Fig. 1: Resin selection guide for peptide synthesis.

Performance Comparison of Resins

While direct comparative studies for a single 3-cyanophenylalanine-containing peptide across multiple resins are scarce in published literature, performance can be extrapolated from available data on analogous syntheses. The following table summarizes the expected performance and key characteristics of each resin.

FeatureWang Resin2-Chlorotrityl (2-CTC) ResinRink Amide Resin
C-Terminal Carboxylic AcidCarboxylic AcidAmide
Linker Type 4-Alkoxybenzyl alcohol (HMPB)2-Chlorotrityl4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy
Cleavage Condition Strong Acid (e.g., 95% TFA)Mild Acid (e.g., 1-2% TFA, AcOH/TFE/DCM)Strong Acid (e.g., 95% TFA)
Yield Generally good, but data for 3-CN-Phe peptides is not readily available.A 5% yield was reported for a protected thiopeptide fragment containing p-cyanophenylalanine.[1]Generally high for standard and complex peptides.[2]
Purity High purity is achievable with standard protocols.High purity of the cleaved protected peptide is a key advantage.High purity is achievable with standard protocols.
Key Advantage Cost-effective and widely used for peptide acids.Very mild cleavage allows for the synthesis of fully protected peptide fragments.[1]Direct synthesis of peptide amides with high efficiency.[2]
Potential Issue Risk of racemization of the first amino acid during loading; requires strong acid for cleavage.Premature cleavage can occur at elevated temperatures.Requires strong acid for cleavage, which can degrade sensitive residues if not properly scavenged.

Note: The yield for the 2-CTC resin is for a protected peptide fragment and may not be representative of a fully deprotected peptide.

Experimental Protocols

Successful synthesis of 3-cyanophenylalanine peptides requires meticulous attention to the experimental protocol, from resin preparation to the final cleavage and deprotection. Below are representative protocols for each resin type.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides on a solid support follows a cyclical process of deprotection, washing, coupling, and washing, as illustrated below.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test (Check for completion) Wash2->KaiserTest KaiserTest->Deprotection Complete (for next cycle) KaiserTest->Coupling Incomplete FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Final Amino Acid Start Start: Loaded Resin Start->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End Final Peptide Purification->End

Fig. 2: General workflow for Fmoc-based SPPS.
Protocol 1: Synthesis on Wang Resin (C-Terminal Acid)

  • Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 15-30 minutes.

  • First Amino Acid Loading (Fmoc-Phe(3-CN)-OH):

    • Dissolve 2 equivalents of Fmoc-Phe(3-CN)-OH and 2 equivalents of HOBt in a minimum amount of DMF.

    • Add this solution to the swollen resin.

    • Add 2 equivalents of DIC and 0.1 equivalents of DMAP.

    • Agitate the mixture at room temperature for 4-12 hours.

    • Wash the resin with DMF, DCM, and then DMF.

    • Cap any unreacted hydroxyl groups with a solution of acetic anhydride and DIPEA in DMF.

  • Peptide Chain Elongation: Follow the general SPPS workflow (Fig. 2). For each coupling step, use 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow to react for 1-2 hours.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5, v/v/v).

    • Add the cocktail to the resin (approx. 10 mL per gram of resin) and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify by RP-HPLC.

Protocol 2: Synthesis on 2-Chlorotrityl (2-CTC) Resin (C-Terminal Acid)
  • Resin Preparation: Swell 2-CTC resin in dichloromethane (DCM) for 15-30 minutes.

  • First Amino Acid Loading (Fmoc-Phe(3-CN)-OH):

    • Dissolve 1.5 equivalents of Fmoc-Phe(3-CN)-OH in DCM.

    • Add 3 equivalents of diisopropylethylamine (DIPEA) to the resin suspension, followed by the amino acid solution.

    • Agitate for 1-2 hours at room temperature.

    • Quench the reaction by adding methanol (approx. 0.8 mL per gram of resin) and agitate for 15 minutes.

    • Wash the resin with DCM, DMF, and then DCM.

  • Peptide Chain Elongation: Follow the general SPPS workflow (Fig. 2), using standard coupling reagents like HBTU/DIPEA.

  • Cleavage and Deprotection:

    • For Protected Peptides: Use a mild cleavage cocktail such as acetic acid/trifluoroethanol/DCM (1:1:8) or 1-2% TFA in DCM. React for 1-2 hours. This will cleave the peptide from the resin while leaving most side-chain protecting groups intact.[1]

    • For Fully Deprotected Peptides: Use a standard strong acid cocktail like TFA/H₂O/TIPS (95:2.5:2.5, v/v/v) for 2-3 hours.

    • Following cleavage, precipitate, wash, and purify the peptide as described for Wang resin.

Protocol 3: Synthesis on Rink Amide Resin (C-Terminal Amide)
  • Resin Preparation: Swell Rink Amide resin in DMF for 15-30 minutes.

  • Fmoc Deprotection of Linker: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash thoroughly with DMF.

  • First Amino Acid Coupling (Fmoc-Phe(3-CN)-OH):

    • Activate 4 equivalents of Fmoc-Phe(3-CN)-OH with 3.95 equivalents of HCTU and 6 equivalents of DIPEA in DMF for 1 minute.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF, DCM, and DMF.

  • Peptide Chain Elongation: Follow the general SPPS workflow (Fig. 2).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/H₂O/EDT/TIPS (94:2.5:2.5:1, v/v/v/v). The inclusion of EDT is beneficial if other sensitive residues like Cys or Met are present.

    • Add the cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter, precipitate with cold diethyl ether, wash, and purify the peptide as described for Wang resin.

Conclusion and Recommendations

The choice of resin is a critical first step in the successful synthesis of peptides containing 3-cyanophenylalanine.

  • For C-terminal peptide amides , Rink Amide resin is the clear choice, offering a straightforward and efficient synthesis pathway.

  • For C-terminal peptide acids , the decision between Wang and 2-CTC resin depends on the overall synthetic strategy.

    • 2-Chlorotrityl resin is highly advantageous when acid-sensitive residues are present in the peptide or when the synthesis of protected peptide fragments for subsequent solution-phase ligation is desired. Its extremely mild cleavage conditions are its primary benefit.

    • Wang resin is a reliable and cost-effective option for the routine synthesis of peptide acids when the final product does not require the preservation of acid-labile side-chain protecting groups.

While quantitative data specifically comparing these resins for 3-cyanophenylalanine peptide synthesis remains limited, the protocols and general performance characteristics outlined in this guide provide a solid foundation for researchers to select the most appropriate resin and conditions for their specific target peptide.

References

comparative study of N-methylated vs non-methylated peptide analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of N-methylated and non-methylated peptide analogs reveals a trade-off between enhanced stability and permeability versus potential impacts on biological activity. This modification, the substitution of a hydrogen atom with a methyl group on the peptide backbone's nitrogen atom, offers a promising strategy to overcome the inherent limitations of peptide therapeutics, such as poor metabolic stability and low cell permeability. However, the introduction of this methyl group can also alter the peptide's conformation, potentially reducing its binding affinity to its target receptor.

N-methylation significantly enhances the pharmacokinetic properties of peptides.[1][2] By replacing an amide proton, which can act as a hydrogen bond donor, N-methylation reduces the peptide's susceptibility to enzymatic degradation by proteases.[1][3] This modification also increases the lipophilicity of the peptide, a key factor in improving its ability to cross cell membranes.[1][4] The improved metabolic stability and membrane permeability can lead to enhanced oral bioavailability, a critical advantage for drug development.[5][6][7] For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide, a somatostatin analog, demonstrated a remarkable 10% oral bioavailability.[6][7]

However, the benefits of N-methylation are not without potential drawbacks. The addition of a methyl group can sterically hinder the peptide-receptor interaction, leading to a decrease in biological activity.[8] Furthermore, N-methylation can significantly impact the peptide's conformation by favoring a cis amide bond configuration, which may not be optimal for receptor binding.[8] This conformational change can either enhance or diminish the peptide's activity, making the outcome of N-methylation difficult to predict without empirical testing. In some cases, subsequent N-methylation of a previously discovered peptide ligand can lower or even abolish its target affinity.[9]

The decision to incorporate N-methylation into a peptide therapeutic requires a careful balancing of these competing effects. A systematic "N-methyl scan," where each amino acid position is individually methylated, is often employed to identify the optimal positions for modification that enhance stability and permeability without compromising biological activity.[6][7]

Performance Data: N-Methylated vs. Non-Methylated Peptides

The following table summarizes key performance data from various studies, comparing N-methylated peptide analogs to their non-methylated counterparts across different assays.

Peptide AnalogTarget/AssayMetricNon-Methylated ValueN-Methylated ValueReference
cyclo(-PFwKTF-) AnalogIntestinal Permeability (Caco-2)Papp (x 10-6 cm/s)Low4[10]
Somatostatin AnalogOral Bioavailability%Low10% (tri-N-methylated)[6][7]
Cyclic Hexapeptide Library (Alanine)Intestinal Permeability (Caco-2)Papp (x 10-6 cm/s)< 1> 10 (for 10 analogs)[11]
Antimicrobial Peptide (TA4)Serum Stability% Remaining (1h)40%65%[12]
Antimicrobial Lipopeptide (C10:0-A2)Serum Stability% Remaining (1h)20%50%[12]
Cyclic Hexapeptide (1NMe3)Passive Membrane Permeability-Maintained/Increased-[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of N-methylated and non-methylated peptide analogs. Below are outlines of key experimental protocols.

On-Resin N-Methylation of Peptides

This protocol describes a common method for the synthesis of N-methylated peptides on a solid support.[14][15][16]

  • Sulfonylation: The N-terminal α-amine group of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base such as 4-dimethylaminopyridine (DMAP) in a solvent like N-methylpyrrolidone (NMP).

  • Methylation: The protected peptide is then methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Desulfonylation: The o-NBS protecting group is removed using a thiol, such as 2-mercaptoethanol, and a base like DBU to liberate the N-methylated amine.

  • Coupling: The next amino acid is then coupled to the newly formed N-methylated secondary amine. This step can be challenging due to steric hindrance and may require microwave assistance for efficient reaction.[15]

Caco-2 Permeability Assay

This in vitro assay is widely used to predict the intestinal permeability of drug candidates.[11]

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal barrier.

  • Assay Procedure: The peptide solution is added to the apical (AP) side of the Caco-2 monolayer, and samples are taken from the basolateral (BL) side at various time points.

  • Quantification: The concentration of the peptide in the basolateral samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the filter, and C0 is the initial concentration of the peptide in the apical chamber.

Serum Stability Assay

This assay evaluates the stability of peptides in the presence of serum proteases.[9][12]

  • Incubation: The peptide is incubated in human or rat serum at 37°C.

  • Time Points: Aliquots of the serum-peptide mixture are taken at various time points (e.g., 0, 1, 3, 9, 24, 72 hours).[9]

  • Protein Precipitation: The serum proteins are precipitated by adding an organic solvent like acetonitrile, and the sample is centrifuged.

  • Analysis: The supernatant containing the remaining peptide is analyzed by HPLC or LC-MS/MS to determine the percentage of intact peptide remaining at each time point.

Visualizing the Impact of N-Methylation

The following diagrams illustrate the key concepts and workflows discussed in this guide.

N_Methylation_Effects cluster_modification Backbone Modification cluster_properties Altered Physicochemical Properties cluster_outcomes Pharmacokinetic & Pharmacodynamic Outcomes N_Methylation N-Methylation Increased_Lipophilicity Increased Lipophilicity N_Methylation->Increased_Lipophilicity Reduced_H_Bond_Donors Reduced H-Bond Donors N_Methylation->Reduced_H_Bond_Donors Altered_Conformation Altered Conformation (favors cis-amide bond) N_Methylation->Altered_Conformation Increased_Permeability Increased Membrane Permeability Increased_Lipophilicity->Increased_Permeability Enhanced_Stability Enhanced Metabolic Stability Reduced_H_Bond_Donors->Enhanced_Stability Altered_Activity Altered Biological Activity (Increase or Decrease) Altered_Conformation->Altered_Activity

Figure 1: Impact of N-methylation on peptide properties.

Experimental_Workflow Start Design Peptide Analogs Synthesis Solid-Phase Peptide Synthesis (with and without N-methylation) Start->Synthesis Purification Purification and Characterization (HPLC, Mass Spectrometry) Synthesis->Purification In_Vitro_Assays In Vitro Assays Purification->In_Vitro_Assays Stability Enzymatic Stability Assay (e.g., Serum Stability) In_Vitro_Assays->Stability Permeability Permeability Assay (e.g., Caco-2, PAMPA) In_Vitro_Assays->Permeability Binding Receptor Binding Assay In_Vitro_Assays->Binding Data_Analysis Data Analysis and Comparison Stability->Data_Analysis Permeability->Data_Analysis Binding->Data_Analysis

Figure 2: Workflow for comparing peptide analogs.

Signaling_Pathway_Modulation cluster_peptide Peptide Analog cluster_receptor Cellular Target cluster_signaling Intracellular Signaling Peptide N-Methylated or Non-Methylated Peptide Receptor Target Receptor Peptide->Receptor Binding Affinity (Kon/Koff) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Biological_Response Biological Response Second_Messenger->Biological_Response

Figure 3: Peptide modulation of a signaling pathway.

References

Navigating the Labyrinth of Modified Peptides: A Guide to Validating Sequences Containing 3-Amidinophenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the realm of modified peptides, the precise validation of their synthesized sequences is a critical checkpoint. The incorporation of non-natural amino acids, such as 3-amidinophenylalanine—a key building block in potent protease inhibitors—presents unique analytical challenges. This guide provides a comparative overview of the primary methodologies for validating these complex sequences, supported by experimental insights and detailed protocols to ensure the integrity and purity of your novel peptide candidates.

The validation of a peptide sequence, particularly one containing a non-natural amino acid like 3-amidinophenylalanine, is paramount for accurate structure-activity relationship (SAR) studies and the advancement of therapeutic leads. Standard sequencing techniques must be critically evaluated for their applicability and potential limitations when faced with such modifications. This guide focuses on the two workhorse methods of peptide sequencing: Mass Spectrometry (MS) and Edman Degradation, offering a comparative analysis of their performance in the context of peptides containing 3-amidinophenylalanine.

At a Glance: Comparing Sequencing Methodologies

To aid in the selection of the most appropriate validation strategy, the following table summarizes the key features of Mass Spectrometry and Edman Degradation for the analysis of peptides containing 3-amidinophenylalanine.

FeatureMass Spectrometry (MS)Edman Degradation
Principle Measures the mass-to-charge ratio of ionized peptides and their fragments.Sequential removal and identification of N-terminal amino acids.
Primary Advantage High sensitivity, speed, and ability to analyze complex mixtures and post-translational modifications.[1]Direct, unambiguous sequencing from the N-terminus.
Handling of 3-Amidinophenylalanine Generally amenable, but fragmentation patterns may be altered. The basic amidino group can influence charge state and fragmentation efficiency.The reactivity of the amidino group could potentially interfere with the labeling and cleavage chemistry, though specific data is limited.
Sample Requirement Low picomole to femtomole range.10-100 picomoles.[2]
Throughput HighLow, sequential nature limits throughput.[1]
Sequence Coverage Can provide full sequence coverage, including internal and C-terminal regions.Limited to N-terminal sequencing, typically up to 30-60 residues.[3]
Instrumentation Widely available with various configurations (e.g., ESI, MALDI, tandem MS).Less common in modern proteomics labs, often outsourced.
Cost High initial instrument cost, but lower per-sample cost for high throughput.Lower instrument cost, but can be more expensive per sample due to lower throughput.

In-Depth Analysis: Methodologies and Experimental Considerations

Mass Spectrometry: The Powerhouse of Peptide Analysis

Mass spectrometry has become the go-to technique for peptide sequencing due to its exceptional sensitivity and versatility. For peptides containing 3-amidinophenylalanine, tandem mass spectrometry (MS/MS) is the method of choice.

Experimental Workflow:

A typical LC-MS/MS workflow for the validation of a 3-amidinophenylalanine-containing peptide involves several key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Enzymatic_Digestion Enzymatic Digestion (Optional) Peptide_Synthesis->Enzymatic_Digestion LC_Separation Liquid Chromatography Separation Enzymatic_Digestion->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion Selection) ESI_Ionization->MS1_Scan CID_Fragmentation Collision-Induced Dissociation (CID) MS1_Scan->CID_Fragmentation MS2_Scan MS2 Scan (Fragment Ion Analysis) CID_Fragmentation->MS2_Scan Sequence_Database_Search Sequence Database Search MS2_Scan->Sequence_Database_Search Manual_Spectral_Interpretation Manual Spectral Interpretation Sequence_Database_Search->Manual_Spectral_Interpretation edman_degradation_workflow Start Peptide with free N-terminus Coupling Coupling with Phenyl isothiocyanate (PITC) Start->Coupling Cleavage Cleavage with Trifluoroacetic acid (TFA) Coupling->Cleavage Conversion Conversion to Phenylthiohydantoin (PTH)-amino acid Cleavage->Conversion Shortened_Peptide Shortened Peptide (n-1 residues) Cleavage->Shortened_Peptide releases Identification Identification of PTH-amino acid by HPLC Conversion->Identification Repeat Repeat Cycle Shortened_Peptide->Repeat Repeat->Coupling next cycle

References

Safety Operating Guide

Proper Disposal of Fmoc-N-Me-D-Phe(3-CN)-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Fmoc-N-Me-D-Phe(3-CN)-OH (CAS No. 205526-37-0), a key reagent in drug development and peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
RespiratoryUse in a well-ventilated area. A dust mask or respirator may be necessary for handling bulk quantities to avoid inhalation of the powder.
Lab CoatStandard laboratory coat

Disposal Procedures for Unused or Expired Reagent

Solid this compound should be treated as hazardous chemical waste.

Step-by-Step Disposal:

  • Containerization: Carefully sweep up any solid material, avoiding dust formation.[1] Place the compound in a clearly labeled, sealed, and appropriate waste container. The container should be suitable for solid chemical waste.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the CAS number "205526-37-0". Also, include the appropriate hazard warnings (e.g., "Toxic," "Hazardous Chemical Waste").

  • Segregation: Store the waste container separately from incompatible materials, particularly strong acids, which could react with the nitrile group.

  • Licensed Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Disposal of Contaminated Materials and Solvents from Peptide Synthesis

Solid-phase peptide synthesis (SPPS) generates significant liquid and solid waste. The primary solvents used, such as N,N-dimethylformamide (DMF), are themselves hazardous and require careful disposal.

Waste Stream Management:

Waste TypeDisposal Protocol
Contaminated Solids (e.g., used resin, contaminated filter paper, gloves, etc.) Place in a sealed, labeled hazardous waste container.
Non-Halogenated Solvents (e.g., DMF, acetonitrile) Collect in a dedicated, labeled waste container for non-halogenated solvents.
Halogenated Solvents (e.g., dichloromethane) Collect in a separate, labeled waste container for halogenated solvents.
Aqueous Waste Collect in a dedicated, labeled aqueous waste container. The pH should be neutralized to between 5 and 9 before collection, being mindful of any potential reactions.

Important Considerations:

  • Never mix waste streams. Keep halogenated and non-halogenated solvent waste separate.

  • Avoid drain disposal. Under no circumstances should solvents or solutions containing this compound be poured down the drain.[1]

  • Consult institutional guidelines. Always follow your institution's specific chemical waste management procedures.

Experimental Workflow for Disposal

G cluster_0 Start: Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal start This compound Waste solid_waste Solid Waste (Unused reagent, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (Reaction mixtures, solvent washes) start->liquid_waste Is it liquid? solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container non_halogenated Non-Halogenated Solvents (e.g., DMF, Acetonitrile) liquid_waste->non_halogenated Non-Halogenated? halogenated Halogenated Solvents (e.g., DCM) liquid_waste->halogenated Halogenated? aqueous Aqueous Waste liquid_waste->aqueous Aqueous? non_halo_container Collect in Labeled Non-Halogenated Solvent Waste non_halogenated->non_halo_container halo_container Collect in Labeled Halogenated Solvent Waste halogenated->halo_container aqueous_container Collect in Labeled Aqueous Waste Container (Neutralize pH if necessary) aqueous->aqueous_container disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service solid_container->disposal non_halo_container->disposal halo_container->disposal aqueous_container->disposal

Caption: Disposal workflow for this compound and associated waste.

References

Personal protective equipment for handling Fmoc-N-Me-D-Phe(3-CN)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fmoc-N-Me-D-Phe(3-CN)-OH

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of this compound.

This document provides crucial safety and logistical information for the proper handling of the amino acid derivative this compound. Due to the presence of a cyano (-CN) group, this compound should be handled with care, treating it as potentially hazardous. The following guidelines are based on best practices for handling similar chemical structures and are intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, a comprehensive set of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2][3] The required PPE is summarized in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z.87.1 standards or European Standard EN166.[4]
Face ShieldRecommended when there is a risk of splashing or dust generation.[1][2]
Hand Protection GlovesDisposable nitrile gloves should be worn for splash protection.[1] Inspect for tears before use and replace immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn and kept buttoned to protect skin and clothing.[2][5]
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved N95 or P1 (EN 143) dust mask is recommended when handling the solid compound to avoid inhalation of dust particles.[6][7][8][9]
Footwear Closed-toe ShoesShoes that fully cover the foot are required in the laboratory at all times.[1][2]
Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All weighing and handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the compound in a fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. If necessary, cap the container and sonicate or vortex to dissolve.

  • Post-Handling: After handling, thoroughly wipe down the work area.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8°C.

  • Store away from strong oxidizing agents.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any contaminated disposable materials, such as gloves, bench paper, and weighing paper, in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[8]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[4][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Waste Disposal prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat, N95 Mask) prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area Next weigh Weigh Solid Compound Carefully prep_area->weigh Proceed to Handling dissolve Prepare Solution (if applicable) weigh->dissolve Optional decontaminate Decontaminate Work Surface weigh->decontaminate After Use dissolve->decontaminate After Use liquid_waste Collect Liquid Waste (Solutions) dissolve->liquid_waste Segregate Waste store Store in Cool, Dry, Ventilated Area (2-8°C) decontaminate->store Final Step solid_waste Collect Solid Waste (Gloves, Paper, etc.) decontaminate->solid_waste Segregate Waste dispose Dispose via EHS Guidelines solid_waste->dispose liquid_waste->dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.